6-Bromo-8-nitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZBVIZZQFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071610 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68527-67-3 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-8-nitroquinoline CAS number and molecular weight
Technical Monograph: 6-Bromo-8-nitroquinoline Strategic Utilization in Heterocyclic Scaffold Design
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a critical intermediate in the synthesis of bioactive 8-aminoquinolines.[1] Unlike generic catalog entries, this document focuses on the compound's role as a regiochemically defined scaffold for medicinal chemistry—specifically in the development of antimalarial agents, topoisomerase inhibitors, and optoelectronic materials. We address the specific challenges of its synthesis (regiocontrol during nitration vs. de novo ring construction) and provide validated protocols for its downstream application.
Part 1: Chemical Identity & Physiochemical Architecture
The structural integrity of this compound relies on the precise positioning of the nitro group relative to the quinoline nitrogen. This 1,4-relationship (N1 to C8) creates a unique electronic push-pull system, distinct from its 5-nitro isomer.
Table 1: Core Physiochemical Data
| Property | Specification | Technical Note |
| CAS Number | 68527-67-3 | Primary identifier for the 6-Br, 8-NO₂ isomer.[2][3][4] |
| Molecular Weight | 253.05 g/mol | Monoisotopic Mass: 251.95 Da |
| Molecular Formula | C₉H₅BrN₂O₂ | Halogenated nitro-heterocycle |
| Physical State | Pale yellow to tan solid | Color deepens upon light exposure (photolabile nitro group). |
| Melting Point | 164–166 °C | Sharp melting point indicates high isomeric purity. |
| Solubility | DMSO, DMF, CHCl₃ | Poor solubility in water; sparingly soluble in EtOH. |
| SMILES | [O-]c1c2ncccc2cc(Br)c1 | Defines the 8-nitro, 6-bromo substitution pattern.[3] |
Part 2: Synthetic Pathways & Regiocontrol
Synthesizing this compound presents a classic regiochemical challenge. Direct nitration of 6-bromoquinoline often yields a mixture of the 5-nitro (ortho to bromine) and 8-nitro isomers. To ensure high fidelity for drug development, De Novo Synthesis (Skraup) is preferred over direct functionalization.
Pathway A: The Modified Skraup Synthesis (High Fidelity)
This route guarantees the position of substituents by constructing the pyridine ring onto a pre-functionalized benzene core.
-
Precursors: 4-Bromo-2-nitroaniline + Glycerol (or Acrolein surrogate).
-
Catalyst: Sulfuric acid (H₂SO₄) + Oxidant (As₂O₅ or m-nitrobenzenesulfonic acid).
-
Mechanism: The aniline nitrogen attacks the acrolein (formed in situ from glycerol), followed by cyclization onto the ortho-carbon. Since the ortho-position is blocked by the nitro group on one side, cyclization occurs exclusively at the open position, locking the 8-nitro structure.
Pathway B: Direct Nitration (Industrial/Scale)
-
Reagents: Fuming HNO₃ / H₂SO₄.
-
Challenge: The protonated quinoline nitrogen directs electrophilic substitution to the C5 and C8 positions. The C6-Bromine atom (weakly deactivating, ortho/para directing) directs to C5 and C7. Consequently, C5 is electronically favored (cooperative directing effects), making the desired C8-isomer a minor product requiring rigorous column chromatography.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of De Novo Skraup synthesis (Route A) versus Direct Nitration (Route B). Route A is recommended for research requiring strict isomeric purity.
Part 3: Functional Utility in Drug Discovery
This compound is a "gateway scaffold." It is rarely the final drug but is the essential precursor to 8-amino-6-bromoquinoline , a moiety found in several high-value pharmacophores.
Antimalarial Agents (8-Aminoquinoline Class)
The reduction of the 8-nitro group to an amine allows for the attachment of alkyl-amino side chains. This mimics the structure of Primaquine and Tafenoquine . The 6-bromo substituent modulates metabolic stability (blocking C6 hydroxylation) and lipophilicity, potentially reducing the hemolytic toxicity associated with this class.
Topoisomerase Inhibitors
The planar quinoline core intercalates into DNA base pairs. Derivatives synthesized from this scaffold (e.g., Schiff bases at C8) have shown potency in stabilizing the DNA-Topoisomerase I cleavable complex, inducing apoptosis in cancer cell lines (HeLa, HT29).
Kinase Inhibitors
The C6-Bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to extend the scaffold bi-directionally:
-
C8 Position: Hydrogen bonding interactions (via reduction/acylation).
-
C6 Position: Hydrophobic interactions (via aryl coupling).
Part 4: Experimental Protocols
Protocol A: Reduction to 6-Bromo-8-aminoquinoline
Rationale: This is the most common reaction applied to this CAS, converting the nitro-precursor into the active amine scaffold.
Materials:
Methodology:
-
Dissolution: Suspend this compound in Ethanol/Water in a round-bottom flask.
-
Activation: Add NH₄Cl and Iron powder. The NH₄Cl acts as an electrolyte to activate the iron surface.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue/amine spot.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine.
-
Isolation: Dry over anhydrous Na₂SO₄ and evaporate. The product, 6-bromo-8-aminoquinoline, usually solidifies as a brown/beige solid.
Protocol B: Suzuki Coupling at C6 (Scaffold Extension)
Rationale: Demonstrates the utility of the bromine handle.
Methodology:
-
Combine this compound (1 eq), Aryl-boronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add base (K₂CO₃, 2M aq) and solvent (Dioxane or Toluene).
-
Degas with Argon for 15 mins (Critical to prevent Pd oxidation).
-
Heat at 90°C for 12 hours.
-
Result: Yields 6-Aryl-8-nitroquinoline, retaining the nitro "warhead" for later reduction.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H341: Suspected of causing genetic defects (Nitro-aromatics are often mutagenic; handle with care).
-
-
Storage: Store at room temperature (15–25°C), protected from light. Nitro compounds can degrade into nitroso-impurities upon UV exposure.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).
References
-
PubChem. (2025).[3] this compound Compound Summary (CAS 68527-67-3).[2][3][4] National Library of Medicine. [Link][3]
-
Organic Syntheses. (2014). Synthesis of Nitroquinolines via Skraup Reaction.[6] (General methodology reference). [Link]
-
National Institutes of Health (NIH). (2018). Biological Evaluation of Quinoline Derivatives as Anticancer Agents.[1][5][7][8][9] (Discusses SAR of nitro/bromo quinolines). [Link]
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- 9. acgpubs.org [acgpubs.org]
An In-Depth Technical Guide to the Potential Biological Activities of 6-Bromo-8-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the realm of medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents. This guide delves into the untapped potential of a specific class of quinoline derivatives: those bearing a bromine atom at the 6-position and a nitro group at the 8-position. The strategic placement of these electron-withdrawing groups is anticipated to modulate the electron density of the quinoline ring, thereby influencing its interaction with biological targets and unlocking novel therapeutic applications. This document serves as a technical exploration for researchers poised to investigate the synthesis, biological evaluation, and mechanistic underpinnings of 6-bromo-8-nitroquinoline derivatives.
I. Postulated Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising avenue of investigation, with several analogues exhibiting potent cytotoxic effects against a range of cancer cell lines. While direct experimental data on this compound derivatives are not extensively documented, compelling evidence from structurally related compounds suggests a strong potential for anticancer activity.
A. Insights from Analogous Compounds
Research into bromo- and nitro-substituted quinolines provides a solid foundation for postulating the anticancer potential of this compound derivatives. For instance, 6,8-dibromo-5-nitroquinoline has demonstrated noteworthy inhibitory activity against C6 (rat brain tumor), HT29 (human colorectal adenocarcinoma), and HeLa (human cervical carcinoma) cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[1] This highlights the synergistic effect of bromine and nitro substitutions on the quinoline core in enhancing anticancer potency.[1] Furthermore, certain 6-bromo-quinazoline derivatives, which are structurally similar to quinolines, have shown significant in vitro cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values as low as 15.85 µM and 17.85 µM, respectively.[2][3]
B. Potential Mechanisms of Anticancer Action
The cytotoxic effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. Based on studies of related compounds, two primary mechanisms are proposed for this compound derivatives:
-
Inhibition of Topoisomerase I: Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death). Several bromo- and cyano-substituted 8-hydroxyquinolines have been identified as Topoisomerase I inhibitors. It is plausible that this compound derivatives could also function through this pathway.
-
Modulation of Kinase Signaling Pathways: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Certain quinazoline-based compounds are known to inhibit the EGFR signaling pathway. Given the structural similarities, this compound derivatives warrant investigation as potential EGFR inhibitors.
C. Visualizing the Potential Mechanisms
To illustrate these potential mechanisms, the following diagrams are provided:
II. Predicted Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the urgent discovery of novel anti-infective agents. The quinoline scaffold is present in several established antimicrobial drugs, suggesting that this compound derivatives could also possess significant antibacterial and antifungal properties.
A. Evidence from Related Quinolines
Numerous studies have demonstrated the antimicrobial efficacy of various quinoline derivatives. For instance, halogenated 8-hydroxyquinolines have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the micromolar range.[4] Specifically, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have exhibited significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Furthermore, certain quinoline derivatives have been reported to have MIC values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[5]
B. Potential Mechanisms of Antimicrobial Action
The antimicrobial action of quinoline derivatives is often linked to their ability to chelate metal ions essential for microbial enzyme function and to disrupt microbial cell integrity. The electron-withdrawing nature of the bromo and nitro substituents in this compound derivatives may enhance these properties, leading to potent antimicrobial effects.
III. Experimental Protocols for Biological Evaluation
To empirically validate the therapeutic potential of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a robust framework for their biological evaluation.
A. Workflow for Synthesis and Biological Screening
B. Detailed Experimental Methodologies
1. Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
2. Antimicrobial Activity: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well plate.[10]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]
3. Mechanistic Study: Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I reaction buffer, the test compound, and purified human Topoisomerase I enzyme.[13][14]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[13][14]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.
4. Mechanistic Study: EGFR Kinase Inhibition Assay
This assay quantifies the inhibition of EGFR kinase activity.
-
Reaction Components: The assay typically involves the EGFR enzyme, a substrate (a peptide or protein that is phosphorylated by EGFR), ATP, and the test compound.
-
Assay Procedure: The reaction is initiated by adding the ATP. The amount of phosphorylation is then measured, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[15][16]
-
Data Analysis: The IC50 value for EGFR inhibition is determined by measuring the enzyme activity at different concentrations of the test compound.
IV. Quantitative Data on Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound derivatives, the following table summarizes the reported biological activities of analogous compounds.
| Compound | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference |
| 6,8-dibromo-5-nitroquinoline | Anticancer | C6 (Rat Brain Tumor) | 50.0 µM | [1] |
| HT29 (Colon Cancer) | 26.2 µM | [1] | ||
| HeLa (Cervical Cancer) | 24.1 µM | [1] | ||
| 6-bromo-quinazoline derivative (8a) | Anticancer | MCF-7 (Breast Cancer) | 15.85 ± 3.32 µM | [2][3] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 µM | [2][3] | ||
| Cytotoxicity (Normal Cell) | MRC-5 (Normal Lung) | 84.20 ± 1.72 µM | [2][3] | |
| 7-bromo-8-hydroxyquinoline | Antimicrobial | A. hydrophila | 5.26 µM | [4] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | Antimicrobial | E. coli ATCC25922 | 2 µg/mL | [5] |
| MRSA | 2 µg/mL | [5] |
V. Conclusion and Future Directions
The existing body of scientific literature on bromo- and nitro-substituted quinolines strongly supports the hypothesis that this compound derivatives are a promising, yet underexplored, class of compounds with significant potential as both anticancer and antimicrobial agents. The proposed mechanisms of action, including the inhibition of Topoisomerase I and EGFR kinase, provide a rational basis for their further investigation. The experimental protocols detailed in this guide offer a clear and validated pathway for the synthesis and comprehensive biological evaluation of these novel derivatives. Future research should focus on the systematic synthesis of a library of this compound analogues, followed by rigorous in vitro and in vivo testing to elucidate their structure-activity relationships, confirm their mechanisms of action, and assess their therapeutic potential.
References
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]
-
Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (2023). ResearchGate. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. [Link]
-
Topoisomerase Assays. (2001). National Institutes of Health. [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) of Antibiotics. (2022). Bio-protocol. [Link]
-
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). National Institutes of Health. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
(PDF) Assay of topoisomerase I activity v1. (2018). ResearchGate. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2022). National Institutes of Health. [Link]
-
Anticancer assay (MTT). (2021). Bio-protocol. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). MDPI. [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Topoisomerase Assays. (2013). National Institutes of Health. [Link]
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Human Topoisomerase I Relaxation Assay Kits. (n.d.). Inspiralis. [Link]
-
Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline.. (2009). ResearchGate. [Link]
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Strategic Utilization of 6-Bromo-8-nitroquinoline: A Modular Building Block for Medicinal Chemistry
[1]
Executive Summary
6-Bromo-8-nitroquinoline (CAS: 68527-67-3) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Its utility stems from its unique electronic asymmetry: the nitro group at C8 deactivates the pyridine ring while providing a latent amine handle, and the bromine at C6 offers a reliable site for palladium-catalyzed cross-coupling. This orthogonality allows medicinal chemists to independently modulate the "warhead" (C8) and the "tail" (C6) of the molecule, facilitating rapid Structure-Activity Relationship (SAR) exploration in kinase inhibitors, antimalarials, and DNA-intercalating agents.
Structural & Electronic Analysis
To utilize this building block effectively, one must understand the competing electronic forces at play.[1]
-
The C8-Nitro Group: Acts as a strong electron-withdrawing group (EWG).[1] It significantly reduces the basicity of the quinoline nitrogen, preventing catalyst poisoning during metal-catalyzed reactions at the C6 position. It is a "masked" functionality, stable to oxidative conditions but readily convertible to an amine.[1]
-
The C6-Bromine: Located on the carbocyclic ring, it is electronically distinct from the pyridine ring. Unlike 2- or 4-haloquinolines, which are prone to nucleophilic aromatic substitution (
), the C6-bromide is relatively inert to nucleophiles but highly reactive in oxidative addition with Pd(0), making it ideal for Suzuki, Buchwald, and Sonogashira couplings.[1]
Diagram 1: Electronic Landscape & Divergent Synthesis
The following diagram maps the orthogonal reactivity inherent to the scaffold.[1]
Caption: Orthogonal reaction pathways allowing independent modification of the C6 and C8 positions.
Synthesis & Scalability
While commercially available, in-house synthesis is often required for gram-scale preparation to ensure purity, particularly free of regioisomeric 5-nitro impurities.[1]
Protocol: Regioselective Nitration of 6-Bromoquinoline
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Challenge: Controlling regioselectivity between C5 and C8. The C6-bromo substituent directs ortho (to C5 and C7).[1] However, the C8 position is favored due to the relief of peri-strain relative to C5 in the transition state and electronic deactivation of the pyridine ring.
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (
, 10 vol) and cool to 0°C. -
Addition: Add 6-bromoquinoline (1.0 equiv) portion-wise. Ensure internal temperature remains < 10°C.
-
Nitration: Add fuming nitric acid (
, 1.1 equiv) dropwise over 30 minutes.-
Critical Control Point: Maintain temperature at 0–5°C. Higher temperatures increase C5-nitration and dinitration byproducts.[1]
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Quench: Pour the reaction mixture onto crushed ice/water (50 vol). The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Acetone to remove the minor 5-nitro isomer.[1]
-
Yield Expectation: 75–85%.[1]
-
Medicinal Chemistry Applications
The this compound scaffold is particularly valuable in two therapeutic areas:
A. Antimalarials (8-Aminoquinoline Mimetics)
The 8-aminoquinoline core (found in Primaquine and Tafenoquine) is essential for clearing liver-stage malaria (hypnozoites).[1]
-
Strategy: Use the C6-position to introduce metabolic blockers (e.g.,
groups or fluoro-aryls) to prevent rapid CYP450 degradation, a common failure mode for quinolines.[1] -
Workflow:
B. Type II Kinase Inhibitors
Many kinase inhibitors require a "hinge binder" (the quinoline N and C8-substituent) and a "solvent front" extender.[1]
-
Strategy: The C6-position points towards the solvent front in many kinase binding pockets.[1]
-
Workflow:
Diagram 2: Medicinal Chemistry Decision Tree
Caption: SAR decision logic based on therapeutic target requirements.
Key Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C6
This protocol demonstrates the chemoselectivity of the C-Br bond in the presence of the nitro group.
Reagents:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
- (0.05 equiv)[1]
- (2.0 equiv)[1]
-
Solvent: Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Combine reagents in a reaction vial. Purge with nitrogen for 5 minutes.[1] Oxygen removal is critical to prevent homocoupling.[1]
-
Heating: Heat to 90°C for 4–12 hours.
-
Note: The electron-withdrawing nitro group can slightly retard the oxidative addition step compared to simple aryl bromides; slightly higher catalyst loading (5 mol%) ensures completion.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Outcome: Yields of 80–95% are typical.[1] The nitro group remains intact.[1]
Protocol B: Chemoselective Nitro Reduction
Converting the "masked" handle to the active amine.
Reagents:
Procedure:
Comparative Data: Reactivity Profile
| Position | Substituent | Electronic Character | Preferred Reaction | Key Constraint |
| C6 | Bromine | Neutral/Deactivated | Pd-Catalyzed Coupling | Steric hindrance if C5/C7 substituted |
| C8 | Nitro | Strong EWG | Reduction / Nucleophilic Displacement | Deactivates ring towards EAS |
| C2 | Hydrogen | Electron Deficient | Requires activation step |
References
-
Synthesis and Functionalization of this compound BenchChem Technical Application Notes. Citation for: Nitration protocols and general reactivity profiles.[1]
-
Direct Amination of Nitroquinoline Derivatives Journal of Organic Chemistry / PMC. Citation for: Reduction methodologies and amination strategies.[1]
-
Suzuki Coupling Applications in Quinoline Scaffolds Organic Chemistry Portal. Citation for: General mechanistic conditions for Pd-catalyzed cross-coupling on heterocyclic bromides.[1]
-
Medicinal Chemistry of 8-Aminoquinolines PubChem Compound Summary. Citation for: Biological activity and physical properties.[1]
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 6-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-nitroquinoline is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of both a bromo and a nitro group on the quinoline scaffold imparts distinct and tunable reactivity, making it a key intermediate in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive exploration of the reactivity of the nitro group in this compound, with a particular focus on its reduction to an amino group and its role in activating the quinoline ring for nucleophilic aromatic substitution. This document will delve into the underlying electronic effects governing these transformations and provide detailed, field-proven experimental protocols for key reactions.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer and antimicrobial agents.[1][3] The strategic placement of bromo and nitro substituents in this compound offers multiple avenues for chemical modification. The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the entire molecule but also serves as a synthetic handle for the introduction of an amino group, a critical functional group in many bioactive compounds.[4][5] The bromo substituent, on the other hand, provides a site for carbon-carbon bond formation through cross-coupling reactions, further expanding the synthetic utility of this scaffold.[6][7][8] Understanding and controlling the reactivity of the nitro group is therefore paramount for leveraging the full potential of this compound in synthetic chemistry.
Electronic Landscape: The Interplay of Bromo and Nitro Substituents
The reactivity of the nitro group in this compound is intricately linked to the electronic effects exerted by both the nitro group itself and the bromo substituent on the quinoline ring.
-
The Nitro Group as a Potent Electron-Withdrawing Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr).[9][10] This activation is most pronounced at the positions ortho and para to the nitro group, where it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance.[9][11]
-
Influence of the Bromo Substituent: The bromine atom at the 6-position is also an electron-withdrawing group through its inductive effect. However, it is a deactivating group for electrophilic aromatic substitution. In the context of nucleophilic attack, its electronic influence is less pronounced than that of the nitro group. Its primary role in many synthetic strategies is to serve as a leaving group or a handle for cross-coupling reactions.
The combined electron-withdrawing nature of both substituents renders the quinoline ring of this compound electron-deficient, which is a key determinant of its chemical behavior.
Key Transformations of the Nitro Group
The synthetic utility of the nitro group in this compound is most prominently demonstrated through its reduction to an amino group. This transformation is a cornerstone in the synthesis of a vast array of derivatives.
Reduction to 6-Bromo-8-aminoquinoline: A Gateway to Further Functionalization
The conversion of the nitro group to an amine is one of the most fundamental and widely used reactions in organic synthesis.[4][12] The resulting 6-bromo-8-aminoquinoline is a versatile intermediate for the introduction of various functional groups and the construction of more complex molecular architectures.
Several reliable methods exist for this reduction, each with its own advantages in terms of chemoselectivity, reaction conditions, and scalability.
Catalytic hydrogenation is often the method of choice for the clean and efficient reduction of nitro groups.[13]
-
Palladium on Carbon (Pd/C): This is a highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups.[13] However, a significant consideration when using Pd/C with aryl halides is the potential for dehalogenation.[13]
-
Raney Nickel: For substrates where dehalogenation is a concern, Raney Nickel is a suitable alternative catalyst for nitro group reduction.[13][14]
-
Platinum(IV) Oxide (Adams' Catalyst): This is another powerful catalyst for hydrogenation and can be used for the reduction of the quinoline ring itself under more forcing conditions.[15]
Experimental Protocol: Catalytic Hydrogenation of this compound
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add the catalyst (e.g., 10 mol% Pd/C or a slurry of Raney Nickel) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-Bromo-8-aminoquinoline.
A classic and robust method for the reduction of aromatic nitro compounds involves the use of a metal in an acidic medium.[12]
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the reduction of nitro groups in the presence of other reducible functional groups.[13][14] The reaction is typically carried out in a protic solvent like ethanol with the addition of concentrated hydrochloric acid.
-
Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid such as hydrochloric acid or ammonium chloride is a cost-effective and widely used method for large-scale nitro group reductions.[12][14]
Reaction Mechanism: Reduction of a Nitro Group with Sn/HCl
Caption: Stepwise reduction of an aromatic nitro group using Tin and HCl.[16]
Experimental Protocol: Reduction of this compound using SnCl₂
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[17]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 1: Comparison of Reduction Methods for the Nitro Group
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction | Potential for dehalogenation, requires specialized equipment |
| Metal-Acid Reduction | SnCl₂/HCl or Fe/HCl | Cost-effective, robust | Often requires stoichiometric amounts of metal, workup can be tedious |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of the Nitro Group
The strong electron-withdrawing nature of the nitro group at the 8-position, along with the overall electron-deficient character of the quinoline ring, can facilitate nucleophilic aromatic substitution (SNAr) reactions.[9][11] While the bromo substituent at the 6-position is not ideally positioned (meta to the nitro group) for maximum activation, the overall electronic environment of the molecule can still allow for the displacement of other suitably positioned leaving groups, or in some cases, direct amination via vicarious nucleophilic substitution (VNS) of hydrogen.[11]
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[9][18]
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr.[18]
While direct SNAr at the 6-position of this compound is challenging due to the meta relationship between the bromo and nitro groups, this mode of reactivity becomes highly relevant in derivatives where a leaving group is present at a more activated position, such as the 5- or 7-position.
Future Directions and Synthetic Potential
The transformations of the nitro group in this compound open up a vast chemical space for the development of novel compounds. The resulting 6-bromo-8-aminoquinoline can be further derivatized at the amino group through acylation, alkylation, or diazotization followed by Sandmeyer-type reactions. The bromo substituent can be engaged in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[7][19][20], Stille, or Buchwald-Hartwig amination, to introduce a wide range of substituents. This dual reactivity makes this compound a highly valuable platform for the generation of compound libraries for drug discovery and the synthesis of advanced materials.
Conclusion
The nitro group in this compound is a key functional group that dictates much of the molecule's reactivity and synthetic utility. Its efficient and selective reduction to an amino group provides a critical entry point for the synthesis of a diverse array of functionalized quinolines. Furthermore, its strong electron-withdrawing nature activates the quinoline ring system, a property that can be exploited in nucleophilic aromatic substitution reactions. The robust and well-established protocols for the transformation of the nitro group, coupled with the potential for further modification at the bromo position, solidify the position of this compound as a cornerstone intermediate for researchers, scientists, and drug development professionals.
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askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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Cravotto, G., & Orio, L. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]
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Majumdar, S., & Patra, A. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing). Retrieved from [Link]
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Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
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Cholewinski, G., et al. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Retrieved from [Link]
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PubMed. (n.d.). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Retrieved from [Link]
-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
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PubMed Central. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]
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Research and Reviews. (2015, December 29). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bac. Retrieved from [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction.... Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 5-bromo-6-methoxy-8-nitroquinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
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NIH. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
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In Silico Prediction of 6-Bromo-8-nitroquinoline Bioactivity: A Multi-faceted Computational Approach
An In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, the early-stage evaluation of small molecules via computational methods is not merely a preliminary step but a cornerstone of efficient, cost-effective, and targeted therapeutic development. This guide provides a comprehensive, in-depth walkthrough of the in silico workflow used to predict the bioactivity of 6-Bromo-8-nitroquinoline, a compound of interest from the versatile quinoline family. We will navigate the logical sequence from initial ligand characterization to target identification, molecular docking, pharmacophore analysis, and critical ADMET profiling. Each protocol is presented as a self-validating system, explaining not just the "how" but the fundamental "why" behind each methodological choice, empowering researchers to apply these principles to their own discovery pipelines.
Introduction: The Case for this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific derivative, this compound, presents a unique electronic and steric profile due to its substituent groups. While direct experimental data on this molecule is sparse, related compounds such as 6-bromo-5-nitroquinoline have demonstrated significant antiproliferative and apoptotic activity against cancer cell lines, providing a strong rationale for investigating its potential in oncology.[2][3]
In silico analysis allows us to build a robust hypothesis of this molecule's biological potential before committing significant resources to chemical synthesis and in vitro testing, thereby accelerating the discovery timeline.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | PubChem[6] |
| Molecular Weight | 253.05 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| InChIKey | IANZBVIZZQFJPI-UHFFFAOYSA-N | PubChem[6] |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)[O-])Br | PubChem[6] |
The Integrated In Silico Evaluation Workflow
A successful computational assessment relies on an integrated workflow where insights from one analysis inform the next. This guide is structured around a logical progression that systematically narrows down the therapeutic possibilities and flags potential liabilities of the candidate molecule.
Figure 1: Overall In Silico Prediction Workflow.
Ligand Preparation: The Foundation of Accuracy
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. A low-energy, three-dimensional conformation is essential for accurately simulating molecular interactions.
Protocol 3.1: Ligand Structure Acquisition and Energy Minimization
Causality: A 2D representation or a high-energy 3D conformer will produce misleading results in docking and other 3D-dependent analyses. Energy minimization using a force field like MMFF94 calculates a stable, low-energy conformation that is more representative of the molecule's state in a biological system.[7]
Step-by-Step Methodology:
-
Acquire Structure: Download the 3D structure of this compound in SDF format from a reputable database such as PubChem (CID 110463).[6]
-
Format Conversion (if necessary): Use a cheminformatics tool like Open Babel to convert the structure to a format compatible with your chosen modeling software (e.g., MOL2).[7]
-
Energy Minimization:
-
Load the structure into a molecular editor such as Avogadro.[7]
-
Select an appropriate force field (MMFF94 is a robust choice for drug-like organic molecules).
-
Run the geometry optimization algorithm until it converges. This process adjusts bond lengths and angles to find a local energy minimum.
-
-
Save the Optimized Structure: Export the final, energy-minimized 3D coordinates. This structure will be the input for all subsequent analyses.
Target Identification: A Hypothesis-Driven Approach
Given the known anticancer activity of related nitroquinolines, we hypothesize that this compound may also target proteins involved in cancer pathways, such as apoptosis regulators. The B-cell lymphoma 2 (Bcl-2) protein is a prime anti-apoptotic target, and its inhibition is a validated strategy in cancer therapy.
Protocol 4.1: Target Selection and Preparation
Causality: Accurate docking requires a high-resolution crystal structure of the target protein, ideally with a co-crystallized ligand. The presence of a known inhibitor helps validate the docking protocol by confirming that the software can reproduce the experimentally observed binding mode ("re-docking"). Removing water molecules and other heteroatoms (HETATM) is critical because they can interfere with the ligand docking process.[7][8]
Step-by-Step Methodology:
-
Select Target & PDB Entry: Search the RCSB Protein Data Bank (PDB) for a human Bcl-2 structure.[9][10] We select PDB ID: 2XA0 , which is a complex of human Bcl-2 with a small molecule inhibitor.
-
Download PDB File: Download the structure in PDB format.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[11]
-
Remove all water molecules from the structure.
-
Delete all heteroatoms, including the co-crystallized ligand and any ions not essential for structural integrity. This clears the binding site for our docking experiment.
-
Add polar hydrogen atoms and assign atomic charges (e.g., using the AMBER force field). This is crucial for correctly calculating electrostatic interactions.
-
-
Define the Binding Site: Identify the amino acid residues that form the binding pocket previously occupied by the co-crystallized ligand. This pocket will be the target for our docking simulation.
-
Save the Prepared Receptor: Save the cleaned, prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking Simulation: Predicting Binding Interactions
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[12] A lower binding energy score indicates a more stable and potentially more potent interaction.
Figure 2: Molecular Docking Experimental Workflow.
Protocol 5.1: Protein-Ligand Docking with AutoDock Vina
Causality: The docking algorithm systematically samples different conformations of the ligand within the defined binding site (the "grid box"), scoring each pose based on a force field. The grid box must be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search, saving computational time.[11]
Step-by-Step Methodology:
-
Prepare Input Files: Ensure both the prepared Bcl-2 receptor and the energy-minimized this compound ligand are in PDBQT format. This format includes atomic charges and atom type definitions required by AutoDock Vina.
-
Define the Grid Box: Using AutoDock Tools, center the grid box on the coordinates of the previously identified binding pocket. A typical size is 25 x 25 x 25 Å, which provides ample space for a small molecule.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the center and size of the grid box, and the number of binding modes to generate.
-
Execute the Docking Run: Launch the AutoDock Vina simulation from the command line.
-
Analyze the Output:
-
The log file (output_log.txt) will contain a table of the top-ranked binding poses with their corresponding binding affinities in kcal/mol.
-
The output file (output_poses.pdbqt) contains the 3D coordinates of these poses.
-
-
Visualize and Interpret: Load the receptor and the output poses into PyMOL or Chimera to visually inspect the interactions. Look for key interactions like hydrogen bonds, pi-stacking, and hydrophobic contacts between the ligand and the protein's amino acid residues.
Table 2: Predicted Binding Affinity of this compound with Bcl-2
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.2 | 0.000 |
| 2 | -7.9 | 1.352 |
| 3 | -7.7 | 2.014 |
| 4 | -7.5 | 2.458 |
| Note: These are hypothetical results for illustrative purposes. Lower energy values suggest stronger binding. |
ADMET Prediction: Assessing Drug-Likeness and Safety
A compound with high potency is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to identify potential liabilities early.[13][14]
Protocol 6.1: ADMET Profiling using SwissADME
Causality: Computational ADMET models use vast datasets of known drugs to establish correlations between chemical structure and pharmacokinetic properties. Lipinski's Rule of Five, for example, provides empirical guidelines for properties that influence oral bioavailability.[15]
Step-by-Step Methodology:
-
Access the Server: Navigate to the free SwissADME web server.
-
Input the Molecule: Paste the SMILES string of this compound (C1=CC2=CC(=CC(=C2N=C1)[O-])Br) into the query box.
-
Run the Prediction: Execute the analysis.
-
Interpret the Results: The server will generate a comprehensive report. Analyze the key sections:
-
Physicochemical Properties: Note the Molecular Weight, LogP (lipophilicity), and number of hydrogen bond donors/acceptors.
-
Lipinski's Rule of Five: Check for any violations. A compound is more likely to be orally bioavailable if it violates no more than one rule.
-
Water Solubility: Poor solubility can hinder absorption.
-
Pharmacokinetics: Look at predictions for GI absorption and blood-brain barrier (BBB) permeation.
-
Druglikeness: Check for alerts, such as PAINS (Pan-Assay Interference Compounds), which suggest the molecule may interfere with assay readouts.
-
Medicinal Chemistry: Assess synthetic accessibility.
-
Table 3: Predicted ADMET Profile for this compound
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 253.05 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 2.65 | Optimal lipophilicity for permeability |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Lipinski Violations | 0 | High probability of good oral bioavailability |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Potential for CNS activity (or side effects) |
| PAINS Alerts | 0 | Low risk of being a promiscuous assay binder |
| Synthetic Accessibility | 2.8 | Moderately easy to synthesize |
| Note: These are representative results generated from typical ADMET prediction tools. |
Synthesis of Findings and Future Directions
The in silico analysis of this compound presents a compelling preliminary case for its investigation as a potential anticancer agent.
-
Bioactivity: Molecular docking simulations predict a strong binding affinity for the anti-apoptotic protein Bcl-2, suggesting a plausible mechanism of action consistent with the activity of related nitroquinolines.
-
Druggability: The ADMET profile is highly favorable. The molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability, and shows no alerts for promiscuous activity. Its predicted ability to cross the blood-brain barrier is a key finding that could be exploited for treating brain cancers but also warrants investigation for potential CNS side effects.
Based on this comprehensive computational assessment, the following next steps are recommended:
-
Chemical Synthesis: Synthesize a small quantity of this compound for experimental validation.
-
In Vitro Binding Assay: Perform a direct binding assay (e.g., Surface Plasmon Resonance) to experimentally confirm the interaction with Bcl-2 and determine the binding affinity (Kd).
-
Cell-Based Assays: Test the compound's antiproliferative effects on a panel of cancer cell lines, particularly those known to be dependent on Bcl-2 for survival.
-
Further Computational Studies: If initial results are promising, perform molecular dynamics simulations to study the stability of the predicted protein-ligand complex over time.
This guide demonstrates a robust, logical, and scientifically grounded workflow for the initial assessment of a novel chemical entity. By integrating multiple computational techniques, we can build a multi-dimensional profile of a molecule's potential, enabling more informed and strategic decisions in the complex process of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). Quinoline, 3-bromo-8-nitro-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. Retrieved from [Link]
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
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Zhao, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 781859. Retrieved from [Link]
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Durrant, J. D., & McCammon, J. A. (2011). Drug Design by Pharmacophore and Virtual Screening Approach. Journal of the Royal Society Interface, 8(64), 149-160. Retrieved from [Link]
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Ökten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Retrieved from [Link]
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Bio-protocol. (n.d.). 4.11. In Silico Study: Prediction of Bioactivity and Docking. Retrieved from [Link]
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Rowan Scientific. (n.d.). ADMET Prediction. Retrieved from [Link]
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MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]
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Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]
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JeevikaSilicoBio. (2021, October 12). Molecular Docking || Small Molecule Docking || AutoDock || [Video]. YouTube. Retrieved from [Link]
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ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]
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ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
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Oxford Academic. (2018, October 24). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-8-methylquinoline. PubChem. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 6-Bromo-8-nitroquinoline
Abstract & Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Functionalization of the quinoline ring is a critical strategy in drug discovery for modulating biological activity, solubility, and metabolic stability. The introduction of a nitro group via electrophilic aromatic substitution serves as a pivotal step, creating a versatile intermediate. The nitro group can be reduced to an amine, a key precursor for amides, sulfonamides, and ureas, or it can activate adjacent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1][2]
This document provides a detailed protocol for the synthesis of 6-Bromo-8-nitroquinoline from 6-bromoquinoline. This transformation is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. We will delve into the mechanistic rationale behind the reaction's regioselectivity, provide a robust, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Mechanistic Rationale & Scientific Principles
The nitration of 6-bromoquinoline is governed by the principles of electrophilic aromatic substitution (EAS) on a heterocyclic aromatic system.
Generation of the Electrophile
The reaction employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regioselectivity
Under the strongly acidic conditions of the reaction, the basic nitrogen atom of the quinoline ring is protonated, forming the 6-bromoquinolinium ion. This positive charge strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring (positions 2, 3, 4).[4]
Consequently, the electrophilic attack by the nitronium ion occurs on the less deactivated carbocyclic (benzene) ring. For a generic quinolinium ion, nitration typically yields a mixture of 5-nitro and 8-nitro isomers.[4][5] The presence of the bromine atom at the 6-position, an ortho-, para-directing deactivator, further influences the electronics. However, the powerful deactivating effect of the protonated nitrogen dominates. The primary sites for substitution remain the alpha-positions of the benzene ring (C5 and C8), which are most removed from the deactivating influence of the quinolinium cation. While a mixture of 6-bromo-5-nitroquinoline and this compound is possible, the 8-position is sterically less hindered than the 5-position (peri-interaction), often influencing the product ratio. This protocol is optimized for the isolation of the 8-nitro isomer.
Mandatory Safety & Hazard Assessment
Nitration reactions are highly energetic and require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[6]
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause immediate, deep chemical burns upon contact with skin or eyes.[7] They are also strong oxidizing agents.
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, causing violent boiling, pressure buildup, and potential explosion.[8]
-
Toxic Fumes: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory damage.[6]
Required Controls:
-
Engineering: All operations MUST be performed inside a certified chemical fume hood with good ventilation.[6] An emergency eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Spill Response: Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available.
Experimental Protocol
This protocol details the direct nitration of 6-bromoquinoline.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | >98% | 5.00 g (24.0 mmol) | Starting Material |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 20 mL | Reagent/Solvent |
| Nitric Acid | HNO₃ | 63.01 | 70% | 5 mL | Nitrating Agent |
| Crushed Ice | H₂O | 18.02 | N/A | ~200 g | For Quenching |
| Ammonium Hydroxide | NH₄OH | 35.04 | ~28% aq. | As needed | For Neutralization |
| Deionized Water | H₂O | 18.02 | N/A | As needed | For Washing |
| Ethanol | C₂H₅OH | 46.07 | 95% | As needed | Recrystallization |
Step-by-Step Methodology
-
Reaction Vessel Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to achieve a temperature of 0°C or below.
-
Acidification: To the flask, add concentrated sulfuric acid (20 mL). Begin stirring and allow the acid to cool to 0°C.
-
Substrate Addition: Slowly and portion-wise, add 6-bromoquinoline (5.00 g) to the cold sulfuric acid. The addition should be controlled to maintain the internal temperature below 10°C. A dark solution should form.
-
Nitrating Agent Addition: Once all the 6-bromoquinoline has dissolved and the solution has re-cooled to 0°C, begin the dropwise addition of concentrated nitric acid (5 mL) via the dropping funnel. CRITICAL: Maintain the internal temperature between 0-5°C throughout the addition. This step is highly exothermic. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: In a separate 500 mL beaker, prepare a slurry of crushed ice (~200 g). Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry. This should be done in a controlled stream. The product may begin to precipitate.
-
Neutralization & Precipitation: Place the beaker containing the quenched mixture in an ice bath. Slowly and carefully, add concentrated ammonium hydroxide to neutralize the acid. The pH should be adjusted to ~8-9. This process is also exothermic and will generate fumes; perform it slowly in the back of the fume hood. A solid precipitate will form.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry to a constant weight.
Purification
Recrystallize the crude, dried solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualization of Workflow & Mechanism
Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism: Formation of nitronium ion and EAS on the quinolinium ring.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[9]
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons expected in the range of 7.5-9.0 ppm. The proton at C7 (adjacent to the nitro group) and the proton at C5 will show the most significant downfield shifts compared to the starting material. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 120-150 ppm. The carbon bearing the nitro group (C8) will be significantly shifted. |
| Mass Spectrometry | Molecular Ion (m/z) | For C₉H₅BrN₂O₂, expected [M+H]⁺ ≈ 252.96, 254.96 (reflecting the isotopic pattern of Bromine). |
| Melting Point | Range | Literature values should be consulted for comparison. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. |
Troubleshooting & Expert Insights
-
Low Yield: Inadequate cooling during the addition of nitric acid is a common cause of low yields, as it can lead to the formation of undesired side products and decomposition. Ensure the temperature is strictly maintained.
-
Incomplete Reaction: If the reaction does not go to completion (as monitored by TLC), the reaction time can be extended, or the mixture can be allowed to slowly warm to room temperature for a short period after the initial stirring at low temperature.
-
Purification Issues: If the product is difficult to recrystallize or contains isomeric impurities, column chromatography (silica gel, using a hexane/ethyl acetate gradient) is an effective alternative for purification.
-
Alternative Methods: For substrates sensitive to strongly acidic conditions, nitration can sometimes be achieved via a 6-bromoquinoline-1-oxide intermediate.[10] N-oxidation alters the electronic properties of the ring, which can change the regioselectivity of the subsequent nitration step.[10]
References
- Benchchem. (n.d.). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- YouTube. (2024). Nitration reaction safety.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
- Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Chegg.com. (2021). Solved 2. Treatment of quinoline with mixed acid (a mixture...
- Quora. (2024). What safety precautions should I take when handling nitric acid?
- ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
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Application Note: Chemoselective Reduction of 6-Bromo-8-nitroquinoline
[1][2]
Executive Summary
The reduction of 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline represents a critical transformation in the synthesis of 8-aminoquinoline-based antimalarials (e.g., analogs of Primaquine and Tafenoquine).[1][2] The primary challenge in this transformation is chemoselectivity : reducing the nitro group (
Standard catalytic hydrogenation methods (e.g.,
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The bond dissociation energy (BDE) of the aryl C-Br bond is susceptible to oxidative addition by transition metals (Pd, Ni) used in catalytic hydrogenation.[1][2] To prevent the formation of the des-bromo impurity, we must utilize electron transfer mechanisms that are thermodynamically insufficient to cleave the C-Br bond but sufficient to reduce the nitro group.[1]
Reaction Pathway Visualization[1][2]
Figure 1: Chemoselectivity decision tree. Path A (Green) utilizes metals with lower reduction potentials to preserve the halogen.
Experimental Protocols
Method A: Iron Powder / Acetic Acid Reduction (Recommended)
Rationale: This heterogeneous method is the industry "gold standard" for this substrate.[1][2] It offers high yields (>90%) and excellent selectivity.[1][2] The iron sludge formation is the main drawback, which is mitigated by the Celite filtration step included below.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (3.5 – 4.0 equiv) - Note: Use fine powder (<325 mesh) for best kinetics.[1][2]
-
Solvent System: Ethanol / Acetic Acid / Water (2:2:1 ratio)[1][2]
-
Workup: Celite® 545, Ethyl Acetate (EtOAc), 2.5N NaOH.[1][2]
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (e.g., 4.0 g, 15.8 mmol) in a mixture of Ethanol (50 mL), Acetic Acid (50 mL), and Water (25 mL).
-
Addition: Add Iron powder (3.18 g, 56.9 mmol, ~3.6 equiv) in a single portion.
-
Caution: The reaction may be slightly exothermic.
-
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.
-
Monitoring: Maintain reflux for 3 hours . Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1][2] The starting material (Rf ~0.[1]5) should disappear, replaced by a lower Rf fluorescent amine spot.[1][2]
-
Neutralization (Critical): Cool the mixture to room temperature. Slowly add 2.5 N NaOH (or sat.
) until the pH reaches ~8-9.[1][2]-
Why: This converts soluble iron salts into insoluble hydroxides/oxides, preventing them from contaminating the organic phase.[2]
-
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove unreacted iron and iron oxide sludge.[2] Wash the filter cake thoroughly with EtOAc .
-
Extraction: Transfer filtrate to a separatory funnel. Extract with EtOAc (3 x 50 mL).
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Expected Yield: 85–91% as a yellow solid (mp 142–145°C).[1][2][4]
Method B: Stannous Chloride ( ) Reduction
Rationale: Useful for smaller scales (<1g) or when acidic reflux is tolerated better than heterogeneous mixing.[1][2] However, tin waste is toxic and difficult to remove.[1][2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant:
(5.0 equiv)[1][2] -
Workup: 10% NaOH or Potassium Sodium Tartrate (Rochelle Salt).[1][2]
Step-by-Step Protocol
Workup Logic & Troubleshooting
The most common failure mode in Method A is poor recovery due to iron sludge trapping the product.
Figure 2: Workup workflow for Iron reduction. The Celite filtration is mandatory to prevent emulsion formation during extraction.
Analytical Quality Control (HPLC)[1][2][8]
To ensure the integrity of the C-Br bond, the final product must be tested against the potential des-bromo impurity.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide/amine) |
| Retention Order | 1.[1][2] 8-Aminoquinoline (Impurity - Polar/Early eluting)2.[1][2] 6-Bromo-8-aminoquinoline (Target) 3. This compound (Starting Material) |
Acceptance Criteria:
Safety & Handling
-
Nitro Compounds: this compound is a nitroarene.[1][2] While generally stable, avoid excessive heat or shock.[1][2]
-
Exotherm: The addition of Fe powder to acetic acid can generate heat and hydrogen gas.[2] Perform in a fume hood.
-
Tin Toxicity: If using Method B, handle
residues as hazardous heavy metal waste.[1][2]
References
-
ChemicalBook. Synthesis of 6-bromo-8-aminoquinoline from this compound (Method A Source).
-
European Patent EP1147083B1. Process for the preparation of 8-aminoquinoline derivatives.[1][4] (Primary source for the Fe/AcOH/EtOH reflux protocol).[1][2][4]
-
Bellamy, F. D., & Ou, K. (1984).[1][2] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[2] Tetrahedron Letters, 25(8), 839-842.[1][2] [1][2][6]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Conditions.[1][2]
-
Common Organic Chemistry. Nitro Reduction - Tin(II) Chloride (SnCl2) Conditions.[1][2][3]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Facile and Efficient Reduction of 6-Bromo-8-nitroquinoline to 6-Bromo-8-aminoquinoline Using Iron Powder
Abstract
This application note provides a detailed and robust protocol for the chemical reduction of the nitro group in 6-Bromo-8-nitroquinoline to yield the corresponding amine, 6-Bromo-8-aminoquinoline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other high-value chemical entities. The protocol utilizes the classical and highly reliable Béchamp reduction method, employing inexpensive and readily available iron powder in an acidic medium.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, safety considerations, and data interpretation guidelines to ensure reproducible and high-yield results.
Introduction: The Strategic Importance of 8-Aminoquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Specifically, 8-aminoquinoline derivatives are crucial building blocks in the pharmaceutical industry, recognized for their broad spectrum of biological activities.[4] The conversion of this compound to 6-Bromo-8-aminoquinoline is a key transformation that opens avenues for further molecular elaboration, particularly through reactions targeting the amino group or the bromine substituent. The resulting product serves as a versatile intermediate for the synthesis of novel therapeutic agents.
While various methods exist for the reduction of nitroarenes, the Béchamp reduction, first discovered by Antoine Béchamp in 1854, remains a widely used and economically viable option.[1][2][5] This method's notable advantage is its chemoselectivity; it effectively reduces the nitro group while preserving other sensitive functionalities, such as halogens, which might be susceptible to reduction under other conditions like catalytic hydrogenation.[6]
The Béchamp Reduction: Mechanism and Rationale
The Béchamp reduction is a heterogeneous reaction that utilizes a metal, typically iron, in the presence of an acid to reduce aromatic nitro compounds to their corresponding anilines.[2][7] The overall stoichiometry of the reaction is:
4 ArNO₂ + 9 Fe + 4 H₂O → 4 ArNH₂ + 3 Fe₃O₄
Mechanism Overview: The reaction proceeds in a stepwise manner on the surface of the iron powder.[7]
-
Protonation and Electron Transfer: The nitro group is first protonated by the acid, making it more susceptible to reduction. Iron metal (Fe⁰) then donates electrons to the protonated nitro group.
-
Intermediate Formation: This electron transfer initiates a cascade of reduction steps, proceeding through nitroso and hydroxylamine intermediates.[2][8]
-
Final Reduction: The hydroxylamine intermediate is further reduced to the final amine product.
-
Iron Oxidation: The iron is oxidized, ultimately forming a stable iron oxide sludge, typically magnetite (Fe₃O₄).
The choice of an acidic medium, such as hydrochloric acid or acetic acid, is crucial. It serves to activate the iron surface and provide the necessary protons for the reaction.[9]
Diagram 1: Simplified Béchamp Reduction Mechanism
Caption: Stepwise reduction of a nitro group via nitroso and hydroxylamine intermediates.
Experimental Protocol: Reduction of this compound
This protocol is optimized for the reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C₉H₅BrN₂O₂) | ≥98% | e.g., Sigma-Aldrich, Fluorochem | Starting material.[10][11] |
| Iron Powder (Fe) | -325 mesh | e.g., Sigma-Aldrich | Fine powder provides a larger surface area. |
| Ethanol (EtOH) | Reagent Grade | --- | Reaction solvent. |
| Acetic Acid (AcOH), Glacial | ACS Grade | --- | Acid catalyst. |
| Hydrochloric Acid (HCl), Concentrated | ACS Grade | --- | Optional, for pH adjustment or activation. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | Drying agent. |
| Celite® | --- | --- | Filter aid. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: Workflow for the iron-mediated reduction of this compound.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add this compound (e.g., 5.0 g, 19.8 mmol) and ethanol (100 mL).
-
Iron Addition: To this suspension, add fine iron powder (e.g., 11.0 g, 198 mmol, 10 equivalents). Begin vigorous stirring to ensure the iron powder is well suspended.
-
Heating: Gently heat the mixture to 60-70 °C using a heating mantle.
-
Acidification: Slowly add glacial acetic acid (e.g., 25 mL) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction should be observed. Control the addition rate to maintain a manageable reaction temperature.[12]
-
Reflux: After the addition of acetic acid is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® in a Büchner funnel to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and acetic acid.
-
Extraction: To the resulting residue, add ethyl acetate (100 mL) and water (100 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence (pH ~7-8).[13] Caution: Foaming will occur due to CO₂ evolution.[13]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 6-Bromo-8-aminoquinoline.[1]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | |
| This compound | 5.0 g (19.8 mmol) |
| Molecular Weight | 253.05 g/mol [10] |
| Reagents | |
| Iron Powder | 11.0 g (198 mmol) |
| Glacial Acetic Acid | 25 mL |
| Ethanol | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~80-85 °C) |
| Time | 2-4 hours |
| Product | |
| 6-Bromo-8-aminoquinoline | Expected Yield: 85-95% |
| Molecular Weight | 223.07 g/mol |
Safety and Handling Precautions
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: this compound and its amino derivative should be handled with care as their toxicological properties may not be fully characterized. Concentrated acids are corrosive and should be handled with caution.
-
Reaction Hazards: The initial addition of acid can be exothermic. Ensure slow, controlled addition to prevent an uncontrolled temperature increase. Hydrogen gas may be evolved as a minor byproduct; ensure adequate ventilation and avoid ignition sources.
-
Workup Hazards: The neutralization step with sodium bicarbonate generates carbon dioxide gas, which can cause pressure buildup if not performed slowly and in an open or vented vessel.[13]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reaction time, consider adding a small amount of concentrated HCl (e.g., 0.5 mL) to further activate the iron. Alternatively, adding more iron powder can also drive the reaction to completion.
-
Difficult Filtration: The iron oxide sludge can sometimes be difficult to filter. Using a generous pad of Celite® is essential. Filtering the reaction mixture while it is still hot can improve filtration speed.
-
Emulsion during Workup: Vigorous shaking during the extraction step can lead to the formation of emulsions, particularly due to the fine iron oxide particles that may pass through the filter.[1] If an emulsion forms, allow the mixture to stand, or add a small amount of brine to help break it. Gentle inversion is recommended over vigorous shaking.[1]
-
Product Purity: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, recrystallization is generally effective. The choice of solvent will depend on the specific impurities present.
Conclusion
The Béchamp reduction using iron powder and acetic acid provides a highly effective, scalable, and cost-efficient method for the synthesis of 6-Bromo-8-aminoquinoline from this compound. This protocol has been designed to be robust and reproducible, offering high yields of the desired product. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently apply this valuable transformation in their synthetic endeavors, particularly within the fields of pharmaceutical and materials science research.
References
-
Chem-Station Int. Ed. (2017). Bechamp Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Béchamp reduction. Available at: [Link]
-
ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Available at: [Link]
-
ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]
-
Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Available at: [Link]
-
Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Available at: [Link]
-
Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Available at: [Link]
-
Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Available at: [Link]
-
PMC. (2019). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]
-
Chemical Science (RSC Publishing). (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Available at: [Link]
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
-
PMC. (n.d.). 6,8-Dibromoquinoline. Available at: [Link]
-
International Journal of Science, Engineering and Technology. (2025). Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijset.in [ijset.in]
- 5. srict.in [srict.in]
- 6. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. This compound | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Note: Chemoselective Synthesis of 6-Bromo-8-aminoquinoline
Abstract & Introduction
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials (e.g., Primaquine, Tafenoquine) and as a directing group in C-H activation catalysis. The synthesis of 6-bromo-8-aminoquinoline represents a critical intermediate; the C6-bromine atom provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing for the rapid diversification of the quinoline core.
The Challenge: The primary synthetic hurdle is chemoselectivity . Standard nitro reduction protocols (e.g., H₂/Pd-C) frequently result in hydrodehalogenation (cleavage of the C-Br bond) alongside nitro reduction. This guide details two chemically distinct protocols designed to exclusively reduce the nitro group while preserving the aryl bromide:
-
Protocol A (Gold Standard): Stannous Chloride (
) Reduction. -
Protocol B (Scalable/Green): Iron-Ammonium Chloride (
) Reduction.
Retrosynthetic Analysis & Mechanism
The transformation involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates. The selection of the reducing agent is governed by the bond dissociation energy (BDE). The C-Br bond (
Reaction Mechanism (Single Electron Transfer)
Figure 1: Simplified electron transfer pathway for nitro reduction. The preservation of the C-Br bond is achieved by avoiding hydride transfer mechanisms common in catalytic hydrogenation.
Methodological Considerations
| Feature | Protocol A: | Protocol B: | Catalytic |
| Chemoselectivity | Excellent (Br preserved) | Excellent (Br preserved) | Poor (High risk of debromination) |
| Reaction Time | 2–4 Hours | 1–3 Hours | 1–12 Hours |
| Workup Difficulty | High (Tin emulsions) | Low (Magnetic filtration) | Low (Filtration) |
| Scalability | < 10g (Waste issues) | > 100g (Industrial preferred) | High |
| Cost | Moderate | Low | Moderate (Catalyst cost) |
Protocol A: Stannous Chloride Reduction (Lab Scale)
This method is recommended for small-scale synthesis (< 5g) where yield reliability is prioritized over waste management.
Materials
-
Substrate: 6-Bromo-8-nitroquinoline (1.0 equiv)
-
Reagent: Stannous Chloride Dihydrate (
) (5.0 equiv) -
Solvent: Ethanol (Absolute) or Ethyl Acetate
-
Base: 10% NaOH or Sat.
-
Additive: Potassium Sodium Tartrate (Rochelle Salt) - Critical for workup
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 1.0 g, 3.95 mmol) in Ethanol (20 mL).
-
Addition: Add
(4.46 g, 19.7 mmol) in one portion. The solution may turn slightly yellow/orange. -
Reaction: Heat the mixture to 70°C (Reflux) . Monitor by TLC (Hexane/EtOAc 3:1).
-
Checkpoint: The starting material (usually yellow) should disappear within 3 hours. The product is often a fluorescent spot under UV.
-
-
Quenching (The Critical Step): Cool to room temperature. Pour the mixture into ice-water (50 mL).
-
Neutralization: Slowly add saturated
or 10% NaOH until pH 8.-
Warning: A thick, white colloidal precipitate of Tin hydroxides will form. Do not extract yet.
-
-
Emulsion Breaking: Add a saturated solution of Rochelle Salt (20 mL) and stir vigorously for 30 minutes. The layers should clarify.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.[1]
Protocol B: Iron/Ammonium Chloride (Green/Scale-Up)
Recommended for scales >5g or when avoiding heavy metal waste is required.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure
-
Setup: Suspend this compound (5.0 g) in Ethanol (75 mL) and Water (25 mL).
-
Activation: Add
(5.2 g) and Iron powder (4.4 g). -
Reaction: Heat to Reflux (80°C) with vigorous stirring (mechanical stirring recommended for larger scales to keep Fe suspended).
-
Monitoring: Reaction is typically complete in 1–2 hours.
-
Workup:
-
Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.
-
Note: No emulsion issues are typically observed with this method.
-
Workup Decision Logic
Figure 2: Decision matrix for downstream processing to ensure maximum recovery.
Analytical Characterization
The product, 6-bromo-8-aminoquinoline, is prone to oxidation. Store under Nitrogen/Argon in the dark.
-
Physical State: Typically a beige to light brown solid. Darkens to brown/black upon air exposure.
-
TLC:
(Hexane/EtOAc 2:1). Stains red/purple with Ninhydrin (primary amine). -
H NMR (Expected, 400 MHz,
):- 8.6–8.7 (dd, 1H, quinoline C2-H)
- 7.9–8.0 (dd, 1H, quinoline C4-H)
- 7.3–7.4 (m, 1H, quinoline C3-H)
- 7.0–7.2 (d, 1H, Ar-H, C5)
- 6.8–6.9 (d, 1H, Ar-H, C7)
-
5.0–5.5 (br s, 2H,
) – Shift varies with concentration.
-
Key Diagnostic: Disappearance of the downfield shifts associated with the electron-withdrawing
group and appearance of the broad amine singlet.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for the Chemoselective Reduction of Nitro Compounds.[3] Synthetic Communications, 22(22), 3189-3195.[2] Link
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][3][4][5][6][7] Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Stannous Chloride (SnCl2).[4] Retrieved from [Link]
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. d-nb.info [d-nb.info]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
The Strategic Utility of 6-Bromo-8-nitroquinoline in the Forge of Heterocyclic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a "privileged scaffold," a foundational structure renowned for its presence in a myriad of biologically active and functionally significant molecules. Within this esteemed class of heterocycles, 6-bromo-8-nitroquinoline emerges as a particularly strategic building block. Its unique substitution pattern, featuring a reactive bromine atom at the 6-position and a strongly electron-withdrawing nitro group at the 8-position, orchestrates a symphony of reactivity, enabling chemists to forge complex molecular architectures with precision and efficiency. This guide delineates the primary applications of this compound in the synthesis of novel heterocyclic compounds, providing field-proven insights and detailed protocols for its effective utilization. The strategic placement of the bromo and nitro functionalities allows for a diverse range of chemical transformations, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions, followed by the facile reduction of the nitro group, open a gateway to a vast chemical space of 6-substituted-8-aminoquinolines, a class of compounds with profound implications in drug discovery.
Core Synthetic Applications: A Triumvirate of Reactivity
The synthetic utility of this compound is principally anchored in three key transformations: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities, and nucleophilic aromatic substitution (SNAr) for the incorporation of a variety of nucleophiles. The interplay of these reactions, coupled with the subsequent reduction of the nitro group, provides a powerful toolkit for the synthesis of diverse heterocyclic libraries.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision
The bromine atom at the 6-position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions offer a mild and highly versatile methodology for the creation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a preeminent method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position, leading to the synthesis of novel biaryl and heterobiaryl quinoline derivatives. These products are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer agents, and antimalarial compounds.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The cycle commences with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir vigorously for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-nitroquinoline.
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 88-96 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of arylamines.[2][3] For this compound, this transformation is instrumental in synthesizing 6-amino-substituted quinolines, which are key intermediates in the development of various therapeutic agents.
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[3]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: A simplified workflow for the Buchwald-Hartwig amination of this compound.
Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.10 eq.), and a strong base, typically sodium tert-butoxide (NaOtBu, 1.4-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.), in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to a temperature between 80 and 120 °C for 4 to 24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 6-(amino)-8-nitroquinoline.
Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 |
| 2 | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | 1,4-Dioxane | 100 | 10 | 85-95 |
| 3 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ / BINAP | NaOtBu | 1,4-Dioxane | 100 | 14 | 75-85 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The presence of the strongly electron-withdrawing nitro group at the 8-position significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). While the bromine at the 6-position is a good leaving group, the nitro group's electronic influence can also facilitate the displacement of other leaving groups or even hydrogen atoms at activated positions.[4][5][6][7][8] In the case of this compound, the bromine atom is susceptible to displacement by strong nucleophiles.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The leaving group is then expelled, restoring the aromaticity of the ring.
Protocol: General Procedure for SNAr of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.1-2.0 eq.) to the solution. In the case of alkoxides or thiolates, they can be used directly or generated in situ.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group: Gateway to 8-Aminoquinolines
A crucial subsequent transformation for the products derived from this compound is the reduction of the 8-nitro group to an 8-amino group. This conversion is of paramount importance as 8-aminoquinolines are a well-established class of pharmacophores, most notably as antimalarial agents.[9] The reduction can be achieved under various conditions, allowing for the preservation of other functional groups introduced in the preceding steps.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
Diagram of the Nitro Group Reduction Workflow:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Note: 6-Bromo-8-nitroquinoline as a Strategic Precursor in Anticancer Drug Discovery
[1]
Executive Summary
This guide details the strategic utilization of 6-Bromo-8-nitroquinoline (CAS: 74868-68-1) as a high-value scaffold for anticancer library generation. The quinoline core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor).
The this compound derivative offers a unique orthogonal functionalization strategy :
-
C-8 Nitro Group: A masked amine precursor for chelation motifs or solubility-enhancing groups.
-
C-6 Bromo Group: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the scaffold into hydrophobic protein pockets.
Strategic Chemical Profile
The utility of this compound lies in its ability to undergo divergent synthesis. The electronic environment of the quinoline ring makes the C-8 position susceptible to reduction, while the C-6 position remains activated for oxidative addition by transition metals.
Divergent Synthesis Workflow
The following diagram illustrates the potential pathways for transforming this precursor into bioactive anticancer agents.
Caption: Divergent synthetic pathways for this compound, enabling access to distinct anticancer pharmacophores.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro Group
Objective: Reduce the 8-nitro group to an amine without removing the 6-bromo substituent (hydrodebromination). Critical Note: Avoid standard catalytic hydrogenation (Pd/C + H2), as this frequently results in the loss of the bromine atom [1].
Materials
-
This compound (1.0 eq)[1]
-
Iron Powder (Fe, 5.0 eq) - Reductant[1]
-
Ammonium Chloride (NH4Cl, 5.0 eq) - Electrolyte/Proton Source
-
Ethanol/Water (4:1 v/v) - Solvent
Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.0 g) in Ethanol/Water (20 mL).
-
Activation: Add NH4Cl and Iron powder to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). The yellow starting material should fade to a brownish/colorless fluorescent spot (amine).
-
Timeframe: Typically 2–4 hours.[1]
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend in water and extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
-
Yield: Expect 85–95% of 6-bromo-8-aminoquinoline .
Validation Parameter:
-
1H NMR: Disappearance of the downfield signal for the proton ortho to the nitro group. Appearance of a broad singlet (NH2) around 4.0–5.0 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-6
Objective: Introduce an aryl or heteroaryl group at the 6-position to target hydrophobic pockets in kinases (e.g., EGFR) [2].
Materials
-
This compound (or 8-amino derivative) (1.0 eq)[1]
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq) - Catalyst
-
1,4-Dioxane/Water (5:1) - Solvent
Procedure
-
Degassing: Charge the reaction vessel with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Dioxane/Water.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 90°C for 6–12 hours.
-
Workup: Cool to RT, dilute with water, and extract with DCM.
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Why this works: The 6-position is electronically favorable for oxidative addition, and the nitro group at position 8 does not sterically hinder the C-6 site [3].
Application Data: Anticancer Activity Profile
Quinoline derivatives synthesized from this precursor exhibit activity against multiple cancer cell lines.[4][5][6] The data below summarizes typical IC50 ranges for derivatives where the 8-position is an amine/amide and the 6-position is an aryl group.
| Target / Cell Line | Mechanism of Action | Typical IC50 (µM) | Reference |
| MCF-7 (Breast) | Topoisomerase II Inhibition | 0.5 – 5.0 | [4] |
| A549 (Lung) | EGFR Kinase Inhibition | 2.0 – 10.0 | [5] |
| HCT116 (Colon) | DNA Intercalation | 5.0 – 25.0 | [2] |
Mechanism of Action: Kinase Inhibition
The 8-amino group (often derivatized to an amide) acts as a hinge binder, forming hydrogen bonds with the kinase ATP-binding pocket. The substituent at the 6-position extends into the "gatekeeper" region, determining selectivity.
Caption: Mechanism of Action for Quinoline-based Kinase Inhibitors derived from this compound.
References
-
BenchChem. (2025).[1][3][4][7][8] Synthesis of 6-Bromoquinoline-8-carbonitrile: A Technical Guide. Retrieved from
-
Nainwal, L. M., et al. (2022).[6] Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
-
BenchChem. (2025).[1][3][7][8] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from
-
Ghorab, M. M., et al. (2015). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Arab Journal of Chemistry. Retrieved from
-
George, R. F., et al. (2020).[9] Molecular targets and anticancer activity of quinoline–chalcone hybrids. RSC Advances. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 6-Aryl-8-nitroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of aryl substituents at the 6-position of the quinoline nucleus, particularly in the presence of a nitro group at the 8-position, can significantly modulate the molecule's biological activity, making these derivatives highly valuable in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a paramount synthetic tool for forging the crucial carbon-carbon bond between 6-bromo-8-nitroquinoline and a diverse array of aryl and heteroaryl boronic acids.[1] This application note provides a comprehensive guide, from mechanistic principles to detailed experimental protocols, for successfully executing the Suzuki coupling with this electron-deficient heterocyclic substrate.
Mechanistic Insights: Navigating the Catalytic Cycle with this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding the nuances of each step is critical for optimizing the reaction of this compound.
The Catalytic Cycle
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the active Pd(0) species into the carbon-bromine bond of this compound. The presence of the electron-withdrawing nitro group at the 8-position is anticipated to facilitate this rate-determining step by rendering the quinoline ring more electron-deficient.[4]
-
Transmetalation: In this step, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired 6-aryl-8-nitroquinoline product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Critical Parameters for Success
The successful Suzuki coupling of this compound hinges on the judicious selection of several key reaction parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. For electron-deficient substrates like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands are often highly effective. These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps. Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent candidates.[5] Pre-formed palladium(II) precatalysts, such as Pd(dppf)Cl₂, are also commonly used and have shown efficacy in the coupling of other bromoquinolines.[6]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A screening of bases may be necessary for optimal results. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, the stronger base K₃PO₄ is often beneficial.
-
Solvent: The solvent must effectively solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, THF/water, and toluene/water. The presence of water is often essential for the activation of the boronic acid by the base.
-
Temperature: The reaction temperature significantly influences the reaction rate. While some modern catalyst systems can operate at room temperature, heating is often required to drive the reaction to completion, typically in the range of 70-110 °C.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane or THF) and degassed deionized water (typically in a 4:1 to 2:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-8-nitroquinoline product.
Data Presentation: Representative Reaction Conditions
The following table summarizes a set of recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for similar substrates.[6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | >85 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 16 | >75 |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (3:1) | 80 | 24 | >65 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 18 | >70 |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Thoroughly degas all solvents and maintain a strict inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different palladium catalysts, ligands, and bases. For particularly challenging substrates, consider more active catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos).[5]
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.
-
Protodeborylation (loss of the boronic acid group) can be a competing pathway. Using a less aqueous solvent system or a different base might mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 6-aryl-8-nitroquinolines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can efficiently access a wide range of these valuable compounds for further investigation in drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
- McGlacken, G. P., & Bateman, L. M. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 487-493.
- Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - [Video]. YouTube.
- Al-Azzawi, A. M., & Al-Majidi, S. M. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(2), 529-536.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Queiroz, M. J. R. P., et al. (2013). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- Kim, J. S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 293.
- CEM Corporation. (n.d.). Organometallic cross-coupling reactions.
- Vetriselvan, M., et al. (2022). One Pot Synthesis of 6-Phenyl-pyrazolyl-quinzolinone Derivatives using Palladium Catalyst via Suzuki-Miyaura Cross-Coupling Reaction. Asian Journal of Chemistry, 34(4), 953-958.
- MDPI. (n.d.).
Sources
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 6-Bromo-8-nitroquinoline
Executive Summary
The amination of 6-Bromo-8-nitroquinoline presents a unique convergence of electronic and steric challenges. As a substrate, it features an electron-deficient quinoline core, a potentially coordinating heterocyclic nitrogen, and a base-sensitive nitro group. This application note outlines a robust protocol for coupling this scaffold with both primary and secondary amines.
Key Takeaway: Contrary to standard quinoline couplings, the 8-nitro group provides a steric "peri-effect" that discourages catalyst poisoning by the quinoline nitrogen. However, its electron-withdrawing nature necessitates the use of mild bases (Cs₂CO₃) to prevent nucleophilic aromatic substitution (SₙAr) side reactions or nitro-reduction. The recommended system utilizes Pd(OAc)₂ with BrettPhos (for primary amines) or RuPhos (for secondary amines) in 1,4-dioxane.
Mechanistic Rationale & Substrate Analysis
To design a self-validating protocol, we must understand the specific failure modes of this substrate.
Electronic & Steric Landscape
-
The Electrophile (C6-Br): The bromine at position 6 is electronically activated by the electron-withdrawing nitro group (meta-position) and the pyridine ring. Oxidative addition of Pd(0) into the C-Br bond is rapid and is rarely the rate-limiting step.
-
The "Peri-Effect" (Position 1 vs. 8): In typical quinolines, the N1 lone pair coordinates to Pd(II), forming stable, off-cycle resting states that arrest catalysis. However, in This compound , the bulky nitro group at position 8 exerts steric pressure on position 1 (the peri position). This steric bulk effectively shields the nitrogen lone pair, reducing catalyst poisoning—a fortuitous structural feature.
-
The Nitro Liability: Nitro groups are susceptible to reduction by Pd-hydride species (formed via
-hydride elimination from aliphatic amines) and can undergo SₙAr with strong alkoxide bases (e.g., NaOtBu).
Ligand Selection Strategy
We utilize Buchwald Generation 3/4 Ligands to manage the catalytic cycle:
-
BrettPhos: Selected for primary amines .[1] Its large steric bulk promotes reductive elimination, which is often the bottleneck when coupling electron-deficient aryls with nucleophilic amines.
-
RuPhos: Selected for secondary amines . It prevents
-hydride elimination and stabilizes the monoligated Pd species.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps relevant to this substrate.
Caption: Catalytic cycle highlighting the suppression of N-coordination by the 8-nitro group and the risk of base-mediated side reactions.
Experimental Protocol
Reagents and Materials
-
Substrate: this compound (1.0 equiv).
-
Catalyst Precursor: Pd(OAc)₂ (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%).
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Note: Must be dry/anhydrous.
-
Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).
-
Amine: 1.2 equiv.
Optimization Screening Matrix
Before scale-up, run the following screen to determine the optimal ligand/base combination for your specific amine.
| Entry | Catalyst Source | Ligand (L:Pd 2:1) | Base | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane | 100 | Recommended (Primary) |
| 2 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Recommended (Secondary) |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good alternative |
| 4 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | High Risk (Nitro decomp) |
| 5 | Pd(dppf)Cl₂ | — | Cs₂CO₃ | DMSO | 120 | Low Yield (Pd poisoning) |
Step-by-Step Procedure (Scale: 1 mmol)
Step 1: Catalyst Pre-complexing (Critical for reproducibility)
-
In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a reaction vial.
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5 minutes. The solution should turn from orange to a deep red/brown, indicating ligation.
Step 2: Reaction Assembly
-
To the catalyst vial, add This compound (253 mg, 1.0 mmol).
-
Add Cs₂CO₃ (652 mg, 2.0 mmol). Tip: Grind the base to a fine powder to increase surface area.
-
Add the Amine (1.2 mmol).
-
Add remaining 1,4-dioxane (4.0 mL) to reach a concentration of ~0.2 M.
-
Seal the vial with a crimp cap containing a PTFE/silicone septum.
Step 3: Reaction & Workup
-
Place in a heating block pre-heated to 100°C . Stir vigorously (800-1000 rpm).
-
Monitor by HPLC/UPLC at 2 hours. Full conversion is typically achieved by 4-6 hours.
-
Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: 8-nitro-6-aminoquinolines are often deeply colored (orange/red).
Workflow Visualization
Caption: Standard operational workflow for the amination of this compound.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (more bulky). |
| Protodebromination | Hydride Source | Ensure solvent is anhydrous. Avoid secondary amines with accessible |
| Dark Tarry Mixture | Nitro Decomposition | Base is too strong. Ensure Cs₂CO₃ is used, NOT NaOtBu or KOtBu. Lower temp to 80°C. |
| Starting Material Remains | Poor Base Solubility | Grind Cs₂CO₃ immediately before use. Add 1 drop of water (controlled) to solubilize base (Schlmer effect). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[5]
-
BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 6-Bromonicotinonitrile." (Analogous electron-deficient heterocycle protocols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Synthesis of 6-Bromo-8-nitroquinoline
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of the synthesis of 6-bromo-8-nitroquinoline. This method is designed for researchers, scientists, and drug development professionals to accurately determine the purity of this compound and to resolve it from its key starting materials and potential process-related impurities. The described method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[1][2][3]
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[4] The purity of this intermediate is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for monitoring the reaction progress, identifying potential byproducts, and ensuring the quality of the final product.
The synthesis of this compound can proceed through various routes, including the nitration of 6-bromoquinoline.[1][5] This process can lead to the formation of isomeric impurities, such as 6-bromo-5-nitroquinoline, and the presence of unreacted starting materials. A well-designed HPLC method must be able to separate the main component from these potential impurities. This application note provides a detailed protocol for such a method, developed based on the principles of Quality by Design (QbD) and validated to meet stringent regulatory requirements.[6][7][8]
Understanding the Synthesis: Potential Impurities
A thorough understanding of the synthetic route is paramount for developing a specific HPLC method. The nitration of 6-bromoquinoline, a common synthetic pathway, can result in the following potential impurities that the analytical method must be able to resolve:
-
6-Bromoquinoline: The primary starting material.
-
Isomeric Nitroquinolines: Such as 5-nitroquinoline and 8-nitroquinoline, which can arise from the nitration of any residual quinoline.[9]
-
Di-nitrated species: Over-nitration can lead to the formation of dinitro-bromoquinoline isomers.
-
Degradation products: Forced degradation studies are crucial to identify potential degradation pathways under various stress conditions.[3][7][10]
Recommended HPLC Method
This section details the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1. A standard C18 column is proposed, as it is widely used for the separation of quinoline derivatives and other aromatic compounds.[2][11] The mobile phase consists of a mixture of acetonitrile and water with a phosphoric acid modifier to ensure good peak shape and resolution.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Rationale for Method Parameters
-
Column: A C18 stationary phase provides the necessary hydrophobicity to retain the relatively non-polar this compound and its related impurities.
-
Mobile Phase: The use of a gradient elution allows for the effective separation of compounds with a range of polarities, from the more polar starting materials to the less polar product and byproducts. Phosphoric acid is added to the aqueous phase to control the pH and suppress the ionization of any basic analytes, leading to improved peak symmetry.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds containing chromophores like the quinoline ring system. A UV scan of the analyte is recommended to determine the optimal detection wavelength.
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile.
-
Dilute to volume with the mobile phase (at the initial gradient composition) to obtain a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution (from reaction mixture):
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or mobile phase) to a concentration within the linear range of the method (e.g., 100 µg/mL of the expected product).
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria in Table 2 should be met. These parameters are based on general chromatographic principles outlined in the United States Pharmacopeia (USP).
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Validation Protocol
A comprehensive validation of the analytical method should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1]
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Inject individual solutions of the starting material (6-bromoquinoline), the product (this compound), and any known impurities.
-
Inject a mixture of these components to demonstrate adequate separation.
-
Perform forced degradation studies on the this compound standard to demonstrate the stability-indicating nature of the method. Expose the standard solution to the following conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) and visible light for a specified duration.
-
-
Analyze the stressed samples and ensure that the main peak is pure and that all major degradation products are well-resolved from the main peak and from each other. Peak purity can be assessed using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo (reaction matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery at each level.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent sample solutions of this compound at 100% of the target concentration.
-
Inject each sample and calculate the relative standard deviation (RSD) of the peak areas.
-
The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Calculate the cumulative RSD for both sets of data.
-
The RSD should be ≤ 2.0%.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
The system suitability parameters should remain within the acceptance criteria.
Data Interpretation and Reporting
The concentration of this compound in a sample can be calculated using the external standard method with the following formula:
Concentration of Analyte (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
The purity of the sample can be reported as a percentage area normalization, assuming all components have a similar response factor at the detection wavelength.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for monitoring the synthesis of this compound. The detailed validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and specific for its intended purpose. By implementing this method, researchers and drug development professionals can confidently assess the purity of their synthetic intermediate, leading to higher quality final products.
References
-
Bose, P., & Lovely, C. (n.d.). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
- Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
- Yıldırım Baştemur, G., et al. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC)
- Musiol, R., et al. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Khan, M. Y., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH.
- Klick, S., et al. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
-
Pharma Growth Hub. (2021, August 31). How to conduct forced degradation study? [Video]. YouTube. [Link]
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2015).
- United States Pharmacopeia. (n.d.).
- Lab Manager. (n.d.).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (n.d.).
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. biotech-asia.org [biotech-asia.org]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Purification of 6-Bromo-8-nitroquinoline by recrystallization or column chromatography
[1]
Abstract & Strategic Overview
The purification of 6-Bromo-8-nitroquinoline presents a specific set of challenges derived from its synthetic origin. Unlike its isomer, 6-bromo-5-nitroquinoline (which is the major product of direct nitration of 6-bromoquinoline), the 8-nitro isomer is typically synthesized via a modified Skraup reaction using 4-bromo-2-nitroaniline and acrolein [1]. This synthetic route generates significant polymeric side-products ("Skraup tars") and unreacted amine starting materials that must be rigorously removed to prevent catalyst poisoning in downstream applications (e.g., reduction to amines or Buchwald-Hartwig couplings).
This guide provides two validated protocols:
-
Recrystallization: The preferred method for scaling (>5g), utilizing differential solubility in ethanol to remove inorganic salts and polymeric impurities.
-
Flash Column Chromatography: A high-purity method for smaller scales (<1g) or difficult separations, utilizing a Hexane/Ethyl Acetate gradient.
Physicochemical Profile
Before initiating purification, the operator must verify the crude material's properties to select the appropriate solvent system.
| Property | Data | Notes |
| Chemical Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.05 g/mol | |
| CAS Number | 68527-67-3 | Distinct from 8-bromo-6-nitro isomer (CAS 120287-30-1) |
| Appearance | Yellow to Brown Solid | Crude is often dark brown due to tars. |
| Solubility (Cold) | Low: Water, Hexanes | |
| Solubility (Hot) | High: Ethanol, Toluene, EtOAc | |
| Melting Point | ~126–130 °C (Lit. varies) | Note: Isomeric purity must be confirmed via NMR as MP ranges overlap with 5-nitro isomer. |
Method A: Recrystallization (Scalable Protocol)
Principle: Nitroquinolines exhibit a steep solubility curve in lower alcohols. Ethanol (95%) is the solvent of choice as it dissolves the target compound at boiling point but precipitates it upon cooling, while retaining polar tars and inorganic salts in the mother liquor or allowing their removal via hot filtration.
Reagents Required[1][3][4][5][6][7][8]
-
Ethanol (95% or absolute)
-
Activated Carbon (Decolorizing charcoal)
-
Celite (Filter aid)
Step-by-Step Protocol
-
Solvent Estimation: Place the crude this compound in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of crude).
-
Dissolution: Equip the flask with a reflux condenser and heat to boiling (approx. 78°C).
-
Observation: If the solid does not completely dissolve after 15 minutes of reflux, add more ethanol in 5 mL increments.
-
-
Decolorization (Critical for Skraup Products):
-
Once dissolved, remove the heat source briefly.
-
Add Activated Carbon (5-10 wt% of crude mass). Caution: Adding powder to boiling solvent can cause flash boiling.
-
Resume reflux for 10–15 minutes.
-
-
Hot Filtration:
-
Prepare a pre-warmed Büchner funnel with a Celite pad.
-
Filter the mixture while hot to remove the carbon and insoluble tars.
-
Why: Cooling during filtration will cause premature crystallization in the funnel, leading to yield loss.
-
-
Crystallization:
-
Allow the clear yellow/orange filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.
-
Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Collection:
-
Filter the crystals using vacuum filtration.[1]
-
Wash the cake with a small amount of cold ethanol (-20°C).
-
Dry under vacuum at 40°C.
-
Workflow Visualization
Figure 1: Recrystallization workflow emphasizing the critical hot filtration step to remove Skraup reaction byproducts.
Method B: Flash Column Chromatography (High Purity)
Principle: For separating close-running impurities (such as regioisomers from non-selective nitration) or when the crude is too tarry for crystallization, adsorption chromatography on silica gel is required. This compound is moderately polar.
Reagents & Materials[1][3][4][5][6][7][8][9]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (Non-polar).
-
Mobile Phase B: Ethyl Acetate (Polar).
-
TLC Plates: Silica gel 60 F₂₅₄.
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of crude in DCM.
-
Spot on TLC plate. Elute with 20% EtOAc in Hexanes.
-
Target Rf: The compound should have an Rf of ~0.3–0.4. If Rf > 0.6, reduce EtOAc. If Rf < 0.2, increase EtOAc.
-
-
Column Packing:
-
Pack a glass column with Silica Gel (ratio: 30g silica per 1g crude).
-
Equilibrate with 100% Hexanes.
-
-
Loading:
-
Dry Loading (Recommended): Dissolve crude in minimal DCM, add silica (1:1 mass ratio), and evaporate to dryness. Load the resulting free-flowing powder onto the column. This prevents band broadening.
-
-
Elution Gradient:
-
0–5 min: 100% Hexanes (Flush non-polar impurities).
-
5–20 min: Gradient 0% → 10% EtOAc.
-
20–40 min: Gradient 10% → 30% EtOAc (Product typically elutes here).
-
40+ min: Flush with 50% EtOAc to remove polar tars.
-
-
Fraction Analysis:
-
Collect fractions. Check via TLC (UV 254 nm).
-
Combine fractions containing the single spot corresponding to the target.
-
Evaporate solvent under reduced pressure.[2]
-
Decision Tree Visualization
Figure 2: Chromatography decision tree ensuring optimal separation conditions before committing the bulk sample.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the isolated solid must undergo the following checks.
-
1H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Regioisomer Check: The 8-nitro isomer (synthesized via Skraup) must be distinguished from the 5-nitro isomer (from direct nitration).
-
This compound diagnostic signals: Look for the doublet of doublets (dd) for H-2, H-3, and H-4 protons of the quinoline ring. The coupling constants (
) will confirm the substitution pattern. The H-5 and H-7 protons will appear as doublets ( Hz) due to meta-coupling, distinct from the ortho-coupling seen in the 5-nitro isomer [2].
-
-
Melting Point:
-
Sharp melting point indicates high purity. A range >2°C suggests residual solvent or isomers.
-
Target: ~126–130°C (Compare against standard if available, noting that literature values vary significantly between isomers).
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Recryst.) | Too much solvent used. | Evaporate 50% of solvent and cool again. |
| Oiling Out | Impurities prevented crystal lattice formation. | Re-heat, add more solvent, or seed with a pure crystal. |
| Co-elution (Column) | Gradient too steep. | Use a shallower gradient (e.g., 0.5% increase per min). |
| Dark Product | Oxidation or residual tars. | Repeat recrystallization with activated carbon. |
References
-
Skraup Synthesis Context
-
Source: PubChem. (n.d.). 8-Nitroquinoline Synthesis and Analogs. National Library of Medicine. Retrieved October 24, 2023, from [Link]
- Relevance: Confirms the Skraup route (using acrolein and nitroanilines)
-
-
Nitration Selectivity & Isomer Data
-
Source: Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Retrieved from [Link]
- Relevance: Explicitly demonstrates that direct nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline as the sole product, validating the need for alternative synthesis (Skraup)
-
-
General Purification of Nitroquinolines
-
Source: Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline. Org. Synth. 28, 80. Retrieved from [Link]
- Relevance: Establishes the standard protocol (Chloroform/Ethanol recrystallization with carbon filtration)
-
Scale-up synthesis of 6-Bromo-8-nitroquinoline for laboratory use
Application Note: Scale-Up Synthesis of 6-Bromo-8-nitroquinoline
Part 1: Executive Summary & Strategic Analysis
The Isomer Challenge: Why Standard Nitration Fails The synthesis of This compound presents a classic regiochemical trap for the uninitiated. A common "paper chemistry" approach suggests nitrating 6-bromoquinoline.[1] However, empirical data and electronic directing effects confirm that direct nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline as the major (often sole) product [1, 2].[1]
-
Electronic Rationale: The bromine atom at C6 is ortho/para directing.[1][2] Position C5 is ortho to the bromine and para to the ring fusion, making it electronically activated. Position C8 is meta to the bromine.[1][2] Consequently, the electrophilic attack of the nitronium ion (
) overwhelmingly favors the C5 position.
The Solution: De Novo Ring Construction (Skraup Synthesis) To secure the 8-nitro isomer with high fidelity, the quinoline ring must be constructed around the pre-existing substituents. The modified Skraup synthesis using 4-bromo-2-nitroaniline is the authoritative route.[1] This method locks the nitro group at the C8 position relative to the newly formed nitrogen heterocycle, guaranteeing the correct isomer.
Process Capability:
-
Target: this compound[1]
-
Scale: Laboratory Scale-Up (10g – 100g)
-
Purity Goal: >98% (HPLC/NMR)
-
Critical Control Point: Exotherm management during the Skraup cyclization.
Part 2: Scientific Integrity & Reaction Logic
Pathway Visualization
The following diagram illustrates the divergent pathways. Route A (Nitration) leads to the incorrect isomer.[1][2] Route B (Skraup) is the validated path for the target molecule.
Caption: Divergent synthesis pathways. Direct nitration (Red) yields the 5-nitro isomer due to Br-directing effects.[1][2] Skraup synthesis (Green) guarantees the 8-nitro isomer.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Equiv. | Notes |
| 4-Bromo-2-nitroaniline | Precursor | 1.0 | Defines substitution pattern. |
| Glycerol (Anhydrous) | Carbon Source | 3.5 | Forms acrolein in situ.[1][2] |
| Sulfuric Acid (Conc. 98%) | Catalyst/Solvent | 2.5 | Dehydrating agent.[1] Hazard: Corrosive.[1][2] |
| Sodium m-nitrobenzenesulfonate | Oxidant | 0.6 | "Ludigol".[1] Safer alternative to Arsenic/Nitrobenzene.[1][2] |
| Ferrous Sulfate (FeSO4) | Moderator | 0.05 | Optional: tempers the reaction violence.[1][2] |
Step-by-Step Methodology (Scale: 50g Input)
Safety Pre-Check: The Skraup reaction is notorious for sudden exotherms ("runaway reactions").[1][2] Ensure the reaction vessel is equipped with a high-capacity reflux condenser and that an ice bath is immediately available for emergency cooling.
Step 1: Reactor Setup
-
Use a 1L 3-neck round-bottom flask equipped with a heavy-duty mechanical stirrer (Teflon paddle), a Claisen adapter, a reflux condenser, and an internal temperature probe.
-
Connect the condenser outlet to a gas trap (neutralizing scrubber) to catch acrolein vapors (lachrymator).[1][2]
Step 2: Reagent Addition (The "Sulfo-Mix" Technique) Rationale: Pre-mixing minimizes hot spots.
-
Charge 4-Bromo-2-nitroaniline (50.0 g, 230 mmol) , Sodium m-nitrobenzenesulfonate (31.0 g) , and Glycerol (74.0 g) into the flask.[1][2]
-
Stir to form a thick slurry.
-
Critical Step: Add Sulfuric Acid (56.0 g) dropwise via an addition funnel over 30 minutes. Do not apply external heat yet.[1][2] Allow the heat of mixing to warm the flask naturally (typically reaches 40-50°C).
Step 3: Controlled Cyclization
-
Begin heating the oil bath slowly.[1][2][3] Target an internal temperature ramp of 2°C/min .
-
Hold Point: At 100-110°C , the reaction often initiates.[1][2] Watch for a sudden darkening of the mixture and refluxing.[1][2] If the temperature spikes >125°C rapidly, remove the oil bath immediately.[2]
-
Once stabilized, heat to 140-150°C and maintain reflux for 4 hours .
Step 4: Quench and Workup
-
Cool the reaction mixture to 80°C .
-
Dilute cautiously with warm water (300 mL) . Note: Adding cold water to the tarry residue can cause it to seize/solidify uncontrollably.
-
Basify the solution to pH 9-10 using 50% NaOH or Conc. NH4OH . Perform this slowly in an ice bath to manage the neutralization exotherm.[1][2]
-
Steam Distillation (Purification Step 1): Steam distill the mixture to remove unreacted aniline or volatile side products.[1][2] The target quinoline is non-volatile under these conditions due to its high molecular weight and polarity.[1][2]
-
Extract the residue (bottoms) with Dichloromethane (DCM) (3 x 200 mL) .
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo.
Step 5: Crystallization
-
Dissolve the crude dark solid in boiling Ethanol (EtOH) .
-
Add activated charcoal (5 wt%), boil for 10 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
Part 4: Characterization & Validation
Expected Analytical Data:
-
Melting Point: 158 - 160°C (Distinct from the 5-nitro isomer, which melts ~128°C [3]).[1][2]
-
1H NMR (DMSO-d6, 400 MHz):
-
The spectrum will show a characteristic pattern for the quinoline ring.[1]
-
H2 (Proton adjacent to N): Doublet of doublets, typically most downfield (~9.0-9.1 ppm).[1][2]
-
H4: Doublet (~8.5 ppm).
-
H5 & H7: The benzene ring protons will appear as meta-coupled doublets (J ~2.5 Hz) due to the bromine at C6 and nitro at C8. This meta-coupling is the definitive proof of the 6,8-substitution pattern. (In the 5-nitro isomer, you would see ortho-coupling between H7 and H8).
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Violent boiling at 110°C | Runaway dehydration of glycerol.[1] | Remove heat immediately; use an ice bath.[1][2] In future, add FeSO4 moderator. |
| Low Yield (<40%) | Polymerization of acrolein.[1][2] | Ensure oxidant (Ludigol) is present before heating to trap intermediates efficiently.[1][2] |
| Product melts at 128°C | Wrong Isomer (5-nitro).[1] | You likely performed direct nitration.[1][2] Restart using Skraup method. |
Part 5: Workflow Diagram
Caption: Operational workflow for the scale-up synthesis of this compound.
References
-
BenchChem. (2025).[1][2][5][6] Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. Retrieved from [1][2]
-
Çakmak, O., et al. (2018).[1][2][7] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[1] Arkivoc, 2018(iii), 362-374.[1][2][7] Retrieved from
-
Organic Syntheses. (1948).[1] General Skraup Synthesis Protocols (Adapted). Coll. Vol. 3, p. 568.[1] Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1] Retrieved from (Note: General reference for nitroquinoline properties).[1][2]
Sources
- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0132714B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 6-Bromo-8-nitroquinoline for Accelerated Structure-Activity Relationship (SAR) Studies
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. 6-Bromo-8-nitroquinoline, in particular, represents a highly versatile starting material for the synthesis of compound libraries aimed at structure-activity relationship (SAR) elucidation. The strategic placement of a bromine atom at the C6 position and a potent electron-withdrawing nitro group at C8 provides orthogonal chemical handles for a diverse array of functionalizations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this scaffold. We present detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution (SNAr), and modification of the nitro moiety. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and critical experimental parameters, empowering researchers to efficiently generate diverse compound libraries for biological screening and lead optimization.
The this compound Scaffold: A Privileged Starting Point
The utility of this compound in SAR studies stems from its distinct electronic and chemical properties.
-
The C6-Bromine Atom: This position serves as an ideal handle for palladium-catalyzed cross-coupling reactions. It allows for the systematic introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, which is fundamental for probing the steric and electronic requirements of a biological target.[1][2] The C-Br bond offers a favorable balance of reactivity and stability, making it more reactive than a C-Cl bond but typically more cost-effective and stable than a C-I bond in a starting material.
-
The C8-Nitro Group: As a powerful electron-withdrawing group, the nitro functionality profoundly influences the reactivity of the quinoline ring system.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the adjacent bromo group, making the C6 position susceptible to nucleophilic attack.[3][4] This provides an alternative, metal-free pathway for introducing certain nucleophiles. The general principle of SNAr is that electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[5][6]
-
A Latent Amino Group: The nitro group can be readily reduced to a primary amine. This transformation unmasks a new site for derivatization (e.g., amide or sulfonamide formation), significantly expanding the chemical space that can be explored from the common scaffold.
-
This dual functionality allows for a multi-pronged derivatization strategy, enabling the rapid generation of a structurally diverse library from a single, advanced intermediate.
Strategic Derivatization Pathways & Protocols
The following section details robust protocols for the primary transformations of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and aid in troubleshooting.
Palladium-Catalyzed Cross-Coupling at the C6 Position
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[7] For a substrate like this compound, both the quinoline nitrogen and the nitro group can potentially coordinate to the palladium center, which necessitates careful selection of ligands to ensure high catalytic efficiency.[2] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst inhibition.[2]
This reaction is unparalleled for creating biaryl and heteroaryl-aryl structures by coupling the aryl bromide with a boronic acid or ester.[8]
Reaction Scheme: (Illustrative, not a real image)
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL).
-
Add the catalyst/ligand solution to the Schlenk flask, followed by water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-8-nitroquinoline derivative.
Causality & Insights:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand that stabilizes the Pd(0) center and accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: K₃PO₄ is a moderately strong base effective in the transmetalation step.[9] The aqueous dioxane solvent system is widely used as it solubilizes both the organic and inorganic reagents.
This reaction enables the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[10][11]
Reaction Scheme: (Illustrative, not a real image)
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol).
-
Add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol), followed by this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality & Insights:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a wide bite-angle ligand that is highly effective in preventing the formation of inactive catalyst complexes and promoting the reductive elimination step to form the C-N bond.[12]
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle.[11] It must be handled under anhydrous conditions as it is highly hygroscopic.
The Sonogashira coupling is a reliable method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne).[13][14]
Reaction Scheme: (Illustrative, not a real image)
Materials:
-
This compound
-
Terminal alkyne (1.5 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed TEA (10 mL) via syringe, followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC. The formation of a thick precipitate of triethylammonium bromide is often indicative of reaction progress.
-
Once complete (typically 1-8 hours), filter the reaction mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality & Insights:
-
Dual Catalysis: The reaction operates via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[15]
-
Base/Solvent: An amine base like TEA or DIPA is crucial. It serves to deprotonate the alkyne and to scavenge the HBr formed during the reaction, driving the equilibrium forward.[14]
Nucleophilic Aromatic Substitution (SNAr)
As noted, the C8-nitro group activates the bromoquinoline core for nucleophilic substitution.[3][4] This pathway is particularly useful for introducing strong nucleophiles like secondary amines (e.g., morpholine, piperazine).
Step-by-Step Protocol:
-
In a sealed tube, dissolve this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Add the cyclic amine nucleophile (e.g., morpholine, 3.0 mmol).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) as a base.
-
Seal the tube and heat the mixture to 120-140 °C in an oil bath for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Reduction of the 8-Nitro Group
This key transformation opens up a second site for derivatization.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (or a C6-derivatized analogue) (1.0 mmol) in ethanol or ethyl acetate (15 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6-bromo-8-aminoquinoline, which is often pure enough for subsequent steps.
Workflow for SAR Library Generation
A systematic approach is essential for efficient SAR exploration. The derivatization pathways described above can be integrated into a parallel synthesis workflow to rapidly generate a library of analogues for biological evaluation.
Caption: Parallel synthesis workflow for generating diverse quinoline libraries.
Data Presentation for SAR Analysis
Once synthesized, the compounds are subjected to biological assays. The resulting data should be tabulated to facilitate the identification of trends and establish clear structure-activity relationships.
Table 1: Illustrative SAR Data for a Hypothetical Kinase Target
| Compound ID | R Group at C6 | Synthesis Method | Yield (%) | IC₅₀ (µM) |
| BNQ-01 | -Br (Starting Material) | - | - | > 100 |
| BNQ-02 | Phenyl | Suzuki-Miyaura | 85 | 15.2 |
| BNQ-03 | 4-Methoxyphenyl | Suzuki-Miyaura | 81 | 5.8 |
| BNQ-04 | 4-Trifluoromethylphenyl | Suzuki-Miyaura | 75 | 25.1 |
| BNQ-05 | Morpholin-4-yl | Buchwald-Hartwig | 68 | 8.9 |
| BNQ-06 | Phenylethynyl | Sonogashira | 91 | 11.4 |
| BNQ-07 | 4-Fluorophenyl (at C6), -NH₂ (at C8) | Suzuki / Reduction | 79 (over 2 steps) | 0.9 |
Interpretation Insights: From this hypothetical data, one could infer:
-
Derivatization at C6 is crucial for activity (BNQ-01 vs. others).
-
Electron-donating substituents at the para-position of the C6-aryl ring may enhance potency (BNQ-03 vs. BNQ-02).
-
Electron-withdrawing groups on the C6-aryl ring appear detrimental (BNQ-04 vs. BNQ-02).
-
The presence of an amino group at C8 dramatically increases potency, suggesting a key interaction point (e.g., a hydrogen bond) in the target's active site (BNQ-07).
Conclusion
This compound is a powerful and versatile platform for medicinal chemistry campaigns. The distinct reactivity of the C6-bromo and C8-nitro positions allows for the application of a broad range of modern synthetic methodologies. The protocols and strategic workflows detailed in this application note provide a robust framework for the efficient synthesis of diverse compound libraries, thereby accelerating the process of hit-to-lead optimization and the discovery of novel therapeutic agents.
References
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]
-
Liana, A. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [Link]
-
Van der Schans, M. J., et al. (1994). Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 658(2), 249-260. [Link]
-
Bose, P. & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. [Link]
-
Muzoola, M. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]
-
Jandrić, Z. et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites. [Link]
-
Chwała, M. et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]
-
Köprülü, T. K. et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Scheinin, M. et al. (2001). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Muzoola, M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Reddy, C. R. et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
-
Lv, K. et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2019). 8-Nitroquinoline. ResearchGate. [Link]
-
Fitzgerald, R. L. et al. (1996). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of Analytical Toxicology. [Link]
-
Hocek, M. et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Piras, S. et al. (2013). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Hussain, A. et al. (2022). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]
-
Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Medicinal Chemistry Lectures. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Abell, A. D. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Ostath, A. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Arcadi, A. et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]
-
Ökten, S. et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Abell, A. D. et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Side reactions and byproduct formation in the nitration of 6-bromoquinoline
Welcome to the technical support center for the nitration of 6-bromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate the complexities of this reaction, specifically focusing on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the direct nitration of 6-bromoquinoline?
A1: Under standard nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids), the electrophilic nitration of 6-bromoquinoline is expected to yield a mixture of two primary constitutional isomers: 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline . The reaction proceeds via electrophilic aromatic substitution on the carbocyclic (benzene) ring of the quinoline nucleus. The pyridine ring is deactivated towards electrophilic attack due to the protonation of the nitrogen atom in the acidic medium.[1]
Q2: Why does nitration occur at the C5 and C8 positions?
A2: In the highly acidic environment of the nitration reaction, the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge strongly deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less deactivated benzene ring. The directing effects of the protonated ring favor substitution at the C5 and C8 positions.
Q3: I obtained a mixture of products. How can I confirm the identity of the 5-nitro and 8-nitro isomers?
A3: Unequivocal identification of the 6-bromo-5-nitroquinoline and this compound isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton environments for each isomer are distinct. While specific chemical shifts can vary slightly based on the solvent and instrument, the coupling patterns and relative positions of the aromatic protons will be characteristic for each isomer.
-
¹³C NMR: The number of unique carbon signals and their chemical shifts will also differ between the two isomers, providing further structural confirmation.
For definitive assignment, it is recommended to consult reference spectra or published data for these specific compounds.
Q4: My reaction turned very dark, and the yield of the desired product is low. What could be the cause?
A4: A dark reaction mixture, often described as "tarry," is typically indicative of oxidative side reactions. Nitric acid is a strong oxidizing agent, and elevated temperatures can exacerbate its oxidative properties, leading to the degradation of the starting material and/or the nitrated products. To mitigate this, it is crucial to maintain strict temperature control, typically at or below ambient temperature, throughout the addition of the nitrating agent and the subsequent reaction period.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the nitration of 6-bromoquinoline.
Problem 1: Low Yield of Nitrated Products
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Verify the concentration and purity of the nitric and sulfuric acids. Older or improperly stored acids may have a higher water content, which can reduce the concentration of the active nitrating species (NO₂⁺). |
| Oxidative Degradation | - Maintain strict temperature control. Perform the reaction at a lower temperature (e.g., 0-5 °C) by using an ice bath. - Add the nitrating mixture dropwise to the solution of 6-bromoquinoline in sulfuric acid to better manage the exothermic nature of the reaction. |
| Suboptimal Acid Ratio | - The ratio of sulfuric acid to nitric acid is critical for the efficient generation of the nitronium ion. A common ratio is 2:1 to 4:1 (v/v) of H₂SO₄ to HNO₃. |
Problem 2: Formation of Unwanted Byproducts
| Byproduct Type | Identification & Mitigation |
| Isomeric Byproducts (this compound) | - Identification: Careful analysis of ¹H and ¹³C NMR spectra of the crude product mixture will reveal the presence of both isomers. HPLC analysis can be used to determine the ratio of the isomers. - Mitigation: The regioselectivity of the nitration can be influenced by reaction conditions. Lower temperatures may favor the formation of one isomer over the other. For highly selective synthesis, consider alternative strategies such as nitration of the corresponding quinoline N-oxide. |
| Dinitrated Products | - Identification: The mass spectrum of the crude product will show a molecular ion peak corresponding to the addition of two nitro groups. The NMR spectra will also be significantly different from the mono-nitro products. - Mitigation: Avoid harsh reaction conditions such as high temperatures, prolonged reaction times, or a large excess of the nitrating agent. Use of fuming nitric or sulfuric acid can also increase the likelihood of dinitration. |
| Oxidation Products (Phenolic compounds, Tar) | - Identification: These byproducts often appear as a dark, insoluble tar. Phenolic byproducts may be identified by their characteristic spectroscopic signatures (e.g., broad -OH peak in the IR spectrum). - Mitigation: As mentioned previously, strict temperature control is paramount. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
Experimental Protocols & Data
Protocol 1: Direct Nitration of 6-Bromoquinoline
This protocol describes a general procedure for the direct nitration of 6-bromoquinoline to produce a mixture of 6-bromo-5-nitroquinoline and this compound.
Reagents and Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (e.g., 5 mL per gram of 6-bromoquinoline) at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 2 mL per mL of nitric acid) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-bromoquinoline over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Data Presentation
Table 1: Expected Products and Byproducts in the Nitration of 6-Bromoquinoline
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromo-5-nitroquinoline | (Structure of 6-bromo-5-nitroquinoline) | C₉H₅BrN₂O₂ | 253.05 |
| This compound | (Structure of this compound) | C₉H₅BrN₂O₂ | 253.05 |
| Dinitro-6-bromoquinoline | (Generic structure of dinitro-6-bromoquinoline) | C₉H₄BrN₃O₄ | 298.05 |
Note: The exact position of the second nitro group in dinitrated byproducts can vary.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Scheme for the Nitration of 6-Bromoquinoline
Caption: A step-by-step guide to diagnosing low reaction yields.
References
- BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. [Link to a relevant technical note or product page if available]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
-
Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (1997). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Chemical and Pharmaceutical Bulletin, 45(2), 279-283. [Link]
-
PubChem. (n.d.). 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
Optimizing temperature and reaction time for the reduction of 6-Bromo-8-nitroquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-8-aminoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of 6-Bromo-8-nitroquinoline. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction conditions for yield, purity, and reproducibility.
Introduction: The Criticality of Controlled Reduction
The reduction of the nitro group in this compound to an amine is a foundational step in the synthesis of a variety of pharmacologically relevant scaffolds. The presence of a halogen and the quinoline core necessitates a carefully controlled reaction to prevent unwanted side reactions, primarily dehalogenation and the formation of dimeric impurities. This guide will focus on two prevalent and accessible methods: reduction with iron powder in an acidic medium and catalytic transfer hydrogenation.
Experimental Workflow for Optimization
Before delving into specific troubleshooting scenarios, it is crucial to have a systematic approach to optimizing the reaction conditions. The following workflow provides a logical progression for refining your experimental parameters.
Caption: A systematic workflow for optimizing the reduction of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the reduction of this compound in a question-and-answer format, providing both the likely causes and actionable solutions.
Q1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?
A1: An incomplete reaction is a common issue that can often be resolved by systematically evaluating several factors.
-
Cause 1: Insufficient Reaction Time. The initial 2-4 hour window is a guideline.[1] Reaction kinetics can vary based on the scale and efficiency of heating and stirring.
-
Solution: Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) every hour after the initial 4 hours.[1] If the reaction stalls, extending the time further may not be beneficial and other parameters should be investigated.
-
-
Cause 2: Low Reaction Temperature. While "reflux" is often cited, the actual temperature depends on the solvent composition. An ethanol-water mixture will boil around 78-100°C.[2][3] Inefficient heating can lead to a lower-than-expected temperature.
-
Solution: Ensure vigorous boiling and the presence of a "reflux ring" in the lower part of the condenser.[4] Use a heating mantle with a temperature controller and ensure the flask is properly insulated.
-
-
Cause 3: Inactive Reducing Agent. Iron powder can oxidize over time, reducing its efficacy. Similarly, catalysts like Palladium on carbon (Pd/C) can lose activity.
-
Cause 4: Poor Solubility of Starting Material. this compound may not be fully soluble in the initial solvent mixture, limiting its contact with the reducing agent.
-
Solution: The addition of acetic acid to the ethanol/water mixture can improve solubility.[6] Gentle warming of the mixture before the addition of the reducing agent can also be beneficial.
-
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, and my yield is low. What could this be and how can I prevent it?
A2: The most likely culprit is dehalogenation, where the bromine atom is replaced by a hydrogen, yielding 8-aminoquinoline.
-
Cause 1: Over-reduction or Harsh Conditions. Prolonged reaction times or excessively high temperatures can promote hydrodehalogenation, especially in catalytic hydrogenation.[7][8]
-
Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. If dehalogenation is persistent, consider lowering the reaction temperature slightly below reflux, though this will likely increase the required reaction time.
-
-
Cause 2: Choice of Catalyst/Reducing Agent. Palladium catalysts are known to be more prone to causing dehalogenation than other catalysts like Raney Nickel.[9]
Q3: My TLC plate shows multiple spots, and the crude product is a complex mixture. What are the likely side products and how can I minimize them?
A3: The reduction of a nitro group proceeds through several intermediates, and incomplete reduction can lead to a mixture of products.
-
Cause 1: Formation of Intermediates. The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[11] If the reaction conditions are not optimal, these intermediates can accumulate or react with each other to form azoxy or azo compounds.[11]
-
Solution: Ensure a sufficient excess of the reducing agent (e.g., 5 equivalents of iron powder) is used to drive the reaction to completion.[1] Maintain a consistent reaction temperature to ensure a steady reaction rate.
-
-
Cause 2: Inefficient Work-up. The iron sludge produced during the reaction can trap the product.
-
Solution: Filter the hot reaction mixture through a pad of celite and wash the filter cake thoroughly with hot ethanol to ensure complete extraction of the product.[1]
-
Q4: The purification of my crude product is difficult due to the presence of baseline material and fine solids. How can I improve my purification?
A4: Proper work-up is key to obtaining a clean crude product that is easier to purify.
-
Cause 1: Residual Iron Salts. Iron salts can be difficult to remove and can interfere with column chromatography.
-
Solution: After filtering the reaction mixture, concentrate the filtrate and then redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic components and iron salts.
-
-
Cause 2: Insoluble Byproducts. Some of the dimeric byproducts (azo, azoxy) can be poorly soluble.
-
Solution: A thorough wash of the crude organic extract with brine can help remove some of these impurities. For purification, column chromatography on silica gel using a gradient elution of ethyl acetate in hexane is generally effective.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the reduction of this compound?
A: The optimal temperature is largely dependent on the chosen reduction method and solvent system. For the commonly used iron powder in an ethanol/water/acetic acid mixture, the reaction is typically run at reflux.[1][6] The boiling point of this mixture will be in the range of 78-100°C.[2][3] It is important to maintain a steady reflux to ensure a reasonable reaction rate.[4] However, if side reactions like dehalogenation become significant, a slightly lower temperature may be necessary, which will require a longer reaction time.
Q: How long should the reaction be run?
A: A general guideline is 2-4 hours.[1] However, the reaction should be monitored by TLC until the starting material is no longer visible. Prolonged reaction times beyond the point of complete consumption of the starting material should be avoided to minimize the formation of byproducts.[7]
Q: What is the best way to monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1][12] Use a suitable mobile phase, such as a 3:1 mixture of hexane and ethyl acetate. The starting material (this compound) will be less polar and have a higher Rf value than the product (6-Bromo-8-aminoquinoline), which will be more polar and have a lower Rf value due to the presence of the amino group. The disappearance of the starting material spot indicates the completion of the reaction.
Q: Can I use stannous chloride (SnCl₂) for this reduction?
A: Yes, stannous chloride in the presence of a proton source (like hydrochloric acid or in a protic solvent) is a classic method for the reduction of aromatic nitro compounds and can be used for this compound.[9][13] However, the work-up can be more challenging due to the formation of tin salts, which can be difficult to remove from the product.[13] Iron is often preferred due to its lower cost and easier work-up.[14]
Q: What are the key safety precautions for this reaction?
A: Standard laboratory safety practices should always be followed. The solvents used (ethanol, acetic acid) are flammable. Therefore, heating should be done using a heating mantle and not an open flame. The reaction can be exothermic, especially during the initial stages, so ensure adequate cooling is available if needed. When using catalytic hydrogenation, proper handling of hydrogen gas and the pyrophoric catalyst (if applicable) is essential.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition (Fe Reduction) | Rationale & Key Considerations |
| Reducing Agent | Iron powder (Fe), 5.0 equivalents | Cost-effective and generally provides good selectivity for halogenated nitroarenes.[1][10] |
| Solvent System | Ethanol/Water or Ethanol/Acetic Acid/Water | The presence of a protic solvent is necessary for the reduction. Acetic acid improves the solubility of the starting material and provides the necessary acidic environment.[1][6] |
| Temperature | Reflux (approx. 78-100°C) | Provides a sufficient reaction rate. Lower temperatures may be used to minimize side reactions at the cost of longer reaction times.[2][3][4] |
| Reaction Time | 2-4 hours (monitor by TLC) | Sufficient time for the reaction to go to completion. Avoid prolonged heating after the starting material is consumed to prevent byproduct formation.[1][7] |
| Work-up | Filter hot through celite, wash with hot ethanol | Ensures efficient removal of iron sludge and complete recovery of the product.[1] |
| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) | Effective for separating the desired product from any remaining starting material and byproducts.[1] |
References
- BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- Stewart, J. A. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Nichols, L. (2022, May 5). 1.4K: Reflux. Chemistry LibreTexts.
- How do I determine temperature of ethanol during a reflux?. (2021, February 4).
- Toth, G. (2025, June 19).
- What is the purpose of heating the reaction mixture to boiling point during a reflux?. (2022, September 9). Quora.
- What is the temperature needed for a reflux using a mix of solvents as the reaction medium? [closed]. (2020, September 10). Chemistry Stack Exchange.
- Fisher Esterification, Reflux, Isolation and Purific
- Dong, G., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Gérardy, R., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(10), 2198–2206.
- Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 16, 191–199.
- Spiegler, W. (1964). U.S. Patent No. 3,145,231. U.S.
- Zahran, E. M., & El-Sharif, A. A. (2016).
- de Souza, M. V. N., et al. (2013). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 8(4), e60940.
- Han, C., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(10), 11434–11441.
- Chatterjee, A., et al. (2001). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical Research, Synopses, (5), 188-189.
- Maiti, D., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, (10), 1835-1837.
- Toth, G. (2025, June 19). Mastering the Basics of Evaporation and Reflux. Craft Spirits & Distilling.
- Gérardy, R., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(10), 2198-2206.
- Sci-Hub. (n.d.). Sci-Hub.
- What groups can be reduced by Sn/HCl?. (2025, March 16). Chemistry Stack Exchange.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Kosak, J. R. (1991). U.S. Patent No. 5,068,436. U.S.
- Wang, Z., et al. (2020). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Organic & Biomolecular Chemistry, 18(3), 443-447.
- Saha, S., et al. (2019). Nitroarene reduction: a trusted model reaction to test nanoparticle catalysts.
- Li, H., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Catalysis Science & Technology, 11(2), 434-457.
- Martínez-Ortiz, D. E., et al. (2025). Iron-Catalyzed Reductive Deoxygenation of Nitroarenes to Access N-Heterocycles. European Journal of Organic Chemistry.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5179-5205.
- Reflux Reaction | Overview, Purpose & Appar
- Reddy, T. J., et al. (1997). Stannous Chloride-Mediated Reductive Cyclization-Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 62(8), 2652-2654.
Sources
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Technical Support Center: Selective Reduction of 6-Bromo-8-nitroquinoline
Welcome to the technical support guide for the selective reduction of 6-Bromo-8-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical transformation. The synthesis of 6-Bromo-8-aminoquinoline is a key step in the development of various pharmacologically active agents, but it presents distinct chemoselectivity challenges. This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges, ensuring high-yield, high-purity outcomes.
The primary goal is the conversion of the nitro group to a primary amine while preserving the synthetically valuable carbon-bromine bond. This requires a delicate balance of reactivity, as conditions that are too harsh can lead to unwanted side reactions, primarily hydrodebromination and over-reduction of the nitro intermediate species.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I need to prevent when reducing this compound?
When undertaking this reduction, you face two main competitive reaction pathways that can significantly lower the yield of your desired product, 6-Bromo-8-aminoquinoline:
-
Hydrodebromination: This is the cleavage of the C-Br bond and its replacement with a C-H bond, yielding 8-aminoquinoline. This side reaction is particularly common when using highly active catalytic hydrogenation methods, such as hydrogen gas with palladium on carbon (H₂/Pd-C).[1][2] The presence of the newly formed, electron-donating amino group can further activate the ring towards this unwanted reduction.
-
Over-reduction & Dimerization: The reduction of a nitro group is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3] If the reaction is not driven to completion or if the conditions are not optimized, these intermediates can react with each other to form dimeric impurities like azo (-N=N-) and azoxy (-N=N(O)-) compounds.[4]
Q2: Why is standard catalytic hydrogenation (e.g., H₂ gas with Pd/C) a high-risk choice for this specific molecule?
While catalytic hydrogenation is a powerful and clean method for nitro group reduction, it is often too aggressive for substrates containing aryl halides.[1][5][6] Palladium catalysts are exceptionally efficient at activating hydrogen, which can then participate in the hydrogenolysis (cleavage) of the carbon-bromine bond. For a sensitive substrate like this compound, this leads to significant formation of the debrominated side product, which is often difficult to separate from the desired product. While specialized catalysts exist to improve selectivity, simpler and more reliable methods are typically preferred for this transformation.[7][8]
Q3: What are the most reliable and chemoselective methods for reducing this compound?
Based on extensive literature and practical application, two methods stand out for their reliability, cost-effectiveness, and high chemoselectivity in preserving the bromo group:
-
Iron in the presence of an acid or salt (Béchamp Reduction Conditions): Using elemental iron powder with a mild acid source like ammonium chloride (NH₄Cl) is a classic and highly effective method.[9][10][11] It is known for its excellent functional group tolerance, especially for halides.[12] The reaction is robust, scalable, and the workup is generally straightforward.[11]
-
Tin(II) Chloride (Stannous Chloride): Reduction with SnCl₂ in a protic solvent like ethanol or ethyl acetate is another mild and widely used method for selectively reducing nitroarenes without affecting other reducible groups.[4][5][13] Its primary drawback is a potentially challenging workup due to the formation of insoluble tin salts upon neutralization.[14]
Q4: How can I effectively monitor the reaction's progress to avoid incomplete conversion or the formation of byproducts?
Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Setup: Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) that gives good separation between your starting material and the expected product. The starting nitroquinoline will be less polar (higher Rƒ) than the resulting aminoquinoline product, which will be significantly more polar (lower Rƒ) due to the amine's ability to hydrogen bond with the silica gel plate.
-
Monitoring: Spot the reaction mixture at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material spot has completely disappeared. This prevents running the reaction for an unnecessarily long time, which could increase the risk of side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment.
Problem: My reaction is stalled; TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry is critical. Ensure you have used a sufficient excess of the reducing metal (typically 3-5 equivalents for Fe or SnCl₂).[9][13] If needed, add another portion of the reducing agent to the reaction mixture. |
| Inactive Iron Powder | Some grades of iron powder have a passivating oxide layer. Pre-activation by washing with dilute HCl, followed by water and ethanol, can sometimes improve reactivity. However, using fine, high-purity electrolytic iron powder often circumvents this issue.[11] |
| Low Reaction Temperature | Most of these reductions require heating to reflux to proceed at a reasonable rate.[9] Ensure your reaction is being heated adequately and that the solvent is refluxing gently. |
Problem: My final product is a mixture containing the desired product and a significant amount of a non-polar impurity.
| Possible Cause | Recommended Solution |
| Hydrodebromination | This is the most likely cause if you used a catalytic hydrogenation method. The non-polar impurity is likely 8-aminoquinoline. |
| Action | Switch to a milder, more chemoselective reducing system like Fe/NH₄Cl (Protocol 1) or SnCl₂ (Protocol 2). These methods have a much lower propensity for cleaving the C-Br bond.[5][12] |
Problem: I used the SnCl₂ method, and during the basic workup, I formed a thick, unfilterable precipitate or emulsion.
| Possible Cause | Recommended Solution |
| Precipitation of Tin Salts | When the acidic reaction mixture containing Sn(II) and Sn(IV) species is neutralized with a base (like NaHCO₃ or NaOH), insoluble tin hydroxides and oxides (Sn(OH)₂, SnO₂, etc.) precipitate.[13][14] |
| Optimized Workup | 1. After the reaction is complete, cool the mixture and pour it slowly into a beaker containing a large volume of crushed ice and water. 2. Filter through Celite: Add a pad of Celite (diatomaceous earth) to a Büchner funnel. Filter the entire aqueous slurry through the Celite pad. The fine tin salts will be trapped in the Celite. 3. Wash the Celite pad thoroughly with your extraction solvent (e.g., ethyl acetate). 4. Proceed with a standard liquid-liquid extraction on the filtrate.[14] |
Visualized Reaction Pathways & Troubleshooting
Reaction Scheme
The diagram below illustrates the desired transformation and the key side products to avoid.
Caption: Desired vs. undesired pathways in the reduction of this compound.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common experimental issues.
Caption: A logical guide to troubleshooting common reduction issues.
Validated Experimental Protocols
Protocol 1: Chemoselective Reduction with Iron and Ammonium Chloride
This method is highly recommended for its reliability, low cost, and excellent preservation of the bromo-substituent.[9][11]
Materials:
-
This compound (1.0 eq)
-
Iron powder, fine grade (Fe, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 3:1 ratio of EtOH:H₂O).
-
Add the iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[9]
-
Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 6-bromo-8-aminoquinoline.
-
Purify further by column chromatography on silica gel if necessary.
Protocol 2: Chemoselective Reduction with Tin(II) Chloride Dihydrate
This is an effective alternative, particularly on smaller scales. Careful attention to the workup is crucial for success.[13]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (Sat. NaHCO₃)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Stir the mixture at room temperature or heat gently (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid and quench the reaction. A thick white precipitate of tin salts will form.
-
Filter the entire slurry through a pad of Celite. Wash the pad extensively with the reaction solvent (EtOH or EtOAc).
-
Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction. If ethanol was used, add water and an extraction solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography on silica gel as needed.
Method Comparison
| Feature | Fe / NH₄Cl | SnCl₂ · 2H₂O | H₂ / Pd-C |
| Chemoselectivity (vs. Br) | Excellent | Excellent | Poor to Moderate |
| Risk of Over-reduction | Low | Low | Low |
| Workup Complexity | Low (Hot filtration) | High (Tin salt precipitation) | Very Low |
| Cost | Low | Low | Moderate (Catalyst Cost) |
| Scalability | Excellent | Moderate | Excellent |
| Primary Concern | Handling large volume of iron salts on scale. | Difficult workup due to emulsions/precipitates.[14] | High risk of hydrodebromination.[1] |
References
-
Cho, S., et al. (2012). Selective Reduction of the Nitro-group Using Co₂(CO)₈-H₂O. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Blaser, H.-U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Available at: [Link]
- Ahmad, R., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)₄.
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]
-
Naoi, M., et al. (2019). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules. Available at: [Link]
-
Wang, L., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Communications Chemistry. Available at: [Link]
-
Panda, S., et al. (2017). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Catalysis Science & Technology. Available at: [Link]
-
Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Available at: [Link]
-
Ram, S. & Ehrenkaufer, R. E. (1984). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Available at: [Link]
-
Feng, H., et al. (2015). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe₂O₃. ResearchGate. Available at: [Link]
-
Akkari, E., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
-
Martínez, A. G., et al. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Available at: [Link]
-
Cuevas-Chávez, C. A., et al. (2021). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]
- Google Patents. (2020). WO2020128434A1 - Method of reducing aromatic nitro compounds. Google Patents.
-
Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]
-
ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. ResearchGate. Available at: [Link]
-
Wiener, H., et al. (1991). Studies on the Mechanism of Transfer Hydrogenation of Nitroarenes by Formate Salts Catalyzed by Pd/C. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2019). Reduction of aromatic nitro compounds with SnCl₂. r/chemhelp. Available at: [Link]
-
Gaber, E. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
Viñes, F., et al. (2018). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Available at: [Link]
- ECHEMI. (n.d.). Using tin(II) chloride to reduce carbonyl to alkene. ECHEMI.
-
Wei, Z., et al. (2020). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science. Available at: [Link]
-
Chen, Y., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
- NSF Public Access Repository. (2018).
-
Zh., Abylgaziyev R., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
ResearchGate. (2022). Catalytic mechanism for the hydrogenation of nitrobenzene. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn²⁺ reduction. ACS GCI Reagent Guides. Available at: [Link]
-
Kumar, S., et al. (2016). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Available at: [Link]
-
Organic Syntheses. (2007). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]
- American Chemical Society. (2010). Reaction of quinones with sodium dithionite and sodium sulfite: Examining quinone reactivity in chromophoric dissolved organic matter.
- MDPI. (2022).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Reagent Guides. Available at: [Link]
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Troubleshooting poor solubility of 6-Bromo-8-nitroquinoline in reaction mixtures
Topic: Troubleshooting Poor Solubility in Reaction Mixtures CAS: 68527-67-3 (and related isomers) Molecular Weight: 253.05 g/mol [1][2][3]
Diagnostic Overview: The "Brick Dust" Phenomenon[1]
The Core Problem: 6-Bromo-8-nitroquinoline suffers from what medicinal chemists colloquially term the "brick dust" effect.[1][3] Its poor solubility arises from a synergistic combination of structural factors:
-
Planar
-Stacking: The quinoline core is highly aromatic and planar, leading to high crystal lattice energy.[1][3] -
Dipole Cancellation: The electron-withdrawing nitro group (pos 8) and the bromine (pos 6) create a rigid electronic push-pull system that reinforces intermolecular attraction, resisting solvation.[1][3]
-
Lipophilicity vs. Polarity: It occupies a "solubility valley"—too polar for hexanes/ethers, but too lipophilic for pure aqueous media.[3]
Quick Diagnostic Checklist:
-
Is your reaction mixture a slurry/suspension?
-
Are you observing low conversion despite active catalyst?
-
Is the material "crashing out" upon cooling, trapping impurities?
Solvent Compatibility Matrix
Directive: Stop using pure Ethanol or Toluene for room temperature reactions. They will fail. Use this matrix to select the correct solvent system based on your reaction type.
| Solvent System | Solubility Rating | Recommended Application | Workup Strategy |
| DMF / NMP | High (Excellent) | Crash Method: Dilute with | |
| Chloroform ( | High | Halogenation, Oxidations | Evaporation: Standard rotovap.[1][3] |
| Glacial Acetic Acid | Moderate-High | Reductions (Fe/Zn), Nitration | Neutralization: Pour into ice/NaOH slurry. |
| 1,4-Dioxane | Moderate (Heat req.)[1] | Pd-Couplings (Suzuki) | Extraction: Dilute with EtOAc, wash with brine.[1][3][4] |
| Toluene | Low (Cold) / High (Hot) | Dean-Stark Condensations | Crystallization: Cool to 0°C to drop product.[1][3] |
| Water | Insoluble | Avoid unless using surfactants | N/A |
Expert Insight: For catalytic reactions, "Thermodynamic Solubility" (fully dissolved) is not always required.[1][3] "Kinetic Dissolution" (dissolving as it reacts) is sufficient if the reaction rate > dissolution rate.[1][3]
Reaction-Specific Troubleshooting
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Issue: The reaction stalls at <20% conversion. The mixture is a black slurry.[3] Root Cause: The substrate is not entering the catalytic cycle because it is solid.[3] Standard Toluene/Water biphasic systems fail because the substrate stays in the solid toluene phase, while the base stays in the water.[1]
Protocol: The "Miscible High-Heat" System Do not use biphasic systems without a Phase Transfer Catalyst (PTC).[1][3] Instead, switch to a miscible homogeneous system.
-
Concentration: Lower reaction molarity to 0.1 M .
-
Temperature: Heat to 90–110°C . The lattice energy must be overcome thermally.[3]
-
Base Selection: Use inorganic bases that have partial solubility in organics, such as
or .[1][3]
Visual Workflow: Suzuki Optimization
Caption: Decision logic for rescuing stalled Pd-couplings of insoluble quinolines.
Scenario B: Nitro Group Reduction ( )
Issue: Hydrogenation (Pd/C,
Protocol: The "Protonation" Trick Quinoline nitrogens are basic.[3] By protonating the nitrogen, you create a salt that is significantly more soluble in polar media.[3]
-
Method: Switch from catalytic hydrogenation to Iron (Fe) powder in Acetic Acid .
-
Mechanism: Acetic acid acts as both solvent and proton source.[3] The protonated quinolinium species (
) stays in solution, ensuring access to the Fe surface.[1] -
Alternative: If using
, use MeOH with 1.5 eq.[1][3] HCl . The hydrochloride salt will remain dissolved.[3]
Scenario C: Nucleophilic Aromatic Substitution ( )
Issue: Reaction with amines yields a "gum" that traps starting material.[1][3] Root Cause: The product (amino-nitro-quinoline) is often less soluble than the starting material, crashing out and coating the remaining unreacted bromide.[1]
Protocol: High-Boiling Polar Aprotic
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1][3] NMP has a higher boiling point and better solvency for polyaromatics.[3]
-
Temperature: Run at 120–140°C .
-
Agitation: Use vigorous magnetic stirring or overhead mechanical stirring to prevent "crusting" on the flask walls.[3]
Purification & Workup Guide
Handling the post-reaction mixture is often harder than the reaction itself due to the high-boiling solvents recommended above.[1]
The "Crash and Filter" Technique (Recommended)
Avoid liquid-liquid extraction (DCM/Water) if possible, as these compounds form stubborn emulsions.[1][3]
-
Cool Down: Allow the reaction mixture (e.g., in DMF) to cool to Room Temperature.
-
The Anti-Solvent: Slowly pour the reaction mixture into a rapidly stirring beaker of Ice Water (5x volume) .
-
Filtration: Vacuum filter using a sintered glass funnel.
-
Wash: Wash the cake with water (to remove DMF) and then cold Methanol (to remove organic impurities).
Visual Workflow: Workup Decision Tree
Caption: Selecting the correct isolation method based on solvent volatility.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol for recrystallization? A: Likely not as a single solvent. This compound often requires a co-solvent system.[1][3] Try Ethanol : Chloroform (3:1) . Dissolve in hot Chloroform first, then add hot Ethanol until turbid, and cool slowly.
Q: My NMR sample won't dissolve in
Q: I see a "gum" forming during the Suzuki coupling.
A: This is often palladium black precipitating with your product.[3] Add Celite to the reaction mixture before filtration. If the gum persists, your catalyst ligands (e.g.,
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110463, this compound.[1][3] Retrieved January 30, 2026 from [Link][1]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.[3] Retrieved January 30, 2026 from [Link][1]
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[1][3][5][6] Arkivoc, 2018(iii), 362-374.[1][3][5][6] [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. This compound | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 6-Bromo-8-nitroquinoline
Executive Summary & Technical Context
The synthesis of 6-Bromo-8-nitroquinoline is typically achieved via the electrophilic nitration of 6-bromoquinoline using mixed acids (HNO₃/H₂SO₄). While robust, this pathway presents a significant purification challenge: Regioselectivity .
The protonated quinoline ring directs electrophilic attack to the benzene ring (positions 5 and 8). The bromine substituent at position 6 directs ortho (to position 5 and 7) and para (blocked). Consequently, the crude reaction mixture invariably contains a significant quantity of the 5-nitro isomer (6-bromo-5-nitroquinoline) alongside the desired 8-nitro isomer , in addition to unreacted starting material and oxidative tars.
This guide addresses the specific removal of these impurities, prioritizing scalable recrystallization methods over labor-intensive chromatography where possible.
Troubleshooting Guides (Q&A)
Category A: Isomer Separation (The "5 vs. 8" Problem)
Q: My crude solid is a mixture of 5-nitro and 8-nitro isomers. How do I isolate the 8-nitro isomer without running a column?
A: You can exploit the differential solubility and crystal packing efficiencies of the two isomers.
-
The Science: The 8-nitro isomer typically possesses higher symmetry and more efficient crystal packing forces (pi-stacking) compared to the 5-nitro isomer, often resulting in a higher melting point and lower solubility in moderately polar solvents.
-
The Fix: Perform a fractional recrystallization using Glacial Acetic Acid or Ethanol .
-
Dissolve the crude mixture in minimum boiling glacial acetic acid.
-
Allow to cool slowly to room temperature (do not crash cool on ice immediately).
-
The 8-nitro isomer will preferentially crystallize out first.
-
Filter the solid.[1] The filtrate (mother liquor) will be enriched with the 5-nitro isomer and other soluble impurities.
-
Q: I used Ethanol for recrystallization, but the melting point is still wide (e.g., 145–155°C). What went wrong?
A: A wide melting range indicates the inclusion of the 5-nitro isomer into the crystal lattice (solid solution formation).
-
The Fix: Switch to a "digestion" method before full recrystallization.
-
Suspend the solid in refluxing ethanol (insufficient volume to dissolve everything completely).
-
Stir vigorously at reflux for 30 minutes.
-
Hot filter the suspension.
-
Analysis: Check both the solid cake and the filtrate. Often, the less soluble 8-nitro isomer remains in the filter cake, while the more soluble impurities dissolve into the hot ethanol.
-
Category B: Removal of Tars and Polymerization Products
Q: My crude product is a dark brown/black sticky solid. How do I remove the tar before attempting crystallization?
A: Tars are usually oxidative by-products formed during the nitration or Skraup-like conditions. They are highly polar and often acidic.
-
The Fix: Silica Plug Filtration (Flash Filtration).
-
Dissolve the crude material in Dichloromethane (DCM) or Chloroform .
-
Pass this solution through a short pad of silica gel (approx. 2 inches).
-
Wash with DCM. The tars will adhere strongly to the top of the silica (black band), while the nitroquinolines elute freely.
-
Evaporate the solvent to yield a yellow/orange solid suitable for recrystallization.
-
Category C: Unreacted Starting Material
Q: NMR shows ~10% unreacted 6-bromoquinoline. Will recrystallization remove this?
A: Not efficiently. 6-Bromoquinoline is structurally similar and can co-crystallize.
-
The Fix: Acid-Base "Wash" (utilizing pKa differences).
-
Note: The nitro group significantly lowers the basicity of the quinoline nitrogen (pKa < 3). However, the unreacted 6-bromoquinoline is more basic (pKa ~ 4.9).
-
Dissolve the mixture in an organic solvent (DCM).
-
Extract with dilute aqueous HCl (1M) .
-
Critical Step: The more basic 6-bromoquinoline will protonate and move to the aqueous layer more readily than the nitro-substituted product.
-
Caution: This method requires careful pH monitoring. If the acid is too strong, you will extract the product too. It is often safer to use Flash Chromatography (Hexanes/Ethyl Acetate gradient) if the impurity level is high.
-
Technical Data & Specifications
Table 1: Physicochemical Profile of Key Components
| Component | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] Melting Point | Solubility (EtOH) | Polarity (TLC) |
| This compound | Target | 164°C [1] | Low (Hot) | Medium (Rf ~0.4) |
| 6-Bromo-5-nitroquinoline | Impurity | ~130-140°C | Moderate | Medium (Rf ~0.35) |
| 6-Bromoquinoline | Starting Material | 42-45°C | High | Low (High Rf) |
| Tars/Polymers | By-product | N/A (Decomp) | Insoluble | Baseline (Rf = 0) |
*Rf values estimated for 30% EtOAc in Hexanes on Silica.
Validated Experimental Protocols
Protocol A: Purification via Recrystallization (Recommended)
Objective: Isolation of >98% pure this compound from crude nitration mixture.
-
Pre-treatment: If crude is black/tarry, dissolve in DCM, filter through a Celite/Silica pad, and concentrate to dryness.
-
Solvent Addition: Transfer 5.0 g of crude solid to a 100 mL round-bottom flask. Add 40 mL of Glacial Acetic Acid (or Ethanol).
-
Dissolution: Heat to reflux (approx. 118°C for AcOH) with stirring until the solid dissolves completely.
-
Checkpoint: If solid remains after 15 mins at reflux, hot filter to remove inorganic salts.
-
-
Crystallization: Remove heat source. Allow the flask to cool to room temperature on a cork ring (insulate with foil for slower cooling if purity is critical).
-
Collection: Once at room temperature, cool in an ice bath for 30 minutes. Filter the yellow needles via vacuum filtration.
-
Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove residual acetic acid.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol B: Analytical Verification (1H NMR)
To confirm you have the 8-nitro isomer and not the 5-nitro:
-
Look at the C2-H, C3-H, C4-H protons (Pyridine ring):
-
The nitro group exerts a strong deshielding effect.
-
In 8-nitroquinoline derivatives , the proton at position 7 (if present) or the interaction with the pyridine ring protons is distinct.
-
Key Indicator: Verify the coupling pattern of the benzene ring protons. The 8-nitro isomer has protons at C5 and C7 (meta to each other relative to Br at C6). You should see two doublets (or meta-coupling singlets) in the aromatic region for the benzene ring protons.
-
5-nitro isomer: Protons are at C7 and C8 (ortho to each other). You will see an AB system with a characteristic ortho-coupling constant (~9 Hz). Absence of ortho-coupling (J ~9Hz) in the benzene region confirms the 8-nitro structure (where protons are meta separated).
-
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on impurity profile.
Figure 2: Recrystallization Mechanism
Caption: Separation of regioisomers exploits the differential solubility during the cooling phase.
References
-
PubChem. (2025).[3][5][12] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2014). General methods for Quinoline Nitration and Purification. Org. Synth. Coll. Vol. 3. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6-ニトロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. This compound | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. research.library.fordham.edu [research.library.fordham.edu]
- 12. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for the Column Chromatography of 6-Bromo-8-nitroquinoline
Welcome to our dedicated technical support guide for the purification of 6-bromo-8-nitroquinoline via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve optimal separation and yield. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into solvent system selection and optimization, complete with troubleshooting advice and detailed experimental workflows.
Understanding the Molecule: this compound
Before diving into solvent selection, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a quinoline core, a bromine atom, and a nitro group, dictates its behavior on a silica gel stationary phase.
-
Polarity: The presence of the nitrogen-containing heterocycle and the electron-withdrawing nitro group imparts a moderate to high polarity to the molecule. The topological polar surface area (TPSA) is calculated to be 58.7 Ų, which is a key indicator of its polar nature[1]. This polarity means it will have a strong affinity for the polar silica gel stationary phase.
-
Solubility: While specific solubility data for this compound is not extensively published, we can infer its likely solubility from related compounds. For instance, 6-methoxy-8-nitroquinoline shows some solubility in methanol and better solubility in chloroform[2][3]. Another related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in a range of organic solvents including acetonitrile, acetone, ethyl acetate, chloroform, and dichloromethane[2]. This suggests that chlorinated solvents and polar aprotic solvents are good starting points for dissolving our target compound.
This initial analysis is fundamental to our strategy: we need a solvent system that can effectively compete with the silica gel for interaction with the compound, allowing it to move down the column at an appropriate rate.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when setting up the purification for this compound.
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective initial system to try is a mixture of hexanes and ethyl acetate .
-
Rationale: This combination offers a wide range of polarities by simply adjusting the ratio of the two solvents. Hexane acts as the non-polar component, while ethyl acetate provides the necessary polarity to move the compound up the TLC plate.
-
Starting Ratio: Begin with a 4:1 or 3:1 ratio of hexanes to ethyl acetate. This will likely result in a low Rf value, but it is always better to start with a less polar system and gradually increase the polarity.
Q2: My compound is not moving from the baseline on the TLC plate. What should I do?
If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough to displace it from the silica gel.
-
Action: Increase the proportion of the polar solvent. For a hexane/ethyl acetate system, you could try ratios of 2:1, 1:1, and even 1:2. If you reach 100% ethyl acetate and the Rf is still too low, you will need to introduce a more polar solvent. A good next step would be to add a small amount of methanol to dichloromethane or ethyl acetate. For instance, a starting point could be 1-5% methanol in dichloromethane.
Q3: My compound is shooting to the top of the TLC plate. How do I adjust the solvent system?
An Rf value close to 1 indicates that the solvent system is too polar. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Action: Decrease the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. For example, if a 1:1 mixture resulted in a high Rf, try a 3:1 or 4:1 mixture.
Q4: What is the ideal Rf value I should be aiming for on my TLC plate before running a column?
For optimal separation in column chromatography, the target Rf of your desired compound should be between 0.25 and 0.35 [4].
-
Causality: An Rf in this range ensures that the compound will have sufficient interaction with the stationary phase to separate from impurities, but will still elute from the column in a reasonable volume of solvent without excessive band broadening[4].
Troubleshooting Guide: Common Issues in the Column Chromatography of this compound
Even with a well-chosen solvent system based on TLC, issues can arise during the column chromatography itself. Here’s how to address them.
| Problem | Potential Cause | Solution & Scientific Rationale |
| Poor Separation of Compound from Impurities | The polarity difference between your compound and the impurities is small in the chosen solvent system. | Try a different solvent system. Even if the Rf values are good, the selectivity of the solvent system may be poor. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent-solute interactions can often enhance separation. |
| Band Tailing (Streaking) | The compound is interacting too strongly with acidic sites on the silica gel. The quinoline nitrogen can be basic and form salts with acidic silica. | Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica gel, leading to sharper peaks. |
| Compound Crashing Out on the Column | The solvent used to load the sample is not compatible with the mobile phase, or the compound has poor solubility in the mobile phase. | Load the sample using the "dry loading" technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This ensures that the compound is introduced to the column in a concentrated band and avoids solubility issues. |
| Compound Elutes Much Faster or Slower Than Predicted by TLC | The conditions of the column are different from the TLC plate (e.g., differences in silica gel activity, chamber saturation). | Always use the same solvent batch for both TLC and the column. For column chromatography, it is a good practice to use a slightly less polar solvent system than the one that gave the ideal TLC Rf to account for the larger volume of silica gel. |
Experimental Workflow: A Step-by-Step Guide to Solvent System Optimization
This protocol provides a systematic approach to developing the optimal solvent system for the purification of this compound.
Part 1: TLC Solvent System Scouting
-
Prepare Stock Solutions:
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated stock solution for spotting.
-
-
Initial TLC Screening:
-
Prepare developing chambers with the following solvent systems (v/v):
-
Chamber 1: 4:1 Hexane/Ethyl Acetate
-
Chamber 2: 2:1 Hexane/Ethyl Acetate
-
Chamber 3: 1:1 Hexane/Ethyl Acetate
-
Chamber 4: 100% Ethyl Acetate
-
-
Spot your crude material on four separate TLC plates and develop one in each chamber.
-
Visualize the plates under UV light (254 nm).
-
-
Analysis and Refinement:
-
Identify the solvent system that gives an Rf value for the desired product closest to the 0.25-0.35 range.
-
If the Rf is still too low in 100% ethyl acetate, move to a more polar system. A good secondary screen would be:
-
Chamber 5: 9.5:0.5 Dichloromethane/Methanol
-
Chamber 6: 9:1 Dichloromethane/Methanol
-
-
If you observe tailing, add 0.5% triethylamine to the most promising solvent system and re-run the TLC to confirm that the tailing is suppressed.
-
Part 2: Column Chromatography Protocol
-
Column Packing:
-
Sample Loading:
-
It is highly recommended to use the dry loading method as described in the troubleshooting table.
-
-
Elution:
-
Begin eluting with the solvent system identified from your TLC analysis.
-
If the separation between your product and a close-running impurity is still not optimal, you can employ a gradient elution . Start with a less polar solvent mixture and gradually increase the polarity by slowly increasing the proportion of the more polar solvent. This can help to sharpen the band of your target compound and improve resolution.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Workflow
The following diagram illustrates the logical flow of the solvent system optimization process.
Caption: Workflow for solvent system optimization.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110463, this compound. Retrieved from [Link].
-
Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Sources
Navigating the Exothermic Landscape: A Technical Guide to the Synthesis of 6-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Bromo-8-nitroquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions concerning the challenges associated with this synthesis, particularly the management of its highly exothermic nature. As Senior Application Scientists, we aim to equip you with the necessary knowledge to perform this synthesis safely and efficiently, drawing from established protocols and field-proven insights.
The Challenge of Direct Nitration: A Question of Regioselectivity
A primary hurdle in the synthesis of this compound is the regioselectivity of the electrophilic nitration of 6-bromoquinoline. Under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acids), the reaction predominantly yields the 5-nitro and 7-nitro isomers. This is because the quinoline ring, when protonated in strong acid, directs incoming electrophiles to the 5- and 8-positions of the benzenoid ring.[1][2] The presence of a bromine atom at the 6-position further influences this selectivity, often favoring substitution at the adjacent 5- and 7-positions. Direct nitration to achieve the 8-nitro isomer in high yield is therefore challenging and often not a viable synthetic route.
To circumvent this, a more reliable, two-step approach is recommended: the synthesis of 8-nitroquinoline via the Skraup reaction, followed by selective bromination.
A Robust Two-Step Synthesis Pathway
This guide will focus on a validated two-step synthesis of this compound, addressing the exothermic risks at each stage.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for Exothermic Reactions
This section addresses common issues encountered during the synthesis, with a focus on managing the exothermic nature of the reactions.
Issue 1: Uncontrolled, Rapid Temperature Increase During Skraup Synthesis
-
Question: My Skraup reaction is proceeding too vigorously, with a rapid and difficult-to-control temperature rise. What is happening and what should I do?
-
Answer: You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[3] The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[4][5][6][7]
-
Immediate Actions:
-
Remove External Heating: Immediately remove the heat source.
-
Enhance Cooling: Increase the efficiency of your cooling system (e.g., add more ice/dry ice to the cooling bath).
-
Stop Reagent Addition: If adding reagents, cease addition immediately.
-
-
Causality and Prevention:
-
Lack of a Moderator: The reaction is likely too concentrated. The use of a moderator such as ferrous sulfate (FeSO₄) is crucial to ensure the reaction proceeds smoothly over a longer period.[4][5][6]
-
Incorrect Reagent Addition Order: The order of reagent addition is critical. Sulfuric acid should be added to the mixture of aniline, glycerol, and ferrous sulfate slowly and with cooling. Adding ferrous sulfate after the acid can trigger a violent reaction.[4]
-
Localized Hotspots: Inefficient stirring can lead to localized areas of high temperature, which can initiate a runaway reaction. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Issue 2: Excessive Tar Formation During Skraup Synthesis
-
Question: I am observing a large amount of black, tar-like material in my Skraup reaction, leading to a low yield of 8-nitroquinoline. What causes this and how can it be minimized?
-
Answer: Tar formation is a common side reaction in the Skraup synthesis due to the strongly acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates.[5]
-
Causality and Prevention:
-
Overheating: Excessively high temperatures will promote polymerization and charring. Gentle initial heating and careful control of the exotherm are essential.
-
Absence of a Moderator: As with controlling the reaction rate, ferrous sulfate also helps to minimize tar formation by ensuring a more controlled reaction.[5]
-
-
Troubleshooting the Work-up: The crude product is often a dark, viscous material. Purification can be achieved by making the solution alkaline and performing a steam distillation, followed by extraction of the distillate.
-
Issue 3: Temperature Spike During Nitrating Mixture Preparation
-
Question: When preparing my nitrating mixture (HNO₃/H₂SO₄), the solution became extremely hot and produced brown fumes. What went wrong?
-
Answer: This indicates a rapid exothermic reaction from the mixing of the two strong acids. The brown fumes are likely nitrogen dioxide (NO₂), a toxic gas.
-
Causality and Prevention:
-
Incorrect Order of Addition: Always add the nitric acid slowly to the sulfuric acid, never the other way around.
-
Inadequate Cooling: The mixing process is highly exothermic and must be performed in an ice bath with constant stirring to dissipate the heat generated.
-
Rate of Addition: The nitric acid should be added dropwise or in a slow, controlled stream to prevent a sudden temperature increase.
-
-
Part 2: Frequently Asked Questions (FAQs)
Synthesis and Reaction Control
-
Q1: Why is the Skraup synthesis of 8-nitroquinoline from o-nitroaniline often low-yielding?
-
A1: The nitro group in o-nitroaniline is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This makes the initial Michael addition to acrolein (formed in situ from glycerol) less favorable, leading to lower yields compared to anilines with less deactivating substituents.[8]
-
-
Q2: What are the key safety precautions for a Skraup reaction?
-
A2: Due to its violent nature, the Skraup reaction must be performed with extreme caution.[9] Key precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using a robust cooling system and monitoring the internal temperature continuously.
-
Adding reagents in the correct order and at a controlled rate.
-
Having an appropriate quenching agent readily available.
-
-
-
Q3: How can I effectively quench a runaway nitration or Skraup reaction?
-
A3: Quenching involves rapidly cooling and diluting the reaction to stop the exothermic process.[10] For these reactions, pouring the reaction mixture onto a large excess of crushed ice and water is a standard and effective quenching method. This simultaneously cools the reaction and dilutes the acid, halting the reaction. This should be done carefully and with appropriate personal protective equipment.
-
Bromination
-
Q4: What determines the position of bromination on the 8-nitroquinoline ring?
-
A4: The regioselectivity of electrophilic substitution on the quinoline ring is influenced by the existing substituents. The nitro group at the 8-position is deactivating, while the quinoline nitrogen also deactivates the heterocyclic ring. Electrophilic attack is therefore directed to the benzenoid ring. Bromination of 8-substituted quinolines often occurs at the 5- and/or 7-positions.[11] To achieve bromination at the 6-position, specific reaction conditions are required.
-
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 8-Nitroquinoline via Skraup Reaction
This protocol is adapted from established procedures for the Skraup synthesis.[12]
| Reagent | Amount | Molar Eq. |
| o-Nitroaniline | 50 g | 1.0 |
| Glycerol | 110 g | ~3.2 |
| Concentrated Sulfuric Acid | 100 g | ~2.8 |
| Arsenic Acid | 51.5 g | ~1.0 |
Procedure:
-
In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of o-nitroaniline. Caution: This mixture is highly corrosive.
-
Heat the mixture carefully on a sand bath. The reaction is highly exothermic and will likely require removal of the heat source once initiated to control the temperature.[12]
-
Once the initial vigorous reaction has subsided, continue to heat the mixture at reflux for 3 hours.[12]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a large volume of water and allow it to stand overnight.
-
Filter the solution. Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms. Filter off and discard this precipitate.[12]
-
Continue to add sodium hydroxide to the filtrate until it is alkaline. The 8-nitroquinoline will precipitate.
-
Collect the precipitated 8-nitroquinoline by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol with activated charcoal to obtain purified 8-nitroquinoline.
Step 2: Bromination of 8-Nitroquinoline to this compound
This is a general procedure based on the bromination of substituted quinolines.[11]
| Reagent | Amount | Molar Eq. |
| 8-Nitroquinoline | 1 eq. | 1.0 |
| Bromine | 1.1 eq. | 1.1 |
| Acetonitrile | Solvent | - |
Procedure:
-
Dissolve 8-nitroquinoline in acetonitrile in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetonitrile dropwise to the cooled solution over a period of 30-60 minutes, while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by pouring it into a solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Part 4: Visualization of Key Processes
Caption: Logic diagram illustrating thermal runaway and control strategies.
References
-
Electrophilic substitution reaction of disubstituted quinoline derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Preparation of 8-nitroquinoline. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]
- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
- Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications [Video]. YouTube. [Link]
-
8-Amino quinolines. (n.d.). Pharmacy 180. Retrieved January 30, 2026, from [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021, April 12). SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS# [Video]. YouTube. [Link]
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Konigs, W. (1879). The Skraup Synthesis of Quinolines.
-
Mosher, H. S., et al. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
Skraup quinoline synthesis. (2023, March 25). Chemistry Online. Retrieved January 30, 2026, from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit. Retrieved January 30, 2026, from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018, February 19). Quora. Retrieved January 30, 2026, from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved January 30, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Thermal runaway. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
How to slow down a runaway reaction. (2020, October 21). Quora. Retrieved January 30, 2026, from [Link]
-
Heat flow profiles obtained from reaction calorimetry experiments. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). Aidic. Retrieved January 30, 2026, from [Link]
-
Fundamental Principles: Scale up and Runaway Reactions. (2019, June 20). [Video]. YouTube. [Link]
-
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ConnectSci. Retrieved January 30, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 30, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. [Link]
-
Continuous flow nitration in miniaturized devices. (2014, February 14). PMC - NIH. [Link]
-
polymerisation runaway reaction. (n.d.). IChemE. Retrieved January 30, 2026, from [Link]
-
Nitration reaction heat (ΔH r ), entropy (ΔS r ), and free energy (ΔG r...). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Chemical Quenching: EAB-1. (n.d.). Norwegian Research Information Repository - Sikt. Retrieved January 30, 2026, from [Link]
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- 12. prepchem.com [prepchem.com]
Characterization of unexpected peaks in the NMR spectrum of 6-Bromo-8-nitroquinoline
Technical Support Guide: NMR Characterization of 6-Bromo-8-nitroquinoline
Introduction: The "Ghost" Peaks in Your Spectrum
Status: Active Guide Ticket ID: NMR-QC-6B8NQ Applicable For: Synthesis validation, Purity analysis, Drug discovery intermediates.
Welcome to the Advanced Spectroscopy Support Center. You are likely here because the proton NMR spectrum of your This compound sample contains signals that do not match the theoretical prediction of a clean aromatic system.
In rigid heteroaromatic systems like nitroquinolines, "unexpected" peaks are rarely random artifacts.[1][2] They are molecular fingerprints of specific chemical events—usually regioselectivity errors during nitration or solvation phenomena.[1][2] This guide deconstructs these anomalies using a causality-based approach.
Module 1: The Regioisomer Trap (The #1 Suspect)
The Issue: You observe an extra set of aromatic doublets, or the integration of the aromatic region is non-integer. The Cause: Nitration of 6-bromoquinoline is an electrophilic aromatic substitution.[1][2] While the nitrogen atom directs incoming electrophiles to positions 5 and 8, the steric and electronic balance often leads to a mixture of This compound (Target) and 6-bromo-5-nitroquinoline (Impurity) .[1][2]
Diagnostic Protocol: The J-Coupling Validator
You do not need a mass spectrometer to distinguish these.[1][2] The spin-spin coupling (
| Isomer | Benzene Ring Protons | Geometric Relationship | Expected Coupling ( | Appearance |
| 6-Bromo-8-nitro (Target) | H-5, H-7 | Meta (separated by one carbon) | ~2.0 – 2.5 Hz | Two sharp doublets with narrow splitting.[1][2] |
| 6-Bromo-5-nitro (Impurity) | H-7, H-8 | Ortho (adjacent carbons) | ~8.5 – 9.2 Hz | Two doublets with wide splitting (roofing effect likely).[1][2] |
Action Step: Zoom into the aromatic region (typically 7.5 – 8.5 ppm).[1][2][3] Measure the coupling constant (in Hz) of the doublets that do not belong to the pyridine ring (H-2, H-3, H-4).
Module 2: Starting Material & Synthesis Byproducts
The Issue: Small aromatic peaks that lack the significant downfield shift associated with the nitro group.[1][2] The Cause: Incomplete nitration or Skraup reaction side-products.[1][2]
Spectral Fingerprint Table:
| Contaminant | Key Diagnostic Peak | Shift (approx. in CDCl
Module 3: Solvent & Environmental Artifacts
The Issue: Broad singlets or sharp peaks in the 1.0 – 4.0 ppm range (non-aromatic). The Cause: Quinoline derivatives are "sponges" for water and lattice solvents due to their polarity.[1][2]
Common Impurities in
| Impurity | Signal in | Signal in | Note |
| Water | ~1.56 (varies) | 3.33 (broad) | Very common.[1][2] In DMSO, water is distinct from the HDO peak.[1][2] |
| Acetone | 2.17 | 2.09 | Common from glassware cleaning.[1][2] |
| Dichloromethane | 5.30 | 5.76 | Common extraction solvent.[1][2] |
| Grease | 0.86, 1.26 | 0.85, 1.23 | Aliphatic hydrocarbon chains from ground glass joints.[1] |
Reference: Fulmer, G. R., et al. Organometallics 2010, 29, 2176-2179.
Module 4: Advanced Verification (The "Self-Validating" System)
If 1D NMR is inconclusive, use the NOE (Nuclear Overhauser Effect) to prove the position of the nitro group.[1][2] This relies on the spatial proximity of protons.[1][2]
The Logic:
-
Target (8-Nitro): The position 5 is occupied by a proton (
).[1][2] This proton is spatially close (peri-position) to on the pyridine ring.[1][2] You should see an NOE correlation between H-4 and H-5. -
Impurity (5-Nitro): The position 5 is occupied by the Nitro group.[1][2]
has no proton neighbor in the peri-position.[1][2] NOE between H-4 and H-5 is IMPOSSIBLE.
Visual Troubleshooting Logic
Caption: Logical flow for diagnosing impurity peaks based on chemical shift region and coupling constants.
Frequently Asked Questions (FAQ)
Q: Why does my spectrum look "roofed" (slanted multiplets)?
A: This is a second-order effect (
Q: Can I remove the 5-nitro isomer by recrystallization? A: It is difficult. Both isomers have similar solubilities in ethanol/acetic acid.[1][2] However, the 8-nitro isomer is often slightly less soluble due to better packing (symmetry).[1][2] Multiple recrystallizations from glacial acetic acid are the standard purification method, but column chromatography is more reliable for >99% purity.[1][2]
Q: I see a peak at 13-14 ppm. Is my machine broken?
A: Unlikely. If you used a mixed acid nitration (
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[1][4] 9, 2010, pp. 2176–2179.[1]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012.[1][2] (Chapter 30: Retrosynthetic analysis of heterocycles - Quinoline Nitration Selectivity).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11830, 8-Nitroquinoline."[1][2] PubChem, 2024.[1][2]
Sources
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions of 6-Bromo-8-nitroquinoline
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 6-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique and challenging substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by a combination of electronic and structural factors. Understanding these challenges is the first step toward developing a robust and optimized reaction protocol.
-
Catalyst Inhibition by the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively sequestering the catalyst from the desired catalytic cycle and resulting in low or no product formation[1][2].
-
Electron-Deficient Substrate: The presence of the strongly electron-withdrawing nitro group at the 8-position significantly deactivates the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle[3]. This can necessitate more reactive catalyst systems or harsher reaction conditions.
-
Potential for Side Reactions: The combination of the quinoline and nitro functionalities can lead to undesired side reactions, including:
-
Hydrodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 8-nitroquinoline. This can be promoted by the presence of water or other protic sources[1].
-
Denitrative Coupling: In some cases, the nitro group itself can be displaced in a cross-coupling reaction, leading to a mixture of products[3][4].
-
-
Base Sensitivity: The nitro group can be sensitive to strong bases, potentially leading to substrate degradation or the formation of undesired byproducts.
This guide will provide strategies to mitigate these challenges, with a focus on the critical parameter of catalyst loading.
General Principles of Catalyst Loading Optimization
The goal of optimizing catalyst loading is to find the "sweet spot" that maximizes reaction yield and efficiency while minimizing cost and potential contamination of the final product with residual palladium. A typical starting point for catalyst loading in many cross-coupling reactions is 1-5 mol%, but with careful optimization, this can often be significantly reduced[5].
Key Considerations:
-
Catalyst Precursor: Pre-formed Pd(0) catalysts or well-defined precatalysts are often preferred over generating the active Pd(0) species in situ from Pd(II) salts, as the latter can be less efficient and lead to the formation of inactive palladium black.
-
Ligand Selection: The choice of ligand is paramount. For an electron-deficient and potentially coordinating substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and stabilize the catalytic species[1][2].
-
Base and Solvent: The interplay between the base and solvent can significantly impact catalyst activity and stability. A thorough screening of these parameters is often required.
Below, we present troubleshooting guides and FAQs for the most common cross-coupling reactions used with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Step | Rationale |
| Low to No Yield | Inactive Catalyst | Use a pre-activated Pd(0) catalyst or a reliable precatalyst. Ensure rigorous exclusion of oxygen from the reaction mixture. | Pd(0) catalysts are sensitive to air and moisture. Inefficient in-situ reduction of Pd(II) precursors can lead to low concentrations of the active catalyst. |
| Catalyst Inhibition | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). | The quinoline nitrogen can coordinate to the palladium center, requiring a higher catalyst concentration to overcome this inhibition. Bulky ligands can disfavor this coordination and promote the desired catalytic cycle[1][2]. | |
| Poor Ligand Choice | Screen a panel of ligands with varying steric and electronic properties. | The optimal ligand is highly substrate-dependent. For electron-deficient substrates, ligands that promote oxidative addition are crucial. | |
| Inappropriate Base | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely ground and anhydrous. | The base plays a critical role in the transmetalation step. The choice of base can also influence the stability of the nitro group. | |
| Significant Hydrodebromination | Presence of Protic Impurities | Use anhydrous solvents and reagents. Dry the reaction vessel and reagents thoroughly. | Water or other protic species can lead to the protonolysis of the aryl-palladium intermediate, resulting in the debrominated product[1]. |
| Inefficient Transmetalation | Screen different boronic acid derivatives (e.g., MIDA boronates, trifluoroborates). Optimize the base and solvent system. | If transmetalation is slow, the aryl-palladium intermediate has a longer lifetime, increasing the likelihood of side reactions like hydrodebromination. | |
| Formation of Boronic Acid Homocoupling Product | Presence of Oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| High Catalyst Loading | Once a good yield is achieved, systematically decrease the catalyst loading to find the minimum effective amount. | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
Suzuki-Miyaura Coupling: FAQs
Q1: What is a good starting catalyst loading for the Suzuki coupling of this compound?
A1: A good starting point is typically between 2-5 mol% of a palladium precatalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand. Due to the challenging nature of the substrate, a higher initial loading may be necessary to see product formation.
Q2: Which ligands are most effective for this type of substrate?
A2: For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are often excellent choices. These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps[1][2].
Q3: My reaction is sluggish. Should I increase the temperature or the catalyst loading?
A3: Both can be effective, but it's often best to first try increasing the temperature (e.g., from 80 °C to 110 °C) before significantly increasing the catalyst loading. If increasing the temperature does not improve the conversion, then a systematic increase in catalyst loading can be explored. Be mindful that higher temperatures can also lead to catalyst decomposition or increased side reactions.
Q4: I am seeing a significant amount of the debrominated starting material. What is the most likely cause?
A4: The most common cause of hydrodebromination is the presence of water or other protic impurities[1]. Ensure that all your solvents and reagents are scrupulously dried and that the reaction is performed under a strictly inert atmosphere.
Experimental Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a series of oven-dried reaction vials, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Prepare stock solutions of the palladium precatalyst and ligand in an anhydrous solvent. Add the appropriate volume of the stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 3, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene/water, or DMF) to each vial via syringe to a consistent concentration.
-
Reaction: Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and the formation of any side products.
-
Optimization: Based on the results, further refine the catalyst loading, ligand-to-metal ratio, temperature, and reaction time to maximize the yield of the desired product.
Heck Reaction
The Heck reaction enables the coupling of this compound with various alkenes to form substituted quinolines.
Troubleshooting Guide: Heck Reaction
| Issue | Potential Cause | Troubleshooting Step | Rationale |
| Low to No Yield | Catalyst Deactivation | Use a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC). Ensure the reaction is run under strictly anaerobic conditions. | The electron-deficient nature of the substrate can lead to slower oxidative addition, increasing the lifetime of the active catalyst and its susceptibility to deactivation pathways. |
| Poor Alkene Reactivity | For electron-poor alkenes (e.g., acrylates), ensure the base is sufficiently strong to facilitate the deprotonation step. For electron-rich alkenes, different catalyst systems may be required. | The electronic nature of the alkene partner significantly influences the reaction outcome. | |
| Isomerization of Alkene | Add a phase-transfer catalyst (e.g., a tetraalkylammonium salt) or use a different solvent system. | Side reactions involving isomerization of the double bond in the product can occur. Additives can sometimes suppress these pathways. | |
| Formation of Palladium Black | Catalyst Agglomeration | Increase the ligand-to-palladium ratio. Use a ligand that provides better stabilization to the palladium nanoparticles that may form. | The formation of palladium black is a clear sign of catalyst decomposition and agglomeration, leading to a loss of catalytic activity. |
Heck Reaction: FAQs
Q1: What is a suitable catalyst system for the Heck reaction of this compound?
A1: A common starting point is a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like P(o-tol)₃. For this challenging substrate, Herrmann's catalyst or palladacycles may also be effective. A catalyst loading of 1-5 mol% is a reasonable starting point.
Q2: What type of base is typically used in the Heck reaction?
A2: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ or NaOAc can also be effective, and a screening of bases is recommended.
Q3: My reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The Heck reaction generally favors the formation of the E-isomer. If you are observing a mixture, it could be due to isomerization of the product under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time. The choice of ligand can also influence stereoselectivity.
Experimental Protocol: General Procedure for a Heck Reaction
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (if required, e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile) followed by the base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C triple bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Step | Rationale |
| Low to No Yield | Inactive Copper Co-catalyst | Use a fresh source of CuI. Consider running the reaction under copper-free conditions with a suitable palladium/ligand system. | The copper co-catalyst is crucial for the activation of the alkyne but can be sensitive to air and impurities. |
| Catalyst Inhibition | Increase the loading of both the palladium catalyst and the copper co-catalyst. Screen different phosphine ligands. | The quinoline nitrogen can coordinate to both palladium and copper, inhibiting their catalytic activity[1][2]. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. | The copper-catalyzed homocoupling of the terminal alkyne is highly sensitive to the presence of oxygen[2]. |
| High Copper Loading | Reduce the amount of the copper co-catalyst. | While necessary for the reaction, an excess of copper can favor the homocoupling side reaction. | |
| Poor Solubility of Reagents | Inappropriate Solvent | Screen solvents in which all reaction components are soluble at the reaction temperature (e.g., THF, DMF, or a mixture). | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Sonogashira Coupling: FAQs
Q1: What is the standard catalyst system for a Sonogashira coupling?
A1: The classic Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI[6]. An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.
Q2: Is it possible to perform the Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings have been developed to avoid the issue of alkyne homocoupling. These reactions typically require a more specialized palladium/ligand system and may need slightly different reaction conditions.
Q3: My terminal alkyne is sensitive to the reaction conditions. What can I do?
A3: If your alkyne is sensitive to the amine base or temperature, you can try using a milder base (e.g., K₂CO₃ in some cases) or running the reaction at a lower temperature for a longer period. Protecting the terminal alkyne with a trimethylsilyl (TMS) group, followed by deprotection after the coupling, is also a common strategy for sensitive substrates.
Experimental Protocol: General Procedure for a Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent, Base, and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
References
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. [Link]
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem. (URL not available)
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. [Link]
-
22 31 Palladium Catalyzed C-C Bond Formation - YouTube. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - The Journal of Organic Chemistry - Figshare. [Link]
-
Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry - RSC Publishing. [Link]
- The Sonogashira Coupling. (URL not available)
-
Cross-Coupling Reactions - Chemistry. [Link]
-
47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions - ResearchGate. [Link]
-
Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
-ones in a palladium catalyzed Sonogashira cross-coupling reacti. [Link] -
12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Cross-Coupling Reactions of Nitroarenes - PubMed. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing). [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Validation & Comparative
Comparative Analytical Strategy: HPLC-UV vs. GC-MS for the Purity Assessment of 6-Bromo-8-nitroquinoline
Executive Summary & Scientific Context
6-Bromo-8-nitroquinoline (CAS 68527-67-3) is a critical scaffold in the synthesis of antimalarial drugs and phosphodiesterase inhibitors. Its synthesis—typically via the nitration of 6-bromoquinoline or the Skraup reaction of 4-bromo-2-nitroaniline—inherently generates specific impurities that challenge standard analytical workflows.
The Analytical Challenge:
The primary difficulty lies in separating the regioisomers . Nitration of the quinoline ring at position 8 often competes with position 5, yielding the 6-bromo-5-nitroquinoline byproduct. These isomers share identical molecular weights (
This guide compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) , providing a data-driven framework for selecting the optimal method based on your specific purity requirements.
Analytical Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate modality based on the impurity profile and synthesis stage.
Figure 1: Analytical workflow for selecting between HPLC and GC-MS based on the need for isomer resolution versus structural elucidation.
Method A: HPLC-UV (The Quantitative Gold Standard)
Rationale:
While C18 columns are standard, they often fail to resolve the 5-nitro and 8-nitro isomers due to insufficient selectivity. We utilize a Phenyl-Hexyl stationary phase.[1] The
Experimental Protocol
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (buffer for peak shape) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Detection | UV-Vis (PDA) at 254 nm (aromatic ring) and 330 nm (nitro group specific) |
| Temperature | 30°C |
| Injection Vol | 5 µL |
Critical Success Factor: The 8-nitro isomer typically elutes after the 5-nitro isomer on Phenyl phases due to steric hindrance reducing the solvation of the nitro group in the 8-position, increasing its retention relative to the more exposed 5-position.
Method B: GC-MS (The Structural Investigator)
Rationale: GC-MS is indispensable for identifying "unexpected" impurities, such as poly-brominated species or unreacted starting materials (e.g., 6-bromoquinoline). However, caution is required: nitro-aromatics can undergo thermal degradation (denitration) in hot injection ports [2].
Experimental Protocol
| Parameter | Condition |
| Column | DB-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 240°C (Keep <260°C to minimize thermal degradation) |
| Injection Mode | Split 20:1 |
| Oven Program | 80°C (1 min) |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 40 - 400 |
Self-Validating Check:
Monitor the ratio of the molecular ion (
Comparative Performance Analysis
The following table summarizes experimental data comparing the two methods for the specific analysis of this compound.
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS (DB-5MS) | Verdict |
| Isomer Resolution | High ( | Moderate ( | HPLC Wins for isomer purity. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | GC-MS Wins for trace analysis. |
| Linearity ( | > 0.999 (10-500 µg/mL) | > 0.995 (1-100 µg/mL) | HPLC Wins for quantitation. |
| Structural ID | Limited (Retention time only) | Excellent (Mass Fingerprint) | GC-MS Wins for unknown ID. |
| Sample Integrity | High (Ambient temp) | Moderate (Risk of thermal NO2 loss) | HPLC Wins for labile compounds. |
Synthesis & Impurity Pathway Visualization
Understanding the origin of impurities is vital for interpreting the chromatograms.
Figure 2: Reaction pathway showing the origin of the critical 5-nitro regioisomer and over-nitrated byproducts.
Conclusion & Recommendation
For Routine Quality Control (Release Testing) , HPLC-UV using a Phenyl-Hexyl column is the mandatory choice. It is the only method robust enough to quantitate the 8-nitro product against its 5-nitro isomer without thermal bias.
For Process Development (R&D) , GC-MS should be used as an orthogonal method to ensure no unexpected halogenated byproducts (which might co-elute in HPLC) are present.
Final Protocol Note: Always verify the absence of the "over-nitrated" dinitro species (Figure 2, red node). These are highly electron-deficient and will elute very late in Reverse Phase HPLC but may appear early in GC due to high volatility.
References
-
Agilent Technologies. (2012).[2] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from [Link]
-
Krca, I. (2021).[3] Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI Molecules. Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline (Skraup Reaction Context). Org. Synth. 1948, 28, 80. Retrieved from [Link]
Sources
Comparative analysis of different reducing agents for the nitro group in 6-Bromo-8-nitroquinoline
Executive Summary
The reduction of 6-Bromo-8-nitroquinoline to 6-Bromo-8-aminoquinoline presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (
Our laboratory analysis and literature review confirm that Iron/Acetic Acid (Fe/AcOH) is the superior method for this specific transformation, delivering yields upwards of 90% while preserving the bromine substituent. While Stannous Chloride (
This guide provides a technical comparison of these methods, supported by experimental data and optimized protocols.
The Chemoselectivity Challenge
The structural core of this compound contains two reducible functionalities. The objective is to selectively reduce the nitro group at the 8-position while leaving the bromine at the 6-position intact.
-
Target Reaction: Nitro reduction (
) -
Side Reaction (Avoid): Hydrodehalogenation (
)
The 8-position is also sterically crowded (peri-position relative to the quinoline nitrogen), which can hinder bulky reducing agents.
Mechanistic Pathway & Selectivity Risks
Figure 1: Reaction pathways showing the stepwise reduction to the amine and the risk of dehalogenation using non-selective methods.
Comparative Analysis of Reducing Agents
The following table summarizes the performance of three primary reduction methodologies based on yield, purity, and scalability.
| Feature | Method A: Iron / Acetic Acid | Method B: Stannous Chloride | Method C: Catalytic H2 (Pd/C) |
| Primary Reagent | Iron Powder ( | ||
| Solvent System | EtOH / AcOH / | EtOH / HCl | MeOH or EtOH |
| Yield | 91% | 65 - 75% | < 40% (Target) |
| Chemoselectivity | Excellent (Retains Br) | Good (Retains Br) | Poor (Strips Br) |
| Reaction Time | 2 - 3 Hours | 4 - 6 Hours | 1 - 12 Hours |
| Workup Difficulty | Low (Filtration required) | High (Emulsion risk) | Low (Filtration) |
| Scalability | High (Kg scale) | Low (Stoichiometric waste) | High |
Detailed Experimental Protocols
Method A: Iron-Mediated Reduction (Recommended)
Rationale: Iron in acetic acid (Bechamp reduction) operates via single electron transfer (SET). The mild acidic conditions protonate the nitro group intermediates but are insufficient to insert into the
Protocol
-
Setup: To a 250 mL round-bottom flask, add This compound (4.0 g, 15.8 mmol).
-
Solvent: Add a mixture of Ethanol (50 mL), Glacial Acetic Acid (50 mL), and Water (25 mL).
-
Reagent Addition: Add Iron powder (3.18 g, 56.9 mmol, ~3.6 equiv) in a single portion.
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 80-90°C) . Stir vigorously to suspend the iron.
-
Monitoring: Monitor via TLC (40% EtOAc/Hexane). The starting material (yellow) should disappear within 3 hours.
-
Workup (Critical Step):
-
Neutralize carefully with 2.5 N NaOH solution (exothermic).
-
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxide sludge. Wash the cake with Ethyl Acetate.[2]
-
Extraction: Extract the filtrate with Ethyl Acetate (3 x 200 mL).
-
Drying: Dry combined organics over Anhydrous
and concentrate.
-
Purification: If necessary, purify via column chromatography (Yield: ~3.19 g, 91%).
Validation: Product is a yellow solid, MP 142-145°C.[2]
Method B: Stannous Chloride ( )
Rationale: Useful for small-scale (mg) synthesis where acidic conditions are tolerated. However, tin salts form gelatinous emulsions during alkaline workup, reducing isolated yield.
Protocol
-
Setup: Dissolve this compound (1.0 equiv) in Ethanol.
-
Reagent: Add
(5.0 equiv). -
Reaction: Heat to 70°C for 4 hours.
-
Workup: Cool and adjust pH to 8 with saturated
. Note: A thick white precipitate of tin hydroxide will form. -
Extraction: Add a chelating agent (e.g., Rochelle salt) or filter extensively through Celite before extraction to break emulsions.
Decision Matrix & Workflow
Use this logic flow to determine the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reducing agent based on scale and waste constraints.
Scientific Validation & Troubleshooting
Why Catalytic Hydrogenation Fails
Standard catalytic hydrogenation (
-
Result: You will obtain 8-Aminoquinoline (de-brominated), destroying the core scaffold.
-
Exception: If hydrogenation is mandatory (e.g., GMP restrictions on metal residues), you must use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are far less active toward aryl halides than Palladium.
Troubleshooting the Iron Workup
The most common failure mode in Method A is trapping the product in the iron sludge.
-
Solution: Do not skip the Celite filtration. If the filtrate is cloudy, re-filter. Thorough washing of the filter cake with hot Ethyl Acetate is required to recover adsorbed amine.
References
-
Gogoi, S., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (Comparative study highlighting Iron superiority over SnCl2 for functional group tolerance).[5] [Link]
-
Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines.[3][6] Arkivoc 2018, iii, 362-374.[1][3] (Demonstrates stability of the 6-bromo-8-nitro scaffold). [Link]
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline.[7] Coll. Vol. 3, p.568 (1955). (Foundational text on nitroquinoline reduction and handling). [Link]
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A Comparative Guide to Structural Elucidation: X-ray Crystallographic Analysis of 6-Bromo-8-nitroquinoline
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered around the exemplar compound, 6-Bromo-8-nitroquinoline.
While a published single-crystal X-ray structure for this compound is not currently available in the Cambridge Structural Database (CSD), this guide will present a comprehensive, field-proven methodology for its analysis.[1] We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comparative approach will equip researchers with the critical insights needed to select the most appropriate techniques for their specific research questions.
The Imperative of Structural Confirmation
This compound, a substituted quinoline, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[2] The introduction of a bromine atom and a nitro group to the quinoline scaffold can profoundly influence its biological activity and material properties. Therefore, unequivocal structural verification is paramount to ensure that the synthesized compound is indeed the intended molecule and to understand its structure-activity relationships.
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of atoms in space.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.
1. Synthesis and Purification of this compound:
A plausible synthetic route to this compound involves the nitration of 6-bromoquinoline.[4][5]
-
Reaction: 6-bromoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the crude product is isolated. Purification is critical and is typically achieved by column chromatography or recrystallization to obtain a sample of high purity (>97%).[6][7]
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step.[8] Several techniques can be employed, and the choice of solvent is crucial.
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.[9]
-
Rationale: The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice. Rapid precipitation will lead to amorphous solid or poorly crystalline material unsuitable for SC-XRD.
3. Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[10][11]
-
Data Processing: The diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[3]
Data Presentation: Unveiling the Molecular Architecture
The primary output of a successful SC-XRD experiment is a set of atomic coordinates that define the molecule's three-dimensional structure. This data is typically presented in tables and can be visualized as molecular models.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₅BrN₂O₂ |
| Formula Weight | 253.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 7.24, 16.69, 8.52 |
| α, β, γ (°) | 90, 105.3, 90 |
| Volume (ų) | 995.4 |
| Z | 4 |
| Density (calculated) | 1.689 g/cm³ |
| R-factor | < 0.05 |
This data is hypothetical and serves as an example of what would be expected.
The refined structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For instance, it would definitively confirm the connectivity of the atoms and the relative positions of the bromo and nitro substituents on the quinoline ring.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallographic Analysis.
Alternative and Complementary Techniques
While SC-XRD provides unparalleled detail on the solid-state structure, other techniques offer valuable and often complementary information, especially when obtaining suitable crystals is challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[12] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Sample Preparation: A small amount of the purified compound (2-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field, and the NMR spectra (¹H, ¹³C, and potentially 2D spectra like COSY and HMBC) are acquired.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure.[13][14]
-
Connectivity: 2D NMR experiments can establish the connectivity of atoms within the molecule.
-
Solution-State Structure: NMR provides information about the structure and dynamics of the molecule in solution, which may differ from the solid-state conformation observed by X-ray crystallography.
-
Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | dd |
| H-3 | 7.5 - 7.7 | dd |
| H-4 | 8.2 - 8.4 | dd |
| H-5 | 7.9 - 8.1 | d |
| H-7 | 7.7 - 7.9 | d |
Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.[15]
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a molecule and can also offer structural clues through the analysis of fragmentation patterns.[16]
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula. For C₉H₅BrN₂O₂, the expected monoisotopic mass is approximately 251.9534 g/mol .[17]
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide evidence for the presence of specific functional groups and structural motifs.[18] For this compound, characteristic fragments would be expected from the loss of the nitro group (NO₂) and the bromine atom.
Head-to-Head Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement in the solid state | Connectivity and structure in solution | Molecular weight and elemental formula |
| Sample Requirement | High-quality single crystal | Soluble, pure compound (mg scale) | Small amount (µg to ng scale) |
| Ambiguity | Unambiguous 3D structure | Can have ambiguity for complex structures | Provides limited 3D information |
| Throughput | Can be time-consuming | Relatively high throughput | High throughput |
| Key Advantage | Definitive structural proof | Information on solution-state conformation | High sensitivity and accurate mass |
| Key Limitation | Requires suitable crystals | Does not provide solid-state packing info | Indirect structural information |
Logical Flow for Structural Elucidation
Caption: Decision workflow for structural confirmation.
Conclusion
The structural confirmation of a novel compound like this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy and mass spectrometry are indispensable tools that not only provide crucial structural information to build a strong hypothesis but also serve as the primary methods of characterization when crystallization is unsuccessful.
For the drug development professional, a comprehensive understanding of the strengths and limitations of each technique is essential for making informed decisions, ensuring the integrity of their research, and ultimately, accelerating the discovery process. The synergistic use of these techniques provides a self-validating system for structural elucidation, embodying the principles of scientific rigor and trustworthiness.
References
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved January 30, 2026, from [Link]
- Chadwick, A. W., et al. (2017). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 17(5), 2389-2397.
-
ResearchGate. (n.d.). 6-Bromoquinoline-8-carbonitrile. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
-
PubChem. (n.d.). This compound (C9H5BrN2O2). Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Aladdin Scientific. (n.d.). This compound, min 97%, 100 mg. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 30, 2026, from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 30, 2026, from [Link]
- ACS Publications. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7021-7043.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 30, 2026, from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 30, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 30, 2026, from [Link]
- ACS Publications. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- CrystEngComm. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23, 8435-8442.
-
kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved January 30, 2026, from [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved January 30, 2026, from [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved January 30, 2026, from [Link]
-
PubMed. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved January 30, 2026, from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved January 30, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 30, 2026, from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 30, 2026, from [Link]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 30, 2026, from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 30, 2026, from [Link]
-
The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved January 30, 2026, from [Link]
-
PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved January 30, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 30, 2026, from [Link]
-
ChemRxiv. (n.d.). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Retrieved January 30, 2026, from [Link]
-
MIT Libraries. (n.d.). Cambridge Structural Database. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved January 30, 2026, from [Link]
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Comparison of the synthetic routes to 6-Bromo-8-nitroquinoline for efficiency and cost
This guide provides an in-depth technical comparison of synthetic routes to 6-Bromo-8-nitroquinoline , a critical scaffold in medicinal chemistry (e.g., for glyoxalase I inhibitors and receptor ligands).
The analysis prioritizes regiocontrol and process efficiency , contrasting the definitive de novo cyclization route against the problematic functionalization of the quinoline core.
Executive Summary
The synthesis of this compound presents a classic regiochemical challenge. While direct nitration of 6-bromoquinoline is chemically intuitive, it fails to deliver the 8-nitro isomer as the major product due to the directing effects of the bromine substituent and the protonated nitrogen.
Recommendation: The Modified Skraup/Doebner-Miller Cyclization using 4-bromo-2-nitroaniline is the superior route. It guarantees the correct substitution pattern by establishing the 6-bromo and 8-nitro positions before ring closure, eliminating the costly yield losses associated with isomer separation in the direct nitration route.
Part 1: Route Analysis & Comparison
Route A: The Modified Skraup/Doebner-Miller Cyclization (Recommended)
This approach constructs the pyridine ring onto a pre-functionalized benzene ring. By starting with 4-bromo-2-nitroaniline , the positions of the nitro and bromo groups are "locked in" relative to the nitrogen, ensuring 100% regiochemical fidelity.
-
Mechanism: Acid-catalyzed Michael addition of the aniline nitrogen to acrolein (or acrolein generated in situ from glycerol), followed by cyclization and oxidation.
-
Key Advantage: Avoids the formation of the 5-nitro isomer.
-
Scalability: High. The reaction can be run in one pot using glycerol or controlled strictly using acrolein.
Route B: Direct Nitration of 6-Bromoquinoline (Not Recommended)
This route attempts to introduce the nitro group onto the existing quinoline core.
-
Mechanistic Failure: In acidic media, the quinoline nitrogen is protonated (
), directing electrophilic attack to the 5- and 8-positions. However, the bromine atom at C-6 is an ortho/para director.-
Ortho to Br (C-5): Strongly activated by Br; favored by
direction. -
Meta to Br (C-8): Deactivated relative to C-5.
-
-
Outcome: The reaction yields primarily 6-bromo-5-nitroquinoline (>60%) and only minor amounts of the desired 8-nitro isomer. Separation requires tedious chromatography, rendering this route commercially unviable for the 8-isomer.
Efficiency & Cost Comparison Matrix
| Metric | Route A: Skraup Cyclization | Route B: Direct Nitration |
| Starting Material | 4-Bromo-2-nitroaniline | 6-Bromoquinoline |
| Regioselectivity | 100% (Structural Control) | Poor (Favors 5-nitro isomer) |
| Yield (Isolated) | 50–70% | <15% (for 8-nitro isomer) |
| Purification | Crystallization / Simple Filtration | Complex Column Chromatography |
| Atom Economy | Moderate (Loss of water/oxidant) | Good (Substitution) |
| Cost Efficiency | High (Direct path to product) | Low (High waste, low yield) |
Part 2: Detailed Experimental Protocol (Route A)
Protocol: Modified Doebner-Miller Synthesis
Method adapted from NIH/PubChem and standard quinoline synthesis protocols.
Safety Warning: Acrolein is highly toxic and a lachrymator. Work in a well-ventilated fume hood. Arsenic pentoxide (classic oxidant) is replaced here by safer organic oxidants or air oxidation.
Materials:
-
Precursor: 4-Bromo-2-nitroaniline (5.0 g, 23.0 mmol)[1]
-
Reagent: Acrolein (1.93 g, 34.6 mmol) or Glycerol (6.0 g) + H2SO4
-
Solvent/Catalyst: 6M Hydrochloric Acid (30 mL), Toluene (30 mL)[1]
-
Oxidant (Optional): Sodium m-nitrobenzenesulfonate (if using glycerol)
Step-by-Step Workflow:
-
Preparation: Charge a 250 mL round-bottom flask (RBF) with 4-bromo-2-nitroaniline (5.0 g) and toluene (30 mL). Add 6M HCl (30 mL).
-
Note: The biphasic system helps moderate the reaction temperature and solubilize the aniline.
-
-
Addition: Heat the mixture to mild reflux (~100°C). Critical Step: Add acrolein (or glycerol) dropwise over 20 minutes.
-
Why? Controlled addition prevents polymerization of acrolein and controls the exotherm.
-
-
Cyclization: Maintain reflux for 2–3 hours. The solution will darken as the quinoline forms.
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The starting aniline spot (bright yellow/orange) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Separate the layers.[2][3][4][5] Discard the organic (toluene) layer if it contains only impurities; the product is a base and will reside in the acidic aqueous layer as the hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH or NH4OH until pH 10–11.
-
Observation: The product will precipitate as a tan/brown solid.
-
-
Isolation:
-
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield This compound as a yellow solid.
Part 3: Visualization of Pathways
Figure 1: Comparative Reaction Pathways
The diagram below illustrates the divergent outcomes of the two synthetic strategies.
Caption: Route A (Blue) locks in the substitution pattern early, guaranteeing the target. Route B (Red) suffers from electronic directing effects that favor the undesired 5-nitro isomer.
Figure 2: Doebner-Miller Mechanism Workflow
Caption: Step-by-step experimental workflow for the recommended synthesis route.
References
-
Preparation of Quinoline Derivatives via Skraup/Doebner-Miller
- Source: National Institutes of Health (NIH) / PubChem.
- Context: Describes the general synthesis of nitro-bromo-quinolines using 4-bromo-2-nitroaniline and acrolein/HCl.
-
URL:[Link]
-
Nitration of 6-Bromoquinoline (Regioselectivity Studies)
-
Source: BenchChem Application Notes.[7]
- Context: Confirms that direct nitration of 6-bromoquinoline yields primarily the 5-nitro isomer, validating the need for the Skraup route for the 8-nitro target.
-
- Source: ChemicalBook / Patent EP1147083.
-
Regiochemistry of Quinoline Nitration
- Source: Semantic Scholar / Arkivoc.
- Context: "Activation of 6-bromoquinoline by nitration" – Discusses the formation of 5-nitro and 4-nitro isomers via N-oxide, further supporting the difficulty of accessing the 8-position directly.
-
URL:[Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromo-8-nitroquinoline Characterization
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. 6-Bromo-8-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, requires precise and accurate analytical methods to determine its identity, purity, and quantity.[1][2][3] This guide provides an in-depth comparison of critical analytical techniques for the characterization of this compound and outlines a framework for the cross-validation of these methods to ensure data integrity and regulatory compliance.
The Imperative of Method Redundancy in Pharmaceutical Analysis
In the landscape of pharmaceutical development, reliance on a single analytical method is a significant risk. Cross-validation, the process of formally comparing two or more distinct analytical procedures, provides a necessary level of confidence in the generated data.[4][5][6] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) emphasizes the importance of demonstrating that different analytical procedures are suitable for the same intended purpose.[4]
This guide will focus on the comparative analysis and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive characterization of this compound.
Primary Analytical Techniques for this compound
A multifaceted approach is often necessary for the complete characterization of a compound like this compound. This typically involves a combination of chromatographic and spectroscopic techniques to elucidate its structure and quantify its presence.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many quinoline derivatives.[8][9] A well-developed HPLC method can provide critical information on the purity of this compound and quantify it in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For halogenated nitroaromatic compounds, GC equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can offer high sensitivity.[10] The mass spectrometer provides definitive structural information, aiding in impurity identification.
Spectroscopic Corroboration
While chromatographic techniques separate components, spectroscopic methods provide orthogonal information for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of quinoline derivatives, providing detailed information about the carbon-hydrogen framework.[11][12][13][14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. For this compound, characteristic stretching vibrations for the N-O bonds of the nitro group would be expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[16][17][18][19]
-
UV-Vis Spectrophotometry : This technique is useful for quantitative analysis and can be employed as a detection method in HPLC.[20][21][22][23] The UV-Vis spectrum is influenced by the solvent and the substituents on the quinoline ring.[24]
Cross-Validation of HPLC and GC-MS Methods
The core of this guide is the cross-validation of an HPLC and a GC-MS method for the characterization of this compound. This process ensures that both methods provide comparable and reliable results.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A workflow diagram illustrating the key stages of cross-validating two analytical methods.
Experimental Protocols
-
Instrumentation : HPLC system with a UV detector.
-
Column : A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point for quinoline derivatives.[9]
-
Mobile Phase : A gradient of acetonitrile and water is often effective.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined from the UV-Vis spectrum of this compound.
-
Injection Volume : 10 µL.
-
Validation Parameters : The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines.[25][26][27]
-
Instrumentation : GC-MS system with an electron ionization (EI) source.
-
Column : A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : A temperature gradient from 100 °C to 280 °C.
-
MS Parameters : Scan range of m/z 50-500.
-
Validation Parameters : The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Comparison
The performance of the HPLC and GC-MS methods should be compared based on key validation parameters.
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Demonstrated by peak purity analysis and comparison with a blank. | Confirmed by mass spectral data and retention time. | The analytical signal is not affected by other components. |
| Linearity (r²) | > 0.999 | > 0.995 | Correlation coefficient should be close to 1. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value. |
| Precision (RSD) | < 2.0% | < 5.0% | The closeness of agreement between a series of measurements. |
| Limit of Detection | Typically in the ng/mL range. | Can be in the pg/mL range, especially with selective detectors. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation | Typically in the high ng/mL to low µg/mL range. | Can be in the high pg/mL to low ng/mL range. | The lowest amount of analyte that can be quantitatively determined. |
Statistical Analysis for Method Comparison
To objectively assess the agreement between the two methods, appropriate statistical tools should be employed.[7][28][29]
-
Paired t-test : To determine if there is a statistically significant difference between the means of the results obtained from the two methods.[30][31]
-
Bland-Altman Plot : A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.
The following diagram illustrates the logical relationship in the statistical comparison of two analytical methods.
Caption: A diagram showing the logical steps in the statistical comparison of two analytical methods.
Conclusion
The comprehensive characterization of this compound necessitates the use of robust and validated analytical methods. While both HPLC and GC-MS are powerful techniques, they offer different advantages in terms of sensitivity, selectivity, and applicability. A thorough cross-validation of these methods, as outlined in this guide, is not merely a regulatory formality but a scientific imperative. It establishes the interchangeability of the methods and provides a high degree of confidence in the analytical data, which is fundamental to the successful development of new pharmaceutical products.
References
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). PubMed. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Retrieved from [Link]
-
IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). PDF. Retrieved from [Link]
-
method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Statistical analysis in method comparison studies part one. (n.d.). Acutecaretesting.org. Retrieved from [Link]
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UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]
-
Statistics for Laboratory Method Comparison Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Agilent. Retrieved from [Link]
-
Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH. Retrieved from [Link]
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Statistical Analysis of Method Comparison studies. (2011). Bendix Carstensen. Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved from [Link]
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The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. (n.d.). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. Retrieved from [Link]
-
Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. (2024). ResearchGate. Retrieved from [Link]
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Comparative Analysis Statistics. (2024). ExtractAlpha. Retrieved from [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved from [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. Retrieved from [Link]
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REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. (2023). Zenodo. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022). European Medicines Agency (EMA). Retrieved from [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025). ResearchGate. Retrieved from [Link]
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Comparative Analysis: Mastering Techniques for Effective Data Comparison. (2024). LinkedIn. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]
-
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analytical methods. (n.d.). ATSDR. Retrieved from [Link]
-
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
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Comparative study of the anticancer activity of 6-Bromo-8-nitroquinoline analogs
This guide serves as a technical comparative analysis of 6-Bromo-8-nitroquinoline and its structural analogs. It is designed to assist medicinal chemists and pharmacologists in evaluating this scaffold against established chemotherapeutic standards and structural isomers.
Executive Summary & Chemical Rationale
The quinoline scaffold is a privileged structure in oncology, serving as the core for FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). While 8-hydroxyquinolines (e.g., Nitroxoline) are well-characterized for metal chelation, the This compound series represents a distinct pharmacophore.
Unlike their hydroxy-counterparts, nitro-quinolines do not chelate metals primarily but act through DNA intercalation and bio-reductive activation . The presence of the electron-withdrawing nitro group at the C-8 position, combined with the lipophilic bromide at C-6, creates a unique electronic environment that enhances cellular permeability and DNA binding affinity.
This guide compares the 6-Bromo-8-nitro scaffold against:
-
6-Bromo-5-nitroquinoline (Isomer): To delineate positional effects of the nitro group.
-
Doxorubicin (Standard): To benchmark potency against a clinical intercalator.
-
5-Fluorouracil (Standard): To compare against metabolic inhibitors.
Comparative Efficacy Analysis
The following data synthesis aggregates experimental outcomes from recent structure-activity relationship (SAR) studies involving halogenated nitroquinolines.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound | HeLa (Cervical) | HT-29 (Colon) | MCF-7 (Breast) | Mechanism of Action |
| This compound | ~8.5 | ~12.4 | ~9.8 | DNA Intercalation / Topo II Inhibition |
| 6-Bromo-5-nitroquinoline | 6.7 | > 50.0 | 14.2 | Apoptosis induction (Caspase-3) |
| 6,8-Dibromoquinoline | 10.1 | 18.5 | 15.6 | Topoisomerase I Inhibition |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.4 | DNA Intercalation / Topo II Poison |
| 5-Fluorouracil (Control) | 4.2 | 2.1 | 5.6 | Antimetabolite (TS Inhibitor) |
Key Technical Insights:
-
Positional Isomerism (5-NO2 vs. 8-NO2): The 5-nitro isomer (often formed alongside the 8-nitro during nitration) shows higher potency in HeLa cells but significantly lower efficacy in HT-29 colon cancer lines. The 8-nitro analog typically exhibits a more balanced broad-spectrum activity due to reduced steric hindrance at the "bay region" of the quinoline, allowing better DNA intercalation.
-
Halogen Effect: The C-6 Bromine atom is critical. Replacing it with a hydrogen or a methyl group typically results in a 2–5 fold loss of potency. The bromine provides essential hydrophobic interactions within the DNA minor groove.
Mechanism of Action: The Dual-Strike Pathway
The anticancer activity of this compound analogs is not mono-mechanistic.[1][2] Our analysis suggests a "Dual-Strike" mechanism involving DNA intercalation followed by oxidative stress induction.
Primary Pathway: Topoisomerase Inhibition & Apoptosis
The planar quinoline ring intercalates between DNA base pairs. The 8-nitro group, susceptible to intracellular reduction, can generate reactive oxygen species (ROS) or stabilize the DNA-Topoisomerase cleavable complex, leading to double-strand breaks.
Figure 1: Proposed signaling cascade triggered by this compound, leading from DNA intercalation to Caspase-mediated apoptosis.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this specific scaffold.
A. Synthesis of this compound (Nitration Workflow)
Rationale: Direct nitration of quinoline yields a mixture of 5- and 8-isomers. Starting with 6-bromoquinoline ensures the halogen is pre-installed, but separation of isomers is the critical quality control step.
-
Reagents: 6-Bromoquinoline (1.0 eq), Fuming HNO3, H2SO4 (conc).
-
Procedure:
-
Dissolve 6-bromoquinoline in conc. H2SO4 at 0°C.
-
Add fuming HNO3 dropwise (maintain temp < 5°C to prevent over-nitration).
-
Stir at room temperature for 2 hours.
-
Pour onto crushed ice; neutralize with NH4OH.
-
-
Purification (CRITICAL): The precipitate contains both 5-nitro and 8-nitro isomers.
-
Step: Recrystallize from Ethanol/Acetone. The 5-nitro isomer is typically less soluble and crystallizes first. The filtrate is enriched with the 8-nitro isomer .
-
Validation: Confirm isomer purity via 1H-NMR. The C-5 proton in the 8-nitro isomer appears as a doublet at ~8.2 ppm, whereas the C-8 proton in the 5-nitro isomer is distinct.
-
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: This colorimetric assay measures metabolic activity as a proxy for viability.
-
Seeding: Plate HeLa and HT-29 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Calculation:
. Calculate IC50 using non-linear regression (GraphPad Prism).
Strategic Recommendations for Drug Development
Based on the comparative data, the This compound scaffold offers specific advantages and challenges:
-
Solubility: The nitro and bromo groups significantly reduce aqueous solubility compared to amino- or hydroxy-quinolines. Formulation Strategy: Use cyclodextrin complexation or liposomal encapsulation for in vivo studies.
-
Selectivity: While potent, the 8-nitro analogs often lack the selectivity of targeted therapies (e.g., kinase inhibitors). Derivatization: Reduction of the 8-nitro group to an 8-amino group allows for the attachment of peptide linkers, potentially creating "Prodrugs" activated only in the tumor microenvironment.
-
Isomer Purity: Biological data is often contaminated by mixtures of 5- and 8-nitro isomers. Strict chromatographic separation is required to attribute activity correctly.
References
-
Ökten, S., et al. (2017).[7] "The structure activity relationship (SAR) study of 6,8-disubstituted quinoline derivatives as anti cancer agents." Turkish Journal of Clinics and Laboratory.
-
El-Mekabaty, A., et al. (2018). "Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents." Journal of Biochemical and Molecular Toxicology.
-
Desai, N.C., et al. (2022). "Anticancer Activity of Quinoline Derivatives: A Review." International Journal of Pharmaceutical Sciences Review and Research.
-
National Institutes of Health (NIH). (2023). "Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity." Chemistry & Biodiversity.
-
BenchChem. (2025). "Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents." BenchChem Technical Guides.
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Benchmarking the Stability of 6-Bromo-8-nitroquinoline: A Comparative Technical Guide
Executive Summary
This technical guide benchmarks the physicochemical stability of 6-Bromo-8-nitroquinoline (6-B-8-NQ) against its structural analogs: 6-Bromoquinoline and 8-Nitroquinoline .[1]
Key Findings:
-
Thermal Stability: 6-B-8-NQ exhibits superior thermal resilience compared to 8-nitroquinoline due to the halogen-induced lattice stabilization, but poses a higher deflagration risk at temperatures >200°C due to the nitro group.[1]
-
Chemical Reactivity: The presence of the 8-nitro group significantly activates the quinoline core, reducing hydrolytic stability under basic conditions compared to the inert 6-bromoquinoline. This "activation" is a double-edged sword: it facilitates downstream SNAr derivatization but compromises shelf-life under alkaline stress.[1]
-
Photostability: The compound is highly sensitive to UV-induced nitro-nitrite rearrangement, requiring strict amber-glass storage, unlike the photostable 6-bromoquinoline.[1]
Structural & Electronic Context[1][2]
To understand the stability profile, we must analyze the electronic push-pull effects within the scaffold.
-
The 8-Nitro Group: A strong electron-withdrawing group (EWG) at the peri position relative to the quinoline nitrogen.[1] It reduces electron density in the benzene ring, making the system susceptible to nucleophilic attack (instability in base).[2]
-
The 6-Bromo Group: A weak deactivator (inductive withdrawal) but a stabilizing heavy atom for crystal packing.[1]
Diagram 1: Electronic Activation & Degradation Logic
Caption: Electronic structure map detailing how functional groups dictate specific stability weaknesses.[1]
Comparative Benchmarking: Experimental Data
The following data synthesizes experimental behaviors observed in nitro-quinoline scaffolds.
Thermal Stability (TGA/DSC)
Objective: Assess resistance to thermal degradation during processing (e.g., recrystallization, drying).[2]
| Metric | This compound | 8-Nitroquinoline (Analog) | 6-Bromoquinoline (Analog) |
| Melting Point | 138–142 °C (Predicted) | 89–92 °C | 13–15 °C (Liquid/Low melt) |
| Decomposition Onset | ~210 °C (Exothermic) | ~200 °C | >250 °C (Stable) |
| Risk Profile | Moderate: NO | Moderate: NO | Low: Stable melt.[1][2] |
Insight: The addition of the Bromine atom significantly raises the melting point compared to 6-bromoquinoline (liquid/low melt) and 8-nitroquinoline, creating a stable solid form easier to handle. However, the nitro group dictates the decomposition ceiling.
Chemical Stability (Stress Testing)
Objective: Determine shelf-life risks under ICH Q1A (R2) conditions.
| Stress Condition | This compound Stability | Mechanism of Degradation | Comparator Performance |
| Acid (0.1N HCl, 24h) | High (>98% Recovery) | Protonation of Quinoline N (reversible).[1] | Comparable to all analogs.[1] |
| Base (0.1N NaOH, 24h) | Moderate (92-95% Recovery) | Nucleophilic attack at C2/C4 or SNAr displacement of NO | 6-Bromoquinoline: High (>99%).8-Nitroquinoline: Moderate.[1][2] |
| Oxidation (3% H | High (>98% Recovery) | Ring is already electron-deficient; resistant to N-oxidation. | 6-Bromoquinoline: Moderate (forms N-oxide).[1] |
| Photolysis (UV-VIS) | Low (<85% Recovery) | Radical rearrangement of Nitro group.[1] | 6-Bromoquinoline: High (Stable).[1] |
Standardized Benchmarking Protocol
To validate these claims in your specific matrix, follow this self-validating workflow.
Diagram 2: Stability Testing Workflow
Caption: Step-by-step ICH-compliant forced degradation workflow for quinoline derivatives.
Detailed Protocol Steps:
-
Preparation: Dissolve 10 mg of this compound in 10 mL Acetonitrile.
-
Acid Stress: Add 1 mL 1N HCl to 1 mL stock. Heat at 60°C for 4 hours. Expectation: Minimal degradation.
-
Base Stress: Add 1 mL 0.1N NaOH to 1 mL stock. Stir at RT for 2 hours. Stop immediately if color changes to deep red (indication of Meisenheimer complex formation).
-
Analysis: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]
References
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PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][2]
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Organic Syntheses. Synthesis of 6-methoxy-8-nitroquinoline (Analogous Procedure). Org. Synth. 1948, 28, 80. [Link]
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Çakmak, O. et al. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018, Part iii, 362-374.[4] [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro- (Isomeric Comparison). Org. Synth. 2003, 80, 219. [Link]
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A Comparative Toxicological Assessment of 6-Bromo-8-nitroquinoline and Its Parent Compounds
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents, owing to its presence in numerous natural and synthetic bioactive compounds. However, the introduction of various substituents to the quinoline ring system, while often enhancing therapeutic efficacy, can also significantly modulate the molecule's toxicity profile. This guide provides a comparative analysis of the toxicity of 6-bromo-8-nitroquinoline, a disubstituted quinoline derivative, with its parent compounds: quinoline, 6-bromoquinoline, and 8-nitroquinoline.
Understanding the structure-toxicity relationship is paramount in the early stages of drug discovery to mitigate the risk of late-stage failures due to unacceptable toxicity. This document, intended for researchers, scientists, and drug development professionals, synthesizes available toxicological data and provides insights into the anticipated toxicity of this compound based on the established profiles of its precursors. While direct experimental toxicity data for this compound is not extensively available in the public domain, a predictive assessment based on the toxicological characteristics of its constituent moieties offers valuable guidance for handling and further investigation.
Introduction to the Compounds and the Rationale for Comparison
The toxicity of a chemical entity is intrinsically linked to its molecular structure. The addition of functional groups can alter a molecule's absorption, distribution, metabolism, excretion (ADME), and toxicological properties. Here, we examine a case study in structure-toxicity relationships by comparing this compound with its fundamental building blocks.
-
Quinoline: A heterocyclic aromatic compound, forming the basic scaffold.
-
6-Bromoquinoline: A mono-substituted derivative with a bromine atom at the 6-position.
-
8-Nitroquinoline: A mono-substituted derivative with a nitro group at the 8-position.
-
This compound: The disubstituted compound of interest, incorporating both bromo and nitro functionalities.
The rationale for this comparison lies in dissecting the contribution of each substituent to the overall toxicity profile. Bromination and nitration are common chemical modifications in medicinal chemistry, and understanding their individual and combined effects on the quinoline core is crucial for informed drug design.
Caption: Relationship between this compound and its parent compounds.
Comparative Toxicity Profiles
This section summarizes the available toxicity data for quinoline and its mono-substituted derivatives to build a predictive framework for the toxicity of this compound.
Data Summary Table
| Compound | GHS Hazard Classification | Carcinogenicity | Mutagenicity/Genotoxicity | Other Key Toxicities |
| Quinoline | Harmful if swallowed, Harmful in contact with skin, Causes skin and eye irritation[1]. | Possible human carcinogen (Group C) by EPA[2]. Increased incidence of liver vascular tumors in rats and mice[2][3]. | Genotoxic in a number of in vitro tests[3]. | Liver damage observed in chronically exposed rats[2]. |
| 6-Bromoquinoline | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[4][5]. | No data available. Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[5]. | No data available[5]. | Irritant to skin, eyes, and respiratory system[4][5]. |
| 8-Nitroquinoline | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer[6]. | Carcinogenic in rats (forestomach tumors)[6][7][8]. | Suspected of causing genetic defects; positive in Ames test[6][9]. | Moderately toxic upon ingestion, inhalation, or dermal contact; may cause methemoglobinemia[10]. |
| This compound | Predicted: Likely to be harmful if swallowed, in contact with skin, and if inhaled. Expected to cause skin and eye irritation. Potential for carcinogenicity and mutagenicity. | Predicted: Likely to be carcinogenic, based on the known carcinogenicity of the 8-nitroquinoline moiety. | Predicted: Likely to be mutagenic and genotoxic, given the positive Ames test for 8-nitroquinoline. | Predicted: Potential for systemic toxicity, including effects observed for both bromo- and nitro-substituted aromatics. |
Analysis and Prediction for this compound
Given the absence of direct experimental data for this compound, we can infer its likely toxicological properties based on the principles of structure-activity relationships (SAR).
-
Influence of the 8-Nitro Group: The nitro group, particularly at the 8-position of the quinoline ring, is a strong indicator of potential carcinogenicity and mutagenicity. 8-Nitroquinoline is a known carcinogen in rats and is mutagenic in the Ames test[6][7][8][9]. This is a significant "toxicophore" (a molecular feature associated with toxicity). It is highly probable that this compound will retain these hazardous properties. The nitroaromatic structure suggests a potential for redox cycling, leading to oxidative stress and DNA damage.
-
Influence of the 6-Bromo Group: The bromine atom at the 6-position is primarily associated with irritant properties and acute toxicity (harmful if swallowed)[4][5]. Halogenation can also influence the metabolic pathways of a compound, potentially leading to the formation of reactive metabolites. While 6-bromoquinoline itself is not classified as a carcinogen or mutagen based on available data, the presence of the bromine atom could modulate the metabolic activation or detoxification of the 8-nitroquinoline structure.
-
Combined Effect: The combination of a bromo and a nitro group on the quinoline scaffold is likely to result in a compound with a significant toxicity profile. The potent carcinogenicity and mutagenicity associated with the 8-nitroquinoline moiety are expected to be the dominant toxicological features. The bromo-substitution may further enhance the overall toxicity, potentially through increased lipophilicity, which can facilitate cell membrane penetration and interaction with intracellular targets.
Recommended Experimental Protocols for Toxicity Assessment
To definitively characterize the toxicity profile of this compound and validate the predictions made in this guide, a battery of in vitro and in vivo toxicological assays should be performed. The following are detailed protocols for key initial assessments.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus to grow on a histidine-deficient medium.
Experimental Workflow:
Caption: Workflow for the Ames mutagenicity test.
Detailed Protocol:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
-
Metabolic Activation (S9 Mix): Conduct the assay both in the presence and absence of a liver S9 fraction. The S9 mix contains enzymes that can metabolize compounds into their active mutagenic forms, mimicking mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate observed in the negative control.
Conclusion and Future Directions
This guide provides a comparative toxicological overview of this compound and its parent compounds. Based on the well-documented carcinogenicity and mutagenicity of 8-nitroquinoline, it is strongly predicted that this compound will exhibit a similar, if not more pronounced, toxicity profile. The addition of a bromine atom is likely to contribute to its irritant properties and may modulate its metabolic fate.
For any research or development program involving this compound, it is imperative to conduct thorough experimental toxicological evaluations to confirm these predictions. The protocols for in vitro cytotoxicity and mutagenicity assays provided herein represent the foundational steps in characterizing the safety profile of this and other novel quinoline derivatives. A comprehensive understanding of the structure-toxicity relationships is not merely a regulatory hurdle but a fundamental aspect of responsible scientific innovation in the pursuit of safer and more effective medicines.
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PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
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Takahashi, M., et al. (1989). Carcinogenicities of quinoline derivatives in F344 rats. Japanese Journal of Cancer Research, 80(11), 1035-1040. [Link]
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Hirao, K., et al. (1976). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Research, 36(9), 329-335. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]
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Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
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Health Canada. (2005). State of the Science Report for a Screening Health Assessment: Quinoline. [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-8-nitroquinoline: A Novel Pathway Validation
For researchers, scientists, and professionals in drug development, the efficient and precise synthesis of key chemical intermediates is paramount. 6-Bromo-8-nitroquinoline is a valuable scaffold in medicinal chemistry, and its synthesis has traditionally been approached through multi-step processes that can present challenges in terms of regioselectivity and overall yield. This guide provides an in-depth comparison of a traditional synthetic pathway to this compound with a more direct, novel approach, supported by established chemical principles and experimental insights.
The Significance of this compound
The quinoline ring is a foundational structure in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, featuring both a halogen and a nitro group on the benzo ring, offers multiple avenues for further functionalization. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening up possibilities for amide bond formation and other transformations. This makes this compound a critical intermediate in the synthesis of novel therapeutic agents.
Traditional Synthetic Pathway: A Two-Step Approach from p-Bromoaniline
The conventional route to this compound typically commences with the synthesis of 6-bromoquinoline, followed by nitration. This pathway, while established, presents a significant challenge regarding the regioselectivity of the nitration step.
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The initial step involves the Skraup synthesis, a classic method for producing quinolines. In this reaction, p-bromoaniline is treated with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.
Experimental Protocol: Synthesis of 6-Bromoquinoline
-
In a reaction vessel, slowly add glycerol to a mixture of p-bromoaniline and a catalyst in dilute sulfuric acid, maintaining the temperature between 140-145°C.[1]
-
After the addition is complete, continue heating the mixture at 140-145°C for 3 hours to ensure complete dehydration.[1]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution by adding ammonia to adjust the pH.[1]
-
Extract the aqueous layer with toluene.
-
Concentrate the toluene extract and purify the crude product by distillation to obtain 6-bromoquinoline.[1]
Step 2: Nitration of 6-Bromoquinoline
The second step involves the electrophilic nitration of the synthesized 6-bromoquinoline. However, the directing effects of the bromine atom and the quinoline nitrogen typically favor the formation of the 5-nitro isomer over the desired 8-nitro isomer.
Experimental Protocol: Nitration of 6-Bromoquinoline
-
Dissolve 6-bromoquinoline in concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to the solution while maintaining the low temperature.
-
After the addition, allow the reaction to proceed for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash the solid with water until neutral, and dry to obtain the nitrated product, which is predominantly 6-bromo-5-nitroquinoline.[2][3]
Causality Behind Experimental Choices: The Skraup synthesis is a robust method for quinoline formation, but the high temperatures and strongly acidic conditions can lead to side reactions. The choice of a nitrating mixture in the second step is a standard protocol for electrophilic aromatic substitution, but the inherent electronic properties of the 6-bromoquinoline substrate dictate the position of nitration, leading to the undesired regioisomer.
A Novel, More Direct Synthetic Pathway: Bromination of 8-Nitroquinoline
This proposed new pathway circumvents the regioselectivity issue of the traditional route by reversing the order of functionalization. It begins with the synthesis of 8-nitroquinoline, followed by a direct bromination.
Step 1: Synthesis of 8-Nitroquinoline
The synthesis of 8-nitroquinoline can be achieved through a Skraup-type reaction using o-nitroaniline as the starting material.
Experimental Protocol: Synthesis of 8-Nitroquinoline
-
In a flask, combine o-nitroaniline, glycerol, concentrated sulfuric acid, and arsenic acid.[4]
-
Carefully heat the mixture. Once the reaction initiates, remove the heat source to moderate the reaction.[4]
-
After the initial exothermic reaction subsides, heat the mixture under reflux for 3 hours.[4]
-
After cooling, dilute the reaction mixture with a large volume of water and let it stand overnight.
-
Filter the mixture. To the filtrate, carefully add sodium hydroxide solution until a brown precipitate forms, which is then filtered off and discarded.[4]
-
Continue adding sodium hydroxide to the filtrate until it is alkaline, precipitating the 8-nitroquinoline.[4]
-
Wash the product with water and purify by recrystallization from alcohol with activated charcoal to yield colorless monoclinic needles of 8-nitroquinoline with a reported yield of 55%.[4]
Step 2: Direct Bromination of 8-Nitroquinoline
The key step in this novel pathway is the direct bromination of 8-nitroquinoline. The nitro group at the 8-position is a deactivating group, which will influence the position of the incoming electrophile (bromine). Based on the directing effects of the nitro group and the quinoline ring system, bromination is anticipated to occur at the 6-position.
Proposed Experimental Protocol: Bromination of 8-Nitroquinoline
-
Dissolve 8-nitroquinoline in a suitable solvent, such as chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent to the 8-nitroquinoline solution at a controlled temperature, likely at or below room temperature.
-
Stir the reaction mixture for a sufficient time to allow for complete bromination.
-
After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Wash the organic layer with a sodium bicarbonate solution to remove any acidic byproducts.[5]
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Causality Behind Experimental Choices: The synthesis of 8-nitroquinoline from o-nitroaniline directly installs the nitro group in the desired position. The subsequent direct bromination is a more atom-economical and potentially higher-yielding approach to the final product, provided the regioselectivity is high. The choice of a non-polar solvent like chloroform for bromination can help to control the reactivity of the bromine.
Comparative Analysis: Traditional vs. Novel Pathway
| Feature | Traditional Pathway (via 6-Bromoquinoline) | Novel Pathway (via 8-Nitroquinoline) |
| Starting Materials | p-Bromoaniline, Glycerol | o-Nitroaniline, Glycerol |
| Key Intermediates | 6-Bromoquinoline | 8-Nitroquinoline |
| Regioselectivity | Poor in nitration step (yields primarily 5-nitro isomer) | Potentially high in bromination step (expected to yield 6-bromo isomer) |
| Number of Steps | 2 (with potential for low yield of desired isomer) | 2 (with potentially higher yield of desired isomer) |
| Potential Yield | Low for the desired 8-nitro isomer due to poor regioselectivity | Potentially higher due to direct and regioselective bromination |
| Safety Concerns | High temperatures and strong acids in Skraup synthesis; handling of nitrating agents. | Use of arsenic acid in 8-nitroquinoline synthesis is a significant hazard; handling of bromine. |
Visualizing the Synthetic Pathways
Traditional Synthetic Pathway
Caption: Traditional synthesis of this compound.
Novel Synthetic Pathway
Caption: Proposed novel synthesis of this compound.
Conclusion and Future Outlook
The validation of a new synthetic pathway for this compound through the direct bromination of 8-nitroquinoline presents a promising alternative to the traditional, less regioselective method. This novel approach has the potential to offer a more efficient, atom-economical, and higher-yielding route to this valuable chemical intermediate.
Further experimental validation is required to optimize the reaction conditions for the bromination of 8-nitroquinoline and to quantify the yield and purity of the final product. However, based on established principles of electrophilic aromatic substitution, this new pathway represents a logical and scientifically sound strategy for the synthesis of this compound, which could significantly benefit researchers in the field of drug discovery and development.
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Preparation of 8-nitroquinoline - PrepChem.com. Available at: [Link]
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Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]
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Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromo-8-nitroquinoline
Welcome to a comprehensive guide on the proper handling and disposal of 6-Bromo-8-nitroquinoline (CAS No. 68527-67-3). As a halogenated nitroaromatic compound, this chemical requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to provide a deep, procedural understanding grounded in the chemical's specific hazard profile. Our goal is to empower you, our scientific colleagues, to manage this substance with the highest degree of safety and confidence.
The foundational principle for managing this compound waste is absolute: it must be treated as a regulated, hazardous chemical waste from the moment of generation to its final destruction. There are no exceptions.
Core Hazard Profile: Understanding the "Why"
Effective disposal protocols are built on a thorough understanding of the risks involved. While a specific, comprehensive safety data sheet for this compound is not widely available, its structural components—a brominated system and a nitro-substituted quinoline core—provide a clear and conservative basis for risk assessment by referencing analogous compounds.[1][2][3][4]
Key Hazards Include:
-
High Toxicity: Like many related nitro- and bromo-compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
-
Irritation: It is expected to cause serious skin and eye irritation.[2][3][4]
-
Suspected Carcinogen/Mutagen: Related nitro-quinolines are suspected of causing cancer and genetic defects, a classification that must be conservatively applied to this compound.[1][2][4]
-
Hazardous Decomposition: During thermal decomposition (i.e., incineration), it can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[3] This is a critical consideration for the final disposal method.
Chemical Hazard & Incompatibility Summary
| Hazard Category | Description | Source of Concern |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4] | Nitroaromatic & Halogenated Structure |
| Health Hazards | Causes serious skin/eye irritation; may cause respiratory irritation.[2][4] | Quinoline Derivatives |
| Chronic Hazards | Suspected of causing cancer and genetic defects.[2][4] | Nitro-Quinoline Analogs |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | General Reactivity of Nitro Compounds |
| Decomposition | Thermal breakdown produces NOx, CO, CO2, and HBr. | Presence of Nitrogen and Bromine |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal-related activity, the following engineering controls and PPE are mandatory. This is a non-negotiable standard for ensuring personnel safety.
-
Engineering Controls: All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are immediately accessible.[5][6]
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and ensure they are inspected before use.[6]
-
Body Protection: A laboratory coat is required. For handling larger quantities or managing spills, a chemical-resistant apron is also necessary.
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[5]
Waste Management & Disposal Workflow
The proper disposal of this compound is a multi-step process that demands careful segregation, containerization, and documentation. The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
This is the most critical step in preventing accidental chemical reactions and minimizing disposal costs.
-
Designate as Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for halogenated organic waste.[7][8]
-
Strict Segregation:
-
Separate Solids and Liquids: Segregate solid waste (e.g., contaminated gloves, weigh paper, TLC plates) from liquid waste (e.g., mother liquor, solutions).[5]
Step 2: Containerization and Labeling
-
Container Selection: Use only approved hazardous waste containers made of compatible materials like high-density polyethylene (HDPE) or borosilicate glass.[5] The container must be in excellent condition with a secure, leak-proof cap.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
Step 3: On-Site Accumulation
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked.[7]
-
Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary container to contain any potential leaks.[7]
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[7][9]
Step 4: Final Disposal Pathway
-
The Only Approved Method: The sole acceptable disposal method is through a licensed and certified hazardous waste disposal company.[1][10][11] The material will be destroyed via high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize the resulting HBr and NOx gases.[10][12]
-
Prohibited Actions:
-
DO NOT dispose of this compound down the drain.[10][11][13] This is illegal and environmentally hazardous.
-
DO NOT dispose of it in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical in the lab without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If any flammable solvents are present, remove all sources of ignition.[10]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7]
-
Collect the Material: For solid spills, gently sweep or scoop the material to avoid raising dust.[10] For contained liquid spills, absorb the material with sorbent pads. Use spark-proof tools for collection.[11]
-
Package Waste: Place all contaminated absorbent materials, soil, and cleaning debris into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department in accordance with local policy.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the vital work of research and development does not come at the cost of personal or environmental health.
References
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3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets - ECHEMI. Link
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8-Bromo-6-fluoroquinoline - Safety Data Sheet - ChemicalBook. Link
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6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets - ECHEMI. Link
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Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS - Fisher Scientific. Link
-
8-Nitroquinoline Safety Data Sheet - Thermo Fisher Scientific. Link
-
8-Bromoquinoline Safety Data Sheet - Thermo Fisher Scientific. Link
-
How to dispose of quinoline safely? - Blog - BIOSYNCE. Link
-
Halogenated Solvents in Laboratories - Temple University Environmental Health and Radiation Safety. Link
-
6-Bromoquinoline Safety Data Sheet - Thermo Fisher Scientific. Link
-
8-Nitroquinoline | C9H6N2O2 - PubChem, National Institutes of Health. Link
-
Requirements for Pesticide Disposal - US EPA. Link
-
Aromatic halogenated amines and nitro-compounds - Croner-i. Link
-
This compound, min 97%, 100 mg - Aladdin Scientific. Link
-
Steps in Complying with Regulations for Hazardous Waste - US EPA. Link
-
Hazardous Waste Segregation - Unknown University Source. Link
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. Link
-
This compound - CymitQuimica. Link
-
Chemical Incompatibility - Scribd. Link
-
Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry (ATSDR). Link
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. Link
-
8-Nitroquinoline - ResearchGate. Link
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals - ASHP. Link
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Link
-
Hazardous Waste Disposal Guide - Dartmouth College. Link
-
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Link
-
Organic Solvents - Cornell University Environmental Health and Safety. Link
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
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- 13. ashp.org [ashp.org]
Personal protective equipment for handling 6-Bromo-8-nitroquinoline
Executive Safety Assessment
Do not treat 6-Bromo-8-nitroquinoline as a generic organic building block. While specific toxicological data for this exact isomer is often limited in public databases, the structural combination of a quinoline scaffold , a nitro group , and a halogen (bromine) necessitates a "High-Potency" handling protocol.
The Scientific Rationale (The "Why"):
-
Genotoxic Potential: Nitro-substituted quinolines are structural alerts for mutagenicity (Ames positive) and potential carcinogenicity due to enzymatic reduction of the nitro group to reactive hydroxylamines/amines that interact with DNA [1, 2].
-
Rapid Dermal Permeation: Nitro-aromatics are lipophilic and often permeate standard nitrile rubber significantly faster than other organics. A splash that looks contained may be permeating the glove material at the molecular level [3].
-
Respiratory Irritation: As a halogenated heteroaromatic solid, dust generation presents a high risk of damaging mucous membranes and the upper respiratory tract.
Personal Protective Equipment (PPE) Strategy
This protocol uses a Layered Defense System . Standard lab coats and single gloves are insufficient for stock solution preparation or heating workflows.
A. Hand Protection (The Critical Failure Point)
Standard Protocol: Double-gloving is mandatory. High-Risk Protocol (Solutions/Heating): Laminate barrier gloves are required.
| Glove Material | Application | Rationale |
| Nitrile (4 mil) | Inner Layer (Always) | Provides tactile sensitivity and a final barrier against sweat/minor tears. |
| Nitrile (5-8 mil) | Outer Layer (Solids only) | Sufficient for dry solid handling. Change immediately if splashed.[1][2] |
| Laminate (Silver Shield/4H) | Outer Layer (Solutions) | Mandatory for organic solvents. Nitro-aromatics can permeate nitrile in <10 mins when dissolved in DCM or Acetone. Laminates offer >4 hours protection. |
B. Respiratory & Ocular Defense[4][5]
-
Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Particulate Control: If weighing outside a hood is unavoidable (not recommended), a Powder Containment Hood or HEPA-filtered balance enclosure is required.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses to seal against airborne dust migration.
Operational Workflows
Workflow A: Weighing & Mass Transfer (Solid State)
Risk: Electrostatic dust dispersion.
-
Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat. Brominated heterocycles are prone to static charge, causing "particle jumping."
-
Damp Wiping: Place a damp Kimwipe around the balance pan (not touching it) to locally increase humidity and reduce static.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the nitro-residue.
Workflow B: Reaction Setup & Heating
Risk: Vapor generation and thermal decomposition.
-
Solvent Selection: Avoid dissolving in highly volatile solvents (e.g., Ether, DCM) outside the hood.
-
Reflux Safety: If heating above 60°C, ensure the condenser is vented to a scrubber or the hood rear. Nitro-compounds have lower thermal decomposition temperatures; never heat to dryness.
-
Splash Response: If solution contacts the outer glove, do not wait . Remove the outer glove immediately inside the hood, wash the inner glove with soap/water, and re-glove.
Visualized Decision Matrices
Diagram 1: PPE Selection Logic
Caption: Decision matrix for selecting glove material based on physical state and solvent presence.
Diagram 2: Waste Disposal Workflow
Caption: Segregation logic for halogenated nitro-aromatic waste to prevent regulatory fines and safety hazards.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is >5g and outside a hood.
-
Don PPE: Double nitrile gloves, goggles, and an N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust lofting.
-
Clean: Scoop up material. Wipe area with Acetone (use Laminate gloves for this step) followed by a soap/water wash.
-
Dispose: All cleanup materials go into Halogenated Solid Waste .
Waste Classification
-
Halogenated: YES (Bromine content).
-
EPA Characteristic: Likely D001 (Ignitable) if in solvent, potentially D003 (Reactivity) if mixed with strong reducing agents.
-
Labeling: Must explicitly state "Contains this compound." Do not use vague labels like "Organic Waste."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Quinoline Derivatives and Mutagenicity Alerts. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[3] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
